Product packaging for Loganic Acid(Cat. No.:CAS No. 22255-40-9)

Loganic Acid

Cat. No.: B1675029
CAS No.: 22255-40-9
M. Wt: 376.36 g/mol
InChI Key: JNNGEAWILNVFFD-CDJYTOATSA-N
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Description

Loganic acid is a cyclopentapyran that is 1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid substituted at positions 1, 6 and 7 by beta-D-glucosyloxy, hydroxy and methyl groups respectively It has a role as a plant metabolite. It is a cyclopentapyran, an alpha,beta-unsaturated monocarboxylic acid and a glucoside. It is a conjugate acid of a loganate.
This compound has been reported in Gentiana macrophylla, Gentiana thunbergii, and other organisms with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O10 B1675029 Loganic Acid CAS No. 22255-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNGEAWILNVFFD-CDJYTOATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944913
Record name Loganic acid
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Molecular Weight

376.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-40-9
Record name Loganic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Loganic acid
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Record name Loganic acid
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Record name [1S-(1α,4aα,6α,7α,7aα)]-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid
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Record name LOGANIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthetic Pathway of Loganic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loganic acid, a pivotal iridoid monoterpene, serves as a crucial intermediate in the biosynthesis of a vast array of pharmacologically significant natural products, including the anticancer agents vinblastine and vincristine, and the antihypertensive compound ajmalicine. Understanding its biosynthetic pathway is paramount for the metabolic engineering of these valuable compounds. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the precursor molecules, enzymatic transformations, and key intermediates. It includes a compilation of available quantitative data on enzyme kinetics, detailed experimental protocols for key enzymatic assays, and a visual representation of the pathway to facilitate a comprehensive understanding for researchers in natural product biosynthesis and drug development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general isoprenoid pathway, specifically from the monoterpene branch. The primary precursor is Geraniol , which is derived from the head-to-tail condensation of two isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), to form geranyl pyrophosphate (GPP), followed by the action of a phosphatase. The pathway from Geraniol to this compound involves a series of oxidation, reduction, cyclization, glycosylation, and hydroxylation steps, primarily elucidated in the medicinal plant Catharanthus roseus.

The key enzymatic steps are as follows:

  • Hydroxylation of Geraniol: The pathway is initiated by the hydroxylation of Geraniol at the C10 position to yield 10-hydroxygeraniol . This reaction is catalyzed by Geraniol 10-hydroxylase (G10H) , a cytochrome P450 monooxygenase.[1]

  • Oxidation of 10-hydroxygeraniol: The alcohol group of 10-hydroxygeraniol is then oxidized to an aldehyde, forming 10-oxogeranial . This step is catalyzed by 10-hydroxygeraniol oxidoreductase (10HGO) .

  • Reductive Cyclization: Iridoid synthase (IS) , a key enzyme in iridoid biosynthesis, catalyzes the reductive cyclization of 10-oxogeranial to form a mixture of nepetalactol and iridodials .[2]

  • Further Oxidation and Glycosylation: The iridoid skeleton undergoes further oxidation to form 7-deoxyloganetic acid . This intermediate is then glycosylated by 7-deoxyloganetic acid glucosyltransferase (7DLGT) , also known as UGT8, to produce 7-deoxythis compound .[3][4][5]

  • Final Hydroxylation: The final step in the formation of this compound is the hydroxylation of 7-deoxythis compound at the C7 position. This reaction is catalyzed by 7-deoxythis compound 7-hydroxylase (7DLH) .

This compound is then further metabolized to secologanin, a crucial precursor for the synthesis of terpenoid indole alkaloids (TIAs). This subsequent step involves methylation by This compound O-methyltransferase (LAMT) to form loganin, followed by the cleavage of the cyclopentane ring by Secologanin synthase (SLS) .

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway. While comprehensive kinetic data for all enzymes are not available in the literature, this compilation provides key parameters that have been experimentally determined.

EnzymeAbbreviationSubstrate(s)Product(s)KcatKm (µM)Optimal pHOptimal Temp. (°C)Source(s)
Geraniol 10-hydroxylaseG10HGeraniol, NADPH, O210-hydroxygeraniol--~7.5~30
10-hydroxygeraniol oxidoreductase10HGO10-hydroxygeraniol10-oxogeranial----
Iridoid synthaseIS10-oxogeranial, NADPHNepetalactol, Iridodials--~7.0~30
7-deoxyloganetic acid glucosyltransferase7DLGT (UGT8)7-deoxyloganetic acid, UDP-glucose7-deoxythis compound0.130 s⁻¹48 ± 5--
7-deoxythis compound 7-hydroxylase7DLH7-deoxythis compoundThis compound----

Experimental Protocols

This section provides an overview of the methodologies used for the characterization of key enzymes in the this compound biosynthetic pathway.

Geraniol 10-hydroxylase (G10H) Assay
  • Principle: The activity of G10H, a cytochrome P450 enzyme, is typically measured by monitoring the conversion of radiolabeled [1-³H]geraniol to [1-³H]10-hydroxygeraniol.

  • Protocol Outline:

    • Enzyme Preparation: Microsomal fractions containing G10H are isolated from plant tissues (e.g., Catharanthus roseus cell cultures) by differential centrifugation.

    • Reaction Mixture: The assay mixture typically contains the microsomal preparation, [1-³H]geraniol as the substrate, NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

    • Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate geraniol and 10-hydroxygeraniol. The radioactivity of the product spot is quantified using a scintillation counter to determine the enzyme activity.

Iridoid Synthase (IS) Assay
  • Principle: The activity of Iridoid Synthase is determined by monitoring the NADPH-dependent conversion of 10-oxogeranial to nepetalactol and iridodials.

  • Protocol Outline:

    • Enzyme Expression and Purification: The gene encoding IS is typically expressed in a heterologous system like E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Reaction Mixture: The assay is performed in a buffer (e.g., MOPS buffer, pH 7.0) containing the purified IS enzyme, 10-oxogeranial as the substrate, and NADPH as the cofactor.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).

    • Product Analysis: The reaction products are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of nepetalactol and iridodials.

7-deoxyloganetic acid glucosyltransferase (7DLGT) Assay
  • Principle: The activity of 7DLGT is measured by monitoring the transfer of a glucose moiety from UDP-glucose to 7-deoxyloganetic acid.

  • Protocol Outline:

    • Recombinant Enzyme Production: The cDNA for 7DLGT is expressed in E. coli, and the recombinant protein is purified.

    • Reaction Mixture: The assay mixture includes the purified enzyme, 7-deoxyloganetic acid, and UDP-[¹⁴C]glucose in a suitable buffer.

    • Incubation: The reaction is incubated, and then terminated.

    • Analysis: The radiolabeled product, 7-deoxythis compound, is separated from the unreacted UDP-[¹⁴C]glucose by techniques such as HPLC, and the radioactivity is measured to determine the enzyme's catalytic efficiency.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway from Geraniol to this compound.

Loganic_Acid_Biosynthesis Geraniol Geraniol G10H Geraniol 10-hydroxylase (G10H) Geraniol->G10H Hydroxygeraniol 10-hydroxygeraniol HGO 10-hydroxygeraniol oxidoreductase (10HGO) Hydroxygeraniol->HGO Oxogeranial 10-oxogeranial IS Iridoid synthase (IS) Oxogeranial->IS Nepetalactol Nepetalactol / Iridodials Oxidation Oxidation Steps Nepetalactol->Oxidation Deoxyloganetic_Acid 7-deoxyloganetic acid DLGT 7-deoxyloganetic acid glucosyltransferase (7DLGT) Deoxyloganetic_Acid->DLGT Deoxyloganic_Acid 7-deoxythis compound DLH 7-deoxythis compound 7-hydroxylase (7DLH) Deoxyloganic_Acid->DLH Loganic_Acid This compound G10H->Hydroxygeraniol HGO->Oxogeranial IS->Nepetalactol Oxidation->Deoxyloganetic_Acid DLGT->Deoxyloganic_Acid DLH->Loganic_Acid

Caption: The biosynthetic pathway of this compound from Geraniol.

Conclusion

The elucidation of the this compound biosynthetic pathway has been a significant achievement in the field of natural product chemistry, providing a roadmap for the metabolic engineering of high-value pharmaceuticals. This guide has synthesized the current knowledge of this pathway, presenting the key enzymatic steps, available quantitative data, and experimental methodologies. Further research is required to fully characterize the kinetics of all enzymes in the pathway and to understand the regulatory mechanisms that control the flux of metabolites. Such knowledge will be instrumental in developing robust and efficient biotechnological platforms for the sustainable production of iridoid-derived medicines.

References

Loganic Acid: A Technical Guide to Its Discovery, Natural Sources, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loganic acid, an iridoid glycoside, is a pivotal secondary metabolite in the plant kingdom, serving as a key precursor in the biosynthesis of numerous monoterpenoid indole alkaloids with significant pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthesis of this compound. It details experimental protocols for its extraction, isolation, and quantification, and presents a summary of its concentration in various plant sources. Furthermore, this guide elucidates the molecular mechanisms underlying its recognized anti-inflammatory and antioxidant properties, offering valuable insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

The discovery of this compound is intrinsically linked to the broader investigation of iridoid glycosides, a class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. The pioneering work in this field was conducted by a group of scientists including C.J. Coscia and his colleagues in the late 1960s and early 1970s. Their research on the biosynthesis of monoterpenes in various plant species led to the isolation and characterization of this compound as a key intermediate.

Through meticulous experimentation involving radiolabeling studies, they were able to trace the metabolic pathway and establish that this compound is a precursor to loganin, which in turn is a crucial building block for a wide array of indole alkaloids. The structural elucidation of this compound was achieved through a combination of chemical degradation, spectroscopic analysis (including Infrared and Nuclear Magnetic Resonance spectroscopy), and mass spectrometry, which revealed its unique iridoid structure.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in several families, including:

  • Cornaceae: Particularly in the fruits of Cornus mas (Cornelian cherry) and Cornus officinalis.

  • Gentianaceae: Found in various parts of numerous Gentiana species, such as Gentiana lutea (Great yellow gentian).

  • Loganiaceae: Present in the seeds and fruit pulp of Strychnos species, including the poison nut tree (Strychnos nux-vomica).

  • Caprifoliaceae: Found in the flowers and other parts of Lonicera japonica (Japanese honeysuckle).

  • Apocynaceae: Notably in Catharanthus roseus (Madagascar periwinkle), a plant renowned for its production of anticancer alkaloids.

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, the developmental stage, and the environmental growing conditions.

Table 1: Quantitative Content of this compound in Various Plant Sources
Plant FamilySpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Cornaceae Cornus masFruit2.26 - 8.20
Cornaceae Cornus officinalisFruit-
Gentianaceae Gentiana luteaRoot1.39 - 2.84
Gentianaceae Gentiana macrophyllaRootPresent, but not quantified
Gentianaceae Gentiana thunbergiiWhole PlantPresent, but not quantified
Loganiaceae Strychnos nux-vomicaFruit PulpPresent, but not quantified
Caprifoliaceae Lonicera japonicaFlower BudsPresent, but not quantified

Note: The concentrations can vary. This table provides a summary of reported values and indicates presence where specific quantification was not found in the cited literature.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids. The biosynthetic pathway originates from the mevalonic acid pathway or the MEP/DOXP pathway, which produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of this compound are as follows:

  • Geraniol Synthesis: Geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP. GPP is then converted to geraniol.

  • Oxidation and Cyclization: Geraniol undergoes a series of oxidation and hydroxylation steps to form 8-oxogeranial.

  • Iridoid Synthase Activity: The enzyme iridoid synthase catalyzes the cyclization of 8-oxogeranial to form the characteristic iridoid skeleton.

  • Formation of 7-Deoxythis compound: Through a series of enzymatic reactions including oxidation and glycosylation, 7-deoxythis compound is produced.

  • Hydroxylation to this compound: The final step involves the hydroxylation of 7-deoxythis compound at the C-7 position, catalyzed by the enzyme 7-deoxythis compound hydroxylase (7-DLH) , to yield this compound.

This compound then serves as a substrate for loganate O-methyltransferase , which converts it to loganin.

This compound Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol Oxo 8-Oxogeranial Geraniol->Oxo Oxidation Iridodial Iridodial Oxo->Iridodial Iridoid Synthase Deoxyloganic 7-Deoxythis compound Iridodial->Deoxyloganic Multiple Steps Loganic This compound Deoxyloganic->Loganic 7-DLH Loganin Loganin Loganic->Loganin Loganate O-methyltransferase

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Cornus mas Fruits

This protocol is adapted from methodologies described for the extraction of iridoids from Cornus mas fruits.

Materials:

  • Freeze-dried and powdered Cornus mas fruit

  • 70% Ethanol

  • Ultrasonic bath

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Weigh 20 g of the freeze-dried and powdered fruit material.

  • Add 250 mL of 70% ethanol to the powdered fruit.

  • Place the mixture in an ultrasonic bath and sonicate for 60 minutes at 45°C.

  • Repeat the extraction process with a fresh 250 mL of 70% ethanol.

  • Combine the two extracts and concentrate them to dryness under vacuum using a rotary evaporator at a temperature below 50°C.

  • The resulting dry extract can be used for further purification and analysis.

Isolation and Purification of this compound by Preparative HPLC

This protocol provides a general framework for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: Acetonitrile

Procedure:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up a gradient elution program. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-40 min: 5% to 30% B

    • 40-45 min: 30% to 95% B

    • 45-50 min: 95% B (column wash)

    • 50-55 min: 95% to 5% B (re-equilibration)

  • Set the flow rate appropriate for the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Monitor the elution at a wavelength of approximately 240 nm.

  • Collect the fractions corresponding to the peak of this compound.

  • Combine the fractions containing pure this compound and remove the solvent under vacuum.

Quantitative Analysis of this compound by HPLC-DAD

This protocol outlines a method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Instrumentation and Columns:

  • Analytical HPLC system with a DAD detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: Acetonitrile

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

  • Sample Preparation: Accurately weigh a known amount of the dried plant extract and dissolve it in a known volume of methanol. Sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set a suitable gradient elution program. For example:

      • 0-10 min: 10% B

      • 10-25 min: 10% to 25% B

      • 25-30 min: 25% to 50% B

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the DAD to monitor at 240 nm.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways of this compound

Recent research has highlighted the significant anti-inflammatory and antioxidant properties of this compound. These effects are mediated through the modulation of key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

Anti-inflammatory Mechanism via NF-κB Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB (p65 subunit) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the phosphorylation of NF-κB, thereby preventing its nuclear translocation and suppressing the expression of these inflammatory mediators.

Antioxidant Mechanism via Nrf2 Activation

Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This compound has been demonstrated to activate the Nrf2 pathway, leading to an increased expression of these antioxidant enzymes and a reduction in cellular oxidative stress.

Loganic_Acid_Signaling cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) IkBa->NFkB NFkB_n NF-κB (p65) (Nucleus) NFkB->NFkB_n Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_n->Cytokines Transcription Loganic_A_NFkB This compound Loganic_A_NFkB->NFkB Inhibits Phosphorylation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 (Nucleus) Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Transcription Loganic_A_Nrf2 This compound Loganic_A_Nrf2->Nrf2_n Activates

Caption: Anti-inflammatory and antioxidant signaling pathways of this compound.

Conclusion

This compound stands out as a molecule of significant interest in the realm of natural products. Its role as a crucial biosynthetic precursor and its inherent pharmacological properties, particularly its anti-inflammatory and antioxidant effects, underscore its potential for further research and development. This technical guide has provided a foundational understanding of this compound, from its historical

An In-depth Technical Guide to Loganic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside, is a naturally occurring bioactive compound found in various medicinal plants, most notably in the fruits of Cornus mas (cornelian cherry) and plants of the Gentiana species.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a monoterpenoid belonging to the iridoid class of compounds, characterized by a cyclopentane-[c]-pyran skeleton. The structure consists of a glucose molecule attached via a β-glycosidic linkage to the iridoid aglycone.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid[2]
Molecular Formula C₁₆H₂₄O₁₀[3]
SMILES C[C@H]1--INVALID-LINK--O)O[C@H]3--INVALID-LINK--CO)O)O)O">C@HO[2]
CAS Number 22255-40-9[3]
Synonyms Loganate, Loganin Acid

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its extraction, purification, and formulation in preclinical and clinical studies.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 376.36 g/mol
Melting Point Not experimentally determined.
Boiling Point 646.26 °C (Predicted)
pKa 4.55 ± 0.70 (Predicted)
logP (o/w) -2.411 (Estimated)
Solubility Soluble in water (≥38.4 mg/mL), DMSO (≥34.9 mg/mL), and Ethanol (≥20.15 mg/mL).
Appearance White to beige powder

Experimental Protocols

Isolation and Purification of this compound from Cornus mas Fruits

This protocol describes a general procedure for the extraction and purification of this compound from the fruits of Cornus mas, adapted from methodologies described in the literature.

1. Extraction: a. Fresh or dried fruits of Cornus mas are macerated and extracted with 80% methanol at room temperature for 24 hours. b. The extraction process is repeated three times to ensure maximum yield. c. The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Liquid-Liquid Partitioning: a. The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove nonpolar and moderately polar impurities. b. The aqueous layer, containing the polar glycosides including this compound, is retained.

3. Column Chromatography: a. The concentrated aqueous extract is loaded onto a Diaion HP-20 resin column. b. The column is first washed with deionized water to remove sugars and other highly polar compounds. c. This compound is then eluted with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). d. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 8:2:0.2 v/v/v) and visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

4. Preparative High-Performance Liquid Chromatography (HPLC): a. Fractions enriched with this compound are pooled, concentrated, and further purified by preparative reversed-phase HPLC. b. A C18 column is typically used with a gradient elution system of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape). c. The elution is monitored by a UV detector at approximately 240 nm. d. The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield pure this compound.

G start Cornus mas Fruits extraction Maceration with 80% Methanol start->extraction Extraction partitioning Liquid-Liquid Partitioning extraction->partitioning Crude Extract column_chrom Diaion HP-20 Column Chromatography partitioning->column_chrom Aqueous Layer prep_hplc Preparative RP-HPLC column_chrom->prep_hplc Enriched Fractions pure_la Pure this compound prep_hplc->pure_la Purification G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikba_nfkb IκBα-NF-κB (p50/p65) ikk->ikba_nfkb Phosphorylates IκBα nfkb NF-κB (p50/p65) ikba_nfkb->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->pro_inflammatory_genes Transcription inflammation Inflammation pro_inflammatory_genes->inflammation loganic_acid This compound loganic_acid->ikk Inhibits G oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 oxidative_stress->keap1_nrf2 Induces Dissociation loganic_acid This compound sirt1 SIRT1 loganic_acid->sirt1 Activates nrf2 Nrf2 sirt1->nrf2 Deacetylates & Activates keap1_nrf2->nrf2 Nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are Binds to antioxidant_enzymes Antioxidant Enzymes (HO-1, SOD, Catalase) are->antioxidant_enzymes Induces Transcription cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection G stimuli Pathological Stimuli (e.g., ROS) nlrp3 NLRP3 stimuli->nlrp3 Activates inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) nlrp3->inflammasome asc ASC asc->inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->inflammasome caspase1 Active Caspase-1 inflammasome->caspase1 Activation pro_il1b Pro-IL-1β caspase1->pro_il1b Cleavage pro_il18 Pro-IL-18 caspase1->pro_il18 Cleavage il1b IL-1β pro_il1b->il1b neuroinflammation Neuroinflammation il1b->neuroinflammation il18 IL-18 pro_il18->il18 il18->neuroinflammation loganic_acid This compound loganic_acid->nlrp3 Inhibits Activation

References

Loganic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Bioactive Iridoid Glycoside

This technical guide provides a comprehensive overview of Loganic Acid for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, explores its key signaling pathways, and outlines relevant experimental protocols.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 22255-40-9[1][2][3][4]
Molecular Weight 376.36 g/mol [5]
Molecular Formula C₁₆H₂₄O₁₀

Signaling Pathways and Mechanisms of Action

This compound exerts a range of biological effects through its modulation of several key signaling pathways. Its anti-inflammatory, antioxidant, and metabolic regulatory properties are of significant interest in drug discovery.

Anti-inflammatory and Antioxidant Pathways

This compound has been shown to possess potent anti-inflammatory and antioxidant properties, primarily through the modulation of the TLR4/NF-κB and SIRT1/Nrf2 pathways. In inflammatory conditions, it can suppress the phosphorylation of NF-κB and decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Furthermore, this compound has been observed to inhibit the NLRP3 inflammasome, a key component of the inflammatory response. Concurrently, it activates the Nrf2 pathway, leading to an increase in the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (GSH).

Loganic_Acid_Anti_Inflammatory_Pathway Loganic_Acid This compound TLR4 TLR4 Loganic_Acid->TLR4 SIRT1 SIRT1 Loganic_Acid->SIRT1 NF_kB NF-κB TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Nrf2 Nrf2 SIRT1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GSH) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

This compound's Anti-inflammatory and Antioxidant Signaling Pathways.
Metabolic Regulation

This compound also plays a role in metabolic regulation. It has been found to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and regulates blood glucose levels. Additionally, research suggests that this compound can influence the expression of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation, particularly in the context of atherosclerosis.

Experimental Protocols

Quantification of this compound in Biological Samples (LC-MS/MS)

This method is suitable for the determination of this compound in plasma samples.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., gliclazide).

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 × 50 mm, 1.7 μm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 375.1 > 213.2

    • Internal Standard (gliclazide): m/z 322.1 > 169.9

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a general workflow for assessing the anti-inflammatory effects of this compound in a cell-based model.

in_vitro_workflow start Seed RAW 264.7 Macrophages incubation1 Incubate for 24h start->incubation1 treatment Pre-treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 1h treatment->incubation2 stimulation Stimulate with LPS (1 µg/mL) incubation2->stimulation incubation3 Incubate for 24h stimulation->incubation3 analysis Analyze Supernatant and Cell Lysates incubation3->analysis elisa ELISA for Cytokines (TNF-α, IL-6) analysis->elisa western_blot Western Blot for Protein Expression (NF-κB, Nrf2, HO-1) analysis->western_blot ros_assay ROS Assay analysis->ros_assay

Workflow for in vitro anti-inflammatory and antioxidant assays.

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Treatment:

  • Seed cells in appropriate plates and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

3. Stimulation:

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

4. Analysis:

  • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Lyse the cells to extract proteins for Western blot analysis to determine the expression levels of key signaling proteins (e.g., phosphorylated NF-κB, Nrf2, HO-1).

  • Measure intracellular reactive oxygen species (ROS) levels using appropriate fluorescent probes.

References

The Pharmacological Properties of Loganic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside found in various medicinal plants such as Cornus mas (cornelian cherry), Gentiana macrophylla, and Strychnos potatorum, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding and guide future research and development efforts.

Core Pharmacological Properties

This compound exhibits a broad spectrum of therapeutic potential, primarily attributed to its potent anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects. These properties are underpinned by its ability to modulate key cellular signaling pathways involved in the pathogenesis of various diseases.

Anti-inflammatory and Antioxidant Activities

This compound has demonstrated significant anti-inflammatory and antioxidant effects in various in vitro and in vivo models.[3][4] Its mechanisms of action involve the inhibition of pro-inflammatory mediators and the enhancement of endogenous antioxidant defense systems.

Key Mechanisms:

  • Inhibition of NF-κB Signaling: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[5] In models of ulcerative colitis, this compound inhibited the phosphorylation of NF-κB.

  • Activation of the SIRT1/Nrf2 Pathway: this compound activates the Sirtuin 1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and glutathione peroxidase.

  • Inhibition of the NLRP3 Inflammasome: In models of Parkinson's disease, this compound has been shown to inhibit the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.

  • Reduction of Pro-inflammatory Cytokines: Treatment with this compound has been consistently shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interferon-gamma (IFN-γ).

Quantitative Data on Antioxidant Activity:

AssayModel SystemResult (IC50)Reference
DPPH Radical ScavengingIn vitro149 µg/ml
Superoxide Radical ScavengingIn vitro632.43 µg/ml
Hydroxyl Radical ScavengingIn vitro29.78 µg/ml

Signaling Pathway of this compound in Inflammation and Oxidative Stress

Loganic_Acid This compound NF_kB NF-κB Loganic_Acid->NF_kB Inhibits SIRT1 SIRT1 Loganic_Acid->SIRT1 Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, DSS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates ROS Reactive Oxygen Species (ROS) Inflammatory_Stimuli->ROS Induces TLR4->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Induces Expression Nrf2 Nrf2 SIRT1->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GPx) ARE->Antioxidant_Enzymes Induces Expression Antioxidant_Enzymes->ROS Neutralizes ROS->NF_kB Activates

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent, with potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Key Mechanisms:

  • Inhibition of Microglial Activation: this compound can inhibit the activation of microglia, the resident immune cells of the central nervous system, thereby reducing neuroinflammation.

  • Suppression of Oxidative Stress: In neuronal cells, this compound suppresses the generation of reactive oxygen species (ROS) induced by neurotoxins like MPP⁺.

  • Anti-apoptotic Activity: It protects neuronal cells from apoptosis by stabilizing mitochondrial membrane potential and inhibiting the activity of caspase-3.

  • Promotion of Neuronal Differentiation and Neurite Growth: Studies have shown that this compound can increase the expression of neuronal differentiation markers and assist in neurite outgrowth.

Experimental Data on Neuroprotection:

Experimental ModelKey FindingsReference
MPP⁺-induced Neuro-2a cellsNon-toxic concentrations of this compound (3.12µM to 25µM) showed a protective effect.
MPP⁺-induced microglial cellsInhibited NLRP3 inflammasome assembly and downregulated IL-1β and IL-18.
MPTP-induced Parkinson's model in micePrevented the loss of olfactory and motor function.

Experimental Workflow for In Vitro Neuroprotection Assay

Start Start: Culture Neuro-2a cells Pre_treatment Pre-treatment with This compound (various conc.) Start->Pre_treatment Induction Induction of Neurotoxicity with MPP⁺ (100µM) Pre_treatment->Induction Incubation Incubation (24h) Induction->Incubation MTT_Assay Cell Viability Assessment (MTT Assay) Incubation->MTT_Assay ROS_Measurement ROS Measurement (CM-H2DCFDA staining) Incubation->ROS_Measurement Apoptosis_Assay Apoptosis Assay (AnnexinV-FITC/PI staining) Incubation->Apoptosis_Assay End End: Data Analysis MTT_Assay->End ROS_Measurement->End Apoptosis_Assay->End

Caption: Workflow for assessing the neuroprotective effects of this compound.

Metabolic Regulation

This compound has demonstrated beneficial effects in models of metabolic disorders, including diabetes and atherosclerosis.

Key Mechanisms:

  • Antidiabetic Effects: While not significantly affecting blood glucose levels in some studies, this compound improves the antioxidant status in leukocytes of diabetic rats by increasing reduced glutathione and the activities of antioxidant enzymes. It also mitigates the formation of advanced glycation end products. This compound at a concentration of 1 μM stimulates the secretion of glucagon-like peptide-1 (GLP-1).

  • Anti-atherosclerotic Effects: In a rabbit model of atherosclerosis, this compound decreased the plasma atherogenic index and cardiac risk ratio. It also reduced plasma levels of IL-6, TNF-α, and oxidized LDL.

  • Anti-adipogenic Effects: At a concentration of 10 μg/ml, this compound inhibits the differentiation of 3T3-L1 fibroblasts into adipocytes.

Quantitative Data in a Model of Streptozotocin-Induced Diabetes in Rats (20 mg/kg b.w./day for 14 days):

ParameterDiabetic Control vs. ControlThis compound Treated vs. Diabetic Control
Body WeightSignificant decrease12% increase
Plasma GSH28% decrease21% increase
Leukocyte SOD activity34% decrease-
Leukocyte CAT activity27% decrease-
Leukocyte GPx activity27% decrease-
Leukocyte GR activity23% decrease-

Proposed Therapeutic Mechanisms of this compound in Metabolic Diseases

Loganic_Acid This compound Oxidative_Stress Oxidative Stress (Increased ROS, Decreased GSH) Loganic_Acid->Oxidative_Stress Reduces Inflammation Inflammation (Increased TNF-α, IL-6) Loganic_Acid->Inflammation Reduces PPAR PPAR-γ/α Loganic_Acid->PPAR Upregulates Antioxidant_Defense Antioxidant Defense (Increased CAT, GPx, GR) Loganic_Acid->Antioxidant_Defense Enhances Oxidative_Stress->Antioxidant_Defense Modulates Anti_inflammatory_Effect Anti-inflammatory Effect (Decreased Cytokines) Inflammation->Anti_inflammatory_Effect Modulates Metabolic_Diseases Metabolic Diseases (Diabetes, Atherosclerosis) PPAR->Metabolic_Diseases Ameliorates Antioxidant_Defense->Metabolic_Diseases Ameliorates Anti_inflammatory_Effect->Metabolic_Diseases Ameliorates

Caption: this compound's modulation of metabolic disease pathways.

Experimental Protocols

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis
  • Animals: BALB/c mice.

  • Induction of Colitis: Administration of 2.5% (w/v) DSS in drinking water for a specified period.

  • Treatment: this compound administered orally at various doses.

  • Assessments:

    • Disease Activity Index (DAI): monitored daily for changes in body weight, stool consistency, and rectal bleeding.

    • Histological Analysis: Colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Biochemical Analysis: Measurement of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and oxidative stress markers (MDA, NO) in colon tissue homogenates.

    • Immunoblotting: Analysis of protein expression levels of TLR4 and NF-κB in colon tissue.

In Vivo Model of Streptozotocin (STZ)-Induced Diabetes
  • Animals: Rats.

  • Induction of Diabetes: A single intraperitoneal injection of STZ.

  • Treatment: this compound (e.g., 20 mg/kg b.w./day) administered orally for a defined period (e.g., 14 days).

  • Assessments:

    • Metabolic Parameters: Monitoring of fasting blood glucose levels and body weight.

    • Biochemical Analysis in Blood:

      • Plasma: Measurement of reduced glutathione (GSH) and thiobarbituric acid reactive substances (TBA-RS).

      • Leukocytes: Determination of intracellular ROS levels, and activities of antioxidant enzymes (catalase, glutathione peroxidase, glutathione reductase).

In Vitro Model of MPP⁺-Induced Neurotoxicity
  • Cell Line: Neuro-2a (mouse neuroblastoma cell line).

  • Induction of Neurotoxicity: Exposure of cells to 1-methyl-4-phenylpyridinium (MPP⁺).

  • Treatment: Pre-treatment with various non-toxic concentrations of this compound.

  • Assessments:

    • Cell Viability: MTT assay to determine the protective effect of this compound.

    • Oxidative Stress: Measurement of intracellular ROS using CM-H2DCFDA staining and flow cytometry.

    • Mitochondrial Membrane Potential: JC-1 staining to assess mitochondrial function.

    • Apoptosis: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.

    • Immunocytochemistry: Staining for neuronal markers (e.g., MAP2, β-III Tubulin) and inflammatory markers (e.g., NF-κB p65) to visualize cellular changes.

Conclusion

This compound is a multifaceted iridoid glycoside with a compelling pharmacological profile characterized by potent anti-inflammatory, antioxidant, neuroprotective, and metabolic-regulating properties. Its ability to modulate multiple key signaling pathways, including NF-κB, SIRT1/Nrf2, and the NLRP3 inflammasome, underscores its therapeutic potential for a range of complex diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future clinical trials are warranted to translate these promising preclinical findings into novel therapeutic strategies for human health.

References

Preliminary Insights into the Mechanism of Action of Loganic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside found in various medicinal plants, has emerged as a promising therapeutic agent with a spectrum of pharmacological activities. Preliminary studies have highlighted its potential in mitigating inflammatory conditions, oxidative stress, neurodegenerative processes, and diabetic complications. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound, focusing on key signaling pathways and experimental findings. The information is presented to aid researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Anti-inflammatory and Antioxidant Mechanisms of Action

This compound exhibits potent anti-inflammatory and antioxidant properties by modulating key signaling pathways involved in the inflammatory cascade and cellular stress responses.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of inflammation. This compound has been shown to suppress the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Activation of the SIRT1/Nrf2 Signaling Pathway

This compound also demonstrates antioxidant effects by activating the Sirtuin 1 (SIRT1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress.

Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of this compound

ParameterCell LineInducerThis compound ConcentrationObserved EffectCitation
Intracellular ROS LevelsRAW 264.7 MacrophagesLipopolysaccharide (LPS)Data not availableSignificantly suppressed[1]
Phosphorylation of NF-κBRAW 264.7 MacrophagesLPSData not availableInhibited[1]
Nrf2 PathwayRAW 264.7 MacrophagesLPSData not availableActivated[1]
Phosphorylation of NF-κBCaco-2 CellsLPSData not availableInhibited[1]

Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of this compound in DSS-Induced Colitis in BALB/c Mice

ParameterThis compound DosageObserved EffectCitation
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ)15 and 30 mg/kgSignificantly decreased[1]
Oxidative Stress Markers (MDA, NO)15 and 30 mg/kgSignificantly decreased
Inflammatory Proteins (TLR4, NF-κB)15 and 30 mg/kgSignificantly decreased expression
Antioxidant Proteins (GSH, SOD, HO-1, Nrf2)15 and 30 mg/kgProfoundly increased release
Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis: Following incubation, cell lysates and culture supernatants are collected. Intracellular reactive oxygen species (ROS) levels, phosphorylation of NF-κB, and activation of the Nrf2 pathway are assessed using appropriate assays such as fluorometric assays, Western blotting, and reporter gene assays.

In Vivo DSS-Induced Colitis Model:

  • Animal Model: BALB/c mice are used for the study.

  • Induction of Colitis: Ulcerative colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water.

  • Treatment: Mice are treated with this compound (e.g., 15 and 30 mg/kg) orally.

  • Assessment: After the treatment period, colonic tissues are collected for analysis. Levels of pro-inflammatory cytokines, oxidative stress markers, and key proteins in the TLR4/NF-κB and SIRT1/Nrf2 pathways are measured using techniques like ELISA, biochemical assays, and Western blotting.

Signaling Pathway Diagrams

TLR4_NFkB_SIRT1_Nrf2 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates SIRT1 SIRT1 Keap1 Keap1 SIRT1->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Loganic_Acid_cyto This compound Loganic_Acid_cyto->TLR4 Inhibits Loganic_Acid_cyto->IKK Inhibits Loganic_Acid_cyto->SIRT1 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflammatory_Genes Induces Antioxidant_Genes Antioxidant Gene Transcription Nrf2_nuc->Antioxidant_Genes Induces

Diagram 1: this compound's dual action on inflammatory and antioxidant pathways.

Neuroprotective Mechanism of Action

This compound has demonstrated neuroprotective effects in models of Parkinson's disease by inhibiting the NLRP3 inflammasome pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, leading to neuroinflammation. This compound has been found to inhibit the assembly and activation of the NLRP3 inflammasome.

Table 3: In Vitro Neuroprotective Effects of this compound

ParameterCell LineInducerThis compound ConcentrationObserved EffectCitation
NLRP3 Inflammasome AssemblyMPP+-induced microglial cellsMPP+Data not availableInhibits
PhagocytosisMPP+-induced microglial cellsMPP+Data not availableHalts
Pro-inflammatory Cytokines (IL-1β, IL-18)MPP+-induced microglial cellsMPP+Data not availableDownregulates release
Neuronal Differentiation MarkersMPP+-induced microglial cellsMPP+Data not availableIncreases
Neurite GrowthMPP+-induced microglial cellsMPP+Data not availableAssists

Table 4: In Vivo Neuroprotective Effects of this compound in MPTP-induced Parkinson's Disease Model

ParameterThis compound DosageObserved EffectCitation
Olfactory and Motor FunctionData not availablePrevented loss
NLRP3 Inflammasome Signaling CascadeData not availableSignificantly inhibits expression in olfactory bulb and substantia nigra
Experimental Protocols

In Vitro Neuroprotection Assay in MPP+-induced Microglial Cells:

  • Cell Culture: Microglial cells (e.g., HMC3) are cultured in a suitable medium.

  • Treatment: Cells are treated with this compound at various concentrations.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to MPP+ (1-methyl-4-phenylpyridinium).

  • Analysis: The assembly of the NLRP3 inflammasome is assessed by techniques such as Western blotting for inflammasome components (NLRP3, ASC, Caspase-1). The release of IL-1β and IL-18 into the culture medium is quantified by ELISA. Neuronal differentiation and neurite growth can be observed through microscopy and immunocytochemistry.

Signaling Pathway Diagram

NLRP3_Inflammasome cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_release Release & Neuroinflammation MPTP MPTP MPP_plus MPP+ MPTP->MPP_plus Metabolized to NLRP3 NLRP3 MPP_plus->NLRP3 Activates Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) NLRP3->Inflammasome Forms ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Promotes IL18->Neuroinflammation Promotes Loganic_Acid_cyto This compound Loganic_Acid_cyto->Inflammasome Inhibits Assembly

Diagram 2: Inhibition of the NLRP3 inflammasome by this compound.

Anti-Diabetic Mechanism of Action

Preliminary studies suggest that this compound may have therapeutic potential in the management of diabetes and its complications, such as diabetic cardiomyopathy, through the modulation of the TLR4/p38 MAPK pathway.

Modulation of the TLR4/p38 MAPK Signaling Pathway

In the context of diabetic cardiomyopathy, high glucose levels can activate the TLR4 signaling pathway, leading to the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This activation contributes to cardiomyocyte damage, oxidative stress, and inflammation. This compound has been shown to suppress this pathway.

Table 5: In Vitro Effects of this compound in a High Glucose-induced Cardiomyocyte Damage Model

ParameterCell LineInducerThis compound ConcentrationObserved EffectCitation
Cardiomyocyte DamageAC16 CardiomyocytesHigh Glucose (30 mM)25, 50 μMDose-dependently ameliorated
Oxidative StressAC16 CardiomyocytesHigh Glucose (30 mM)25, 50 μMDose-dependently ameliorated
Inflammatory Cytokine ReleaseAC16 CardiomyocytesHigh Glucose (30 mM)25, 50 μMDose-dependently ameliorated
TLR4 Signaling ActivationAC16 CardiomyocytesHigh Glucose (30 mM)25, 50 μMSuppressed
Phosphorylation of p38 MAPKAC16 CardiomyocytesHigh Glucose (30 mM)25, 50 μMSuppressed

Table 6: In Vivo Effects of this compound in a High-Fat Diet/Streptozotocin-induced Diabetic Mouse Model

ParameterThis compound DosageDurationObserved EffectCitation
Cardiac Function30 mg/kg8 weeksImproved
Myocardial Structural Disorders30 mg/kg8 weeksAttenuated
Collagen Deposition30 mg/kg8 weeksReduced
Cardiomyocyte Apoptosis30 mg/kg8 weeksSuppressed
Redox Imbalance (MDA, GSH)30 mg/kg8 weeksNormalized (decreased MDA, increased GSH)
Inflammatory Cytokine Levels30 mg/kg8 weeksReduced
Experimental Protocols

In Vitro High Glucose-induced Cardiomyocyte Damage Model:

  • Cell Culture: Human AC16 cardiomyocytes are cultured.

  • Treatment: Cells are treated with this compound (e.g., 25 and 50 μM).

  • Induction of Damage: Cardiomyocyte damage is induced by exposing the cells to a high concentration of glucose (e.g., 30 mM).

  • Analysis: Cell viability, markers of oxidative stress, and the release of inflammatory cytokines are measured. The activation of the TLR4/p38 MAPK pathway is assessed by Western blotting for total and phosphorylated forms of key proteins.

Signaling Pathway Diagram

TLR4_p38MAPK cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response High_Glucose High Glucose TLR4 TLR4 High_Glucose->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation Oxidative_Stress Oxidative Stress p_p38_MAPK->Oxidative_Stress Leads to Inflammation Inflammation p_p38_MAPK->Inflammation Leads to Apoptosis Apoptosis p_p38_MAPK->Apoptosis Leads to Loganic_Acid_cyto This compound Loganic_Acid_cyto->TLR4 Inhibits Loganic_Acid_cyto->p38_MAPK Inhibits Phosphorylation

Diagram 3: this compound's role in mitigating high glucose-induced cardiotoxicity.

Conclusion and Future Directions

The preliminary studies on the mechanism of action of this compound reveal its multifaceted therapeutic potential. By targeting key signaling pathways such as TLR4/NF-κB, SIRT1/Nrf2, NLRP3 inflammasome, and TLR4/p38 MAPK, this compound demonstrates significant anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties.

Further research is warranted to fully elucidate the molecular targets and downstream effects of this compound. Future studies should focus on:

  • Dose-response studies: To determine the optimal therapeutic concentrations and IC50/EC50 values for its various effects.

  • Pharmacokinetic and pharmacodynamic profiling: To understand its absorption, distribution, metabolism, and excretion in vivo.

  • Long-term efficacy and safety studies: To evaluate its potential for chronic diseases.

  • Clinical trials: To translate the promising preclinical findings into therapeutic applications for human diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound. The detailed experimental protocols and signaling pathway diagrams offer a roadmap for future investigations into this promising natural compound.

References

Initial Findings on the Anti-inflammatory Effects of Loganic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial findings regarding the anti-inflammatory properties of Loganic Acid, an iridoid glycoside. The information presented herein is a synthesis of preclinical in vitro and in vivo studies, designed to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. This document details the quantitative effects of this compound on key inflammatory markers, outlines the experimental methodologies employed in these seminal studies, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in several preclinical models. The data below summarizes its impact on pro-inflammatory cytokines, inflammatory enzymes, and other markers of inflammation.

In Vitro Anti-inflammatory Effects of this compound

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

MediatorThis compound Concentration (µM)Inhibition/ReductionReference
Nitric Oxide (NO)12.5, 25, 50Dose-dependent reduction[1]
Prostaglandin E2 (PGE2)12.5, 25, 50Dose-dependent reduction[1]
TNF-α12.5, 25, 50Dose-dependent reduction[1]
IL-1β12.5, 25, 50Dose-dependent reduction[1]
IL-612.5, 25, 50Dose-dependent reduction[1]
iNOS (protein expression)12.5, 25, 50Dose-dependent reduction
COX-2 (protein expression)12.5, 25, 50Dose-dependent reduction

Table 2: Effect of this compound on NLRP3 Inflammasome in MPP+-induced Microglial Cells

MediatorEffect of this compound TreatmentReference
NLRP3 Inflammasome AssemblyInhibition
IL-1β (release)Downregulation
IL-18 (release)Downregulation
In Vivo Anti-inflammatory Effects of this compound

Table 3: Effect of this compound in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

ParameterThis compound TreatmentOutcomeReference
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ)Not specifiedSignificant decrease
Oxidative Stress Markers (MDA, NO)Not specifiedSignificant decrease
Inflammatory Proteins (TLR4, NF-κB)Not specifiedDecreased expression
Antioxidant Molecules (GSH, SOD, HO-1, Nrf2)Not specifiedProfound increase

Table 4: Effect of this compound in a Carrageenan-Induced Paw Edema Rat Model

ParameterThis compound TreatmentOutcomeReference
Paw EdemaNot specifiedReduction

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the initial findings on this compound's anti-inflammatory effects.

In Vitro Studies

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 12.5, 25, and 50 µM) for a specified period (e.g., 12 hours) before stimulation with lipopolysaccharide (LPS; e.g., 500 ng/mL) for a designated time (e.g., 1 to 24 hours) to induce an inflammatory response.

Nitrite accumulation in the culture medium is measured as an indicator of NO production using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent and incubated at room temperature. The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

To determine the protein expression levels of inflammatory mediators like iNOS, COX-2, and components of signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK), cells are lysed, and total protein is extracted. Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

To observe the nuclear translocation of NF-κB p65, cells grown on coverslips are fixed, permeabilized, and blocked. The cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. The cellular localization of p65 is then visualized using a fluorescence microscope.

In Vivo Studies

Ulcerative colitis is induced in mice (e.g., BALB/c) by administering DSS (e.g., 2.5%) in their drinking water for a specified period. This compound is administered orally to the treatment group. Disease activity index (DAI), colon length, and histological changes are assessed to evaluate the severity of colitis.

Acute inflammation is induced in rats by a subplantar injection of carrageenan (e.g., 1% in saline) into the right hind paw. This compound is administered, typically intraperitoneally, prior to the carrageenan injection. Paw volume is measured at various time points using a plethysmometer to quantify the degree of edema.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation pIκBα p-IκBα IκBα->pIκBα NFκB NF-κB (p65/p50) pIκBα->NFκB Degradation & Release NFκB_complex NF-κB (p65/p50)-IκBα Complex NFκB_complex->IKK NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus Translocation LoganicAcid This compound LoganicAcid->IKK Inhibition LoganicAcid->NFκB Inhibition of Translocation DNA DNA NFκB_nucleus->DNA Binding ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatoryGenes Transcription

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Inhibition of Nrf2 degradation SIRT1_inactive SIRT1 (inactive) SIRT1_active SIRT1 (active) SIRT1_inactive->SIRT1_active Nrf2 Nrf2 SIRT1_active->Nrf2 Deacetylation & Activation Keap1_Nrf2->Nrf2 Release Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation LoganicAcid This compound LoganicAcid->SIRT1_inactive Activation ARE ARE Nrf2_nucleus->ARE Binding AntioxidantGenes Antioxidant Genes (HO-1, SOD, GSH) ARE->AntioxidantGenes Transcription

Caption: this compound activates the SIRT1/Nrf2 antioxidant pathway.

G cluster_workflow In Vitro Experimental Workflow Start Seed RAW 264.7 cells Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant LyseCells Lyse Cells Incubate->LyseCells ELISA ELISA for Cytokines CollectSupernatant->ELISA GriessAssay Griess Assay for NO CollectSupernatant->GriessAssay WesternBlot Western Blot for Protein Expression LyseCells->WesternBlot

Caption: General workflow for in vitro anti-inflammatory assays.

References

Loganic Acid: A Comprehensive Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Loganic acid, an iridoid glycoside with notable anti-inflammatory, antioxidant, and anti-diabetic properties, is a compound of significant interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth analysis of the solubility and stability of this compound, critical parameters for its development as a therapeutic agent. This document furnishes researchers, scientists, and drug development professionals with quantitative solubility data in various solvents, detailed experimental protocols for solubility and stability assessment, and visual representations of its key signaling pathways. The methodologies outlined herein are intended to serve as a robust resource for formulation development, analytical method development, and further preclinical and clinical investigations.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a pivotal determinant of its bioavailability and dictates the feasible routes of administration and formulation strategies. This compound exhibits a range of solubilities in common pharmaceutical solvents.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic and aqueous solvents. The following table summarizes the available quantitative data for easy reference and comparison.

SolventSolubility (mg/mL)Molarity (mM)Notes
Dimethylformamide (DMF)30~79.7Data from commercial suppliers.
Dimethyl Sulfoxide (DMSO)25 - 68~66.4 - 180.7Sonication is recommended to enhance solubility in DMSO[1].
Ethanol20 - 20.15~53.1 - 53.5Soluble in ethanol[2][3][4].
Water38.4~102.0Sonication is recommended to enhance solubility in water[4].
Phosphate-Buffered Saline (PBS, pH 7.2)10~26.6Data from commercial suppliers.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2~5.3A common vehicle for in vivo studies; sonication recommended.
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This protocol is adapted for the analysis of this compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent.

Materials:

  • This compound (analytical standard, purity ≥98%)

  • Solvent of interest (e.g., Water, PBS pH 7.2, Ethanol)

  • Volumetric flasks

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • HPLC column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: 0.1% formic acid in water and methanol (gradient elution may be required)

  • Internal Standard (IS), e.g., Gliclazide

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, cease agitation and allow the vials to stand to permit the settling of excess solid.

    • Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, it is recommended to centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantification by HPLC:

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the established calibration curve.

    • Inject the diluted sample, along with a series of calibration standards of this compound and the internal standard, into the HPLC system.

    • The HPLC conditions should be optimized for the separation and quantification of this compound. Based on available literature, a C18 column with a mobile phase of 0.1% formic acid in water and methanol is a suitable starting point. Detection is typically performed at the λmax of this compound, which is approximately 234 nm.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibration standards. Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess this compound to solvent B Seal and place in orbital shaker A->B C Agitate at constant temperature (24-48h) B->C D Cease agitation, allow solid to settle C->D E Centrifuge to pellet excess solid D->E F Filter supernatant (0.45 µm filter) E->F G Dilute filtrate to within calibration range F->G H Inject into HPLC system G->H I Quantify using calibration curve H->I

Caption: Workflow for Shake-Flask Solubility Determination of this compound.

Stability Profile of this compound

The chemical stability of this compound is a critical attribute that influences its shelf-life, storage conditions, and the development of a stable dosage form.

Summary of Stability Data
  • Solid State Stability: this compound is stable as a solid for at least four years when stored at -20°C.

  • Solution Stability: The stability in solution is dependent on the solvent, pH, temperature, and exposure to light. Stock solutions in DMSO are typically recommended to be stored at -20°C for up to one month or at -80°C for up to six months. For long-term storage, it is advisable to prepare fresh solutions.

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or excipients.

Objective: To develop and validate a stability-indicating HPLC method for this compound and to assess its stability under various stress conditions.

Materials:

  • This compound (analytical standard, purity ≥98%)

  • HPLC system with a photodiode array (PDA) or UV detector

  • HPLC column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.05 M sodium acetate, pH 5.8) and an organic modifier (e.g., methanol or acetonitrile) is often required to separate degradation products.

  • Forced Degradation Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Photostability chamber

  • Oven

Procedure:

Part 1: Forced Degradation Studies The goal is to induce degradation of this compound to an extent of 5-20%.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Maintain the solution at room temperature or gentle heat. At intervals, take samples, neutralize with 0.1 M HCl, and prepare for HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light. Sample at different times for HPLC analysis.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, prepare a solution of this compound and expose it to heat. Dissolve the solid sample and dilute both the solid and solution samples for analysis.

  • Photodegradation: Expose both a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter). Analyze the samples by HPLC.

Part 2: HPLC Method Development and Validation

  • Method Development: Analyze the stressed samples using an HPLC-PDA system. The goal is to achieve baseline separation of the this compound peak from all degradation product peaks. The use of a PDA detector is crucial for assessing peak purity and identifying the λmax of any new peaks. The mobile phase composition, gradient, flow rate, and column temperature should be optimized to achieve this separation.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines. The validation parameters include:

    • Specificity: Demonstrated by the separation of this compound from its degradation products. Peak purity analysis should be performed.

    • Linearity: Assessed over a range of concentrations.

    • Accuracy: Determined by recovery studies.

    • Precision: Including repeatability and intermediate precision.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

    • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Evaluation A Acid Hydrolysis (e.g., 0.1M HCl, heat) F Sample at various time points A->F B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->F C Oxidative Degradation (e.g., 3% H₂O₂) C->F D Thermal Degradation (e.g., 80°C, solid & solution) D->F E Photodegradation (ICH guidelines) E->F G Neutralize (for acid/base) and dilute F->G H Analyze by Stability-Indicating HPLC-PDA G->H I Assess peak purity of This compound H->I J Identify and quantify degradation products H->J K Determine degradation pathway J->K

Caption: Workflow for a Forced Degradation Study of this compound.

Key Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.

Anti-Inflammatory and Antioxidant Signaling

This compound has been shown to possess anti-inflammatory and antioxidant properties. A key mechanism is its ability to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activate the antioxidant Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

NF-κB and Nrf2 Signaling Pathways Modulated by this compound

G cluster_inflammatory Inflammatory Stimuli cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene_Expression Keap1 Keap1 Nrf2 Nrf2 Nrf2->Keap1 Bound in cytoplasm Nrf2_translocation Nrf2 Nuclear Translocation ARE Antioxidant Response Element (ARE) Binding Nrf2_translocation->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD) ARE->Antioxidant_Genes Loganic_Acid This compound Loganic_Acid->IKK Inhibits Loganic_Acid->Nrf2_translocation Promotes

Caption: this compound's dual action on NF-κB and Nrf2 pathways.

Glucagon-Like Peptide-1 (GLP-1) Secretion Pathway

This compound has been reported to stimulate the secretion of GLP-1 from enteroendocrine L-cells, which is a key mechanism for its anti-diabetic effects. GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.

Stimulation of GLP-1 Secretion by this compound

G cluster_cell Enteroendocrine L-Cell Loganic_Acid_Receptor This compound interacts with L-Cell Receptor (hypothesized) Second_Messengers Increase in intracellular second messengers (e.g., cAMP, Ca²⁺) Loganic_Acid_Receptor->Second_Messengers GLP1_Vesicles GLP-1 containing vesicles Second_Messengers->GLP1_Vesicles Exocytosis Exocytosis of GLP-1 GLP1_Vesicles->Exocytosis GLP1_Bloodstream GLP-1 released into bloodstream Exocytosis->GLP1_Bloodstream Loganic_Acid This compound (in gut lumen) Loganic_Acid->Loganic_Acid_Receptor

Caption: Hypothesized pathway for this compound-induced GLP-1 secretion.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, essential for its progression through the drug development pipeline. The quantitative data presented herein will aid in the selection of appropriate formulation strategies, while the detailed experimental protocols offer a starting point for robust analytical method development and validation. The elucidation of its engagement with key signaling pathways, such as NF-κB, Nrf2, and GLP-1 secretion, underscores the therapeutic potential of this compound and provides a mechanistic basis for its observed pharmacological effects. Further research is warranted to fully characterize its degradation products and to optimize formulations for enhanced bioavailability and stability.

References

The Natural Abundance and Biological Activity of Loganic Acid in Cornus mas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornus mas L., commonly known as the Cornelian cherry, is a plant species recognized for its dense nutritional and medicinal profile. Among its rich array of bioactive constituents, the iridoid glycoside loganic acid stands out for its significant natural abundance and potent biological activities. This technical guide provides an in-depth overview of the quantitative distribution of this compound within Cornus mas, detailed experimental protocols for its analysis, and a summary of its known signaling pathways. The information is presented to support further research and development in the fields of phytochemistry, pharmacology, and drug discovery.

Natural Abundance of this compound in Cornus mas

This compound is a prominent iridoid glycoside found in Cornus mas, with the highest concentrations consistently reported in the fruit. Its abundance can vary depending on the cultivar, ripening stage, and geographical location. While present in other parts of the plant, such as the leaves, the fruit remains the most significant and studied source of this compound.

This compound Content in Cornus mas Fruit

The fruit of the Cornelian cherry is the primary source of this compound, where it is often the most abundant iridoid.[1] Research across various cultivars has demonstrated a wide range of this compound concentrations, highlighting the importance of cultivar selection for maximizing yield.

Table 1: Quantitative Data of this compound in the Fruit of Various Cornus mas Cultivars

CultivarThis compound Content (mg/100g Fresh Weight)Reference
Ekzotychnyi77.23[2]
Koralovyi MarkaNot specified, but present[2]
YantarnyiNot specified, but present[2]
Uholok239.02[2]
SzaferNot specified, but present
JuliuszNot specified, but present
This compound Content in Other Plant Parts

While the fruit is the most concentrated source, this compound is also present in other parts of the Cornus mas plant. Quantitative data for these parts is less abundant in the literature, but their contribution to the overall phytochemical profile of the plant is noteworthy. One study has indicated the presence of iridoids, including this compound, in the leaves of Cornus mas.

Table 2: Presence of this compound in Other Parts of Cornus mas

Plant PartThis compound PresenceQuantitative DataReference
LeavesPresentSpecific concentration not widely reported
BarkMentioned as a source of bioactive compounds, specific this compound data is scarce.Not available
RootsMentioned as a source of bioactive compounds, specific this compound data is scarce.Not available

Experimental Protocols for the Analysis of this compound

The quantification of this compound in Cornus mas is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).

Extraction of this compound

A general workflow for the extraction and analysis of this compound from Cornus mas fruit is outlined below.

G Experimental Workflow for this compound Analysis sample Cornus mas Fruit Sample homogenize Homogenization sample->homogenize extraction Solvent Extraction (e.g., 70% Methanol) homogenize->extraction filtration Filtration/Centrifugation extraction->filtration hplc HPLC-DAD/MS Analysis filtration->hplc quantification Quantification hplc->quantification

Experimental Workflow for this compound Analysis
High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) is typically employed.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid)

    • Solvent B: Acetonitrile or methanol

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Maintained at around 25°C.

  • Detection: this compound is monitored at a wavelength of approximately 240 nm.

  • Quantification: External standard calibration curves are generated using a certified this compound standard.

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its anti-inflammatory and antioxidant effects.

Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.

G Anti-Inflammatory Signaling Pathway of this compound cluster_inhibition Inhibition by this compound TLR4 TLR4 NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription LPS LPS (Lipopolysaccharide) LPS->TLR4 Activates Loganic_Acid This compound Loganic_Acid->TLR4 Inhibits

Anti-Inflammatory Pathway of this compound
Antioxidant Signaling Pathway

The antioxidant properties of this compound are, in part, mediated through the activation of the Sirtuin 1 (SIRT1)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

G Antioxidant Signaling Pathway of this compound cluster_activation Activation by this compound SIRT1 SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces Transcription Loganic_Acid This compound Loganic_Acid->SIRT1 Activates

Antioxidant Pathway of this compound

Conclusion

Cornus mas is a rich and valuable source of this compound, particularly within its fruit. The concentration of this iridoid glycoside varies among cultivars, suggesting potential for selective breeding to enhance its yield. The established analytical protocols, primarily based on HPLC, allow for reliable quantification of this compound for research and quality control purposes. Furthermore, the elucidation of its anti-inflammatory and antioxidant signaling pathways provides a molecular basis for its observed health benefits and opens avenues for its development as a therapeutic agent. This guide serves as a foundational resource for professionals seeking to explore the scientific and commercial potential of this compound from Cornus mas.

References

A Beginner's Guide to Loganic Acid: A Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside found in various medicinal plants, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its core biological effects, underlying molecular mechanisms, and the experimental methodologies used to elucidate them. This document is intended to serve as a foundational resource for researchers and professionals in drug development who are new to the study of this promising natural compound.

Core Biological Activities of this compound

This compound exhibits a range of therapeutic properties, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective effects. These activities are substantiated by a growing body of in vitro and in vivo studies.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] By interfering with this pathway, this compound can suppress the production of pro-inflammatory cytokines and mediators.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to activate the Sirtuin 1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of various antioxidant enzymes.

Neuroprotective Effects

This compound has also been shown to confer neuroprotection in various experimental models. This protective effect is linked to its ability to mitigate oxidative stress and inflammation in neuronal cells, processes that are central to the pathogenesis of many neurodegenerative diseases.

Quantitative Data on Biological Activities

Biological ActivityAssay/ModelEffective ConcentrationReference
NeuroprotectionMPP+-induced Neuro-2a cells0.781 µM - 50 µM
Anti-diabeticStreptozotocin-induced diabetic rats20 mg/kg (oral administration)[3]
Cardioprotection in DiabetesHigh-fat diet/streptozotocin-induced diabetic mice30 mg/kg (oral administration)

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to inactivate the TLR4/NF-κB signaling pathway. Molecular docking studies suggest that this compound can interact with the active site of TLR4. This interaction likely prevents the downstream activation of NF-κB, a transcription factor that plays a central role in orchestrating the inflammatory response. By inhibiting the phosphorylation and subsequent activation of NF-κB, this compound effectively reduces the expression of pro-inflammatory genes.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces Loganic_Acid This compound Loganic_Acid->TLR4 Inhibits SIRT1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Loganic_Acid This compound SIRT1 SIRT1 Loganic_Acid->SIRT1 Activates SIRT1->Nrf2_Keap1 Promotes Nrf2 Dissociation NO_Assay_Workflow Start Start Culture_Cells Culture RAW 264.7 cells Start->Culture_Cells Seed_Cells Seed cells in 96-well plate Culture_Cells->Seed_Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540nm Griess_Assay->Measure_Absorbance Analyze Analyze Data Measure_Absorbance->Analyze Neuroprotection_Workflow Start Start Culture_Cells Culture Neuro-2a cells Start->Culture_Cells Seed_Cells Seed cells in 96-well plate Culture_Cells->Seed_Cells Treat_LA Treat with this compound Seed_Cells->Treat_LA Add_Neurotoxin Add Neurotoxin Treat_LA->Add_Neurotoxin Incubate Incubate Add_Neurotoxin->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance at 570nm MTT_Assay->Measure_Absorbance Analyze Analyze Data Measure_Absorbance->Analyze

References

Methodological & Application

Application Notes and Protocols for the Extraction of Loganic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid is a prominent iridoid glycoside found in various medicinal plants, including those from the Cornaceae (e.g., Cornus mas L. or cornelian cherry), Gentianaceae, and Dipsacaceae families.[1][2] It is a precursor in the biosynthesis of other important iridoids and exhibits a range of biological activities, including anti-inflammatory and antioxidant properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[1][2][3] The efficient extraction and purification of this compound from plant matrices are crucial steps for its study and utilization.

This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant material, designed for use in a laboratory setting. It includes both conventional and advanced extraction techniques, along with a validated High-Performance Liquid Chromatography (HPLC) method for accurate quantification.

Extraction and Purification Protocols

The selection of an appropriate extraction method depends on the plant material, the desired purity of the final product, and the available laboratory equipment. Below are protocols for a standard solvent extraction and an advanced ultrasound-assisted extraction (UAE) method, followed by a general purification strategy.

Protocol 1: Standard Maceration Extraction

This protocol describes a conventional solvent extraction method suitable for general laboratory use.

Materials and Equipment:

  • Dried and powdered plant material

  • Methanol or Ethanol (70-80% aqueous solution)

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 70% methanol to the flask. This solvent-to-sample ratio can be adjusted based on preliminary experiments.

  • Maceration: Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue (marc).

  • Repeated Extraction (Optional but Recommended): To maximize the yield, the marc can be re-extracted with a fresh portion of the solvent two more times.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to avoid degradation of the compound.

  • Drying: The resulting aqueous concentrate can be freeze-dried or dried under a vacuum to obtain a crude solid extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to enhance mass transfer and cell wall disruption, often leading to higher yields in shorter extraction times compared to maceration.

Materials and Equipment:

  • Dried and powdered plant material

  • 70% Ethanol

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place 1 g of finely powdered, dried plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of 70% ethanol to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C). If using a probe sonicator, operate it in pulsed mode to prevent overheating.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection of Supernatant: Carefully decant and collect the supernatant.

  • Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C.

  • Drying: Dry the concentrated extract to obtain the crude this compound extract.

  • Storage: Store the dried extract at -20°C.

Purification Protocol: Column Chromatography

Further purification of the crude extract is necessary to isolate this compound. Medium Pressure Liquid Chromatography (MPLC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are highly effective for obtaining high-purity this compound. High-speed counter-current chromatography (HSCCC) is another advanced technique that offers advantages due to its solid-support-free mechanism.

General Column Chromatography Procedure (Silica Gel):

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a solvent system of increasing polarity. A common gradient could start with ethyl acetate-methanol and gradually increase the proportion of methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Quantitative Data Summary

The efficiency of this compound extraction can vary significantly based on the chosen method and parameters. The table below summarizes quantitative data from various studies.

Extraction MethodPlant MaterialSolvent SystemKey ParametersYield/EfficiencyReference
MacerationDipsaci RadixMethanolRoom Temperature, 24h20.4-186.8 mg/g
Ultrasound-Assisted Extraction (UAE)Not SpecifiedNot SpecifiedOptimized ConditionsEnhanced mass transfer and cellular disruption
Deep Eutectic Solvent (DES) ExtractionNot SpecifiedCholine chloride:lactic acid (1:2) with 15-25% waterOptimized Conditions7.70 mg/100g

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (Solvent B) and 0.05% to 0.1% formic or phosphoric acid in water (Solvent A).

    • Example Gradient: Start with a low percentage of B (e.g., 8-9%), linearly increase to a higher concentration over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound, which is typically around 240 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of approximately 5 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried extract.

    • Dissolve the extract in methanol to a known concentration (e.g., 10 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the content of this compound in the original plant material (e.g., in mg/g of dry weight).

Visualizations

Below are diagrams illustrating the experimental workflow for this compound extraction and the logical steps for its quantification.

ExtractionWorkflow PlantMaterial Plant Material (Dried and Powdered) Extraction Extraction (Maceration or UAE) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Fractions Collect and Analyze Fractions (TLC/HPLC) Purification->Fractions PureLoganicAcid Pure this compound Fractions->PureLoganicAcid

Caption: Experimental workflow for this compound extraction and purification.

HPLCQuantification cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Prepare this compound Standard Solutions InjectStandards Inject Standards Standard->InjectStandards Sample Prepare Filtered Extract Solution InjectSample Inject Sample Sample->InjectSample CalCurve Generate Calibration Curve (Peak Area vs. Concentration) InjectStandards->CalCurve DetermineConc Determine Concentration in Sample InjectSample->DetermineConc CalCurve->DetermineConc

Caption: Logical workflow for HPLC quantification of this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Loganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Loganic acid is an iridoid glycoside found in various medicinal plants, such as those from the Gentianaceae and Cornaceae families. It is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2][3] Accurate and precise quantification of this compound in plant extracts, herbal formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and understanding its pharmacological mechanisms. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle

This method utilizes RP-HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase typically consists of a mixture of an aqueous solvent (often acidified with formic or phosphoric acid to improve peak shape and retention) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using an ultraviolet (UV) detector, as this compound exhibits absorbance in the UV range. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.

Data Presentation: HPLC Method Parameters

The following table summarizes typical parameters for the HPLC quantification of this compound, compiled from various established methods.

ParameterCondition 1Condition 2Condition 3
HPLC System Agilent 1200 Series or equivalentShimadzu LC-20A Series or equivalentWaters Alliance e2695 or equivalent
Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: MethanolA: 0.05% Formic Acid in WaterB: Acetonitrile
Elution Mode GradientGradientIsocratic
Flow Rate 1.0 mL/min0.4 mL/min0.8 mL/min
Column Temp. 25 °C30 °C35 °C
Injection Vol. 10 µL5 µL20 µL
Detection UV at 240 nmMS/MS (m/z 375.1 > 213.2)UV at 240 nm
Linearity Range 18.4 - 368.2 µg/mL5.77 - 11,540 ng/mL5 - 500 µg/mL
LOD ~0.5 µg/mL2.89 ng/mL~0.8 µg/mL
LOQ ~1.5 µg/mL5.77 ng/mL~2.5 µg/mL

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid or Phosphoric acid, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

Preparation of Mobile Phase and Standard Solutions

Mobile Phase Preparation (Example based on Condition 1):

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of deionized water. Mix thoroughly and degas for 15-20 minutes using a sonicator or vacuum filtration.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Filter both phases through a 0.45 µm filter before placing them on the HPLC system.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol or a 50:50 mixture of methanol and water. This is the stock solution.

Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the mobile phase initial composition to prepare a series of working standards for the calibration curve (e.g., 5, 10, 25, 50, 100, 250 µg/mL).

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1.0 g of dried, powdered plant material.

    • Add 25 mL of 70% methanol.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

HPLC Analysis Procedure
  • System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography software including blank injections (mobile phase), calibration standards, and samples.

  • Injection: Inject the prepared standards and samples onto the column.

  • Data Acquisition: Record the chromatograms and integrate the peak corresponding to this compound.

Data Analysis and Quantification
  • Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound working standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is desirable.

  • Quantification: Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate its concentration in the sample.

    • Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Solvent Extraction & Sonication Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution Filtration1 Filtration (0.45 µm) Extraction->Filtration1 Filtration2 Filtration (0.45 µm) Dilution->Filtration2 HPLC HPLC Injection Filtration1->HPLC Filtration2->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound quantification by HPLC.

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inactivating the TLR4/NF-κB signaling pathway and activating the SIRT1/Nrf2 pathway.

Signaling_Pathway cluster_pro_inflammatory Pro-inflammatory Pathway cluster_anti_inflammatory Anti-inflammatory / Antioxidant Pathway LA This compound TLR4 TLR4 LA->TLR4 Inhibits SIRT1 SIRT1 LA->SIRT1 Activates NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Nrf2 Nrf2 Activation SIRT1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidants Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidants

Caption: this compound's modulation of inflammatory pathways.

References

Application Notes and Protocols for LC-MS/MS Analysis of Loganic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside found in various medicinal plants, has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1] It has been reported to possess anti-inflammatory, antioxidant, and anti-tumor properties.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development. This document provides a detailed protocol for the analysis of this compound in biological samples, specifically plasma, using a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.[1]

Materials:

  • Blank plasma

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Gliclazide)[1]

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 300 µL of ice-cold methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 column (e.g., 2.1 × 50 mm, 1.7 μm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Methanol
Gradient Refer to specific instrument optimization
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 375.1 → 213.2
MRM Transition (IS - Gliclazide) m/z 322.1 → 169.9
Collision Energy Optimized for specific instrument
Ion Source Temperature 500°C

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of this compound in rat plasma.

Table 3: Calibration Curve and Sensitivity

ParameterResult
Linear Range 5.77 - 11,540.00 ng/mL
Lower Limit of Quantification (LLOQ) 5.77 ng/mL
Correlation Coefficient (r²) > 0.99

Table 4: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ 5.77< 15%< 15%85-115%
Low QC 10< 15%< 15%85-115%
Medium QC 500< 15%< 15%85-115%
High QC 10000< 15%< 15%85-115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Signaling Pathways of this compound

This compound exerts its anti-inflammatory and antioxidant effects through the modulation of specific signaling pathways. It has been shown to inhibit the pro-inflammatory TLR4/NF-κB pathway and activate the protective SIRT1/Nrf2 antioxidant response pathway.

G cluster_inflammatory Pro-inflammatory Signaling cluster_antioxidant Antioxidant Signaling TLR4 TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines SIRT1 SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 ARE Antioxidant Response Element (GSH, SOD, HO-1) Nrf2->ARE LoganicAcid This compound LoganicAcid->TLR4 Inhibits LoganicAcid->SIRT1 Activates

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Loganic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activities of Loganic Acid. The methodologies described herein are based on established scientific literature and are intended to guide researchers in assessing the neuroprotective, anti-inflammatory, and antioxidant properties of this iridoid glycoside.

Neuroprotective Activity of this compound

This compound has demonstrated significant neuroprotective effects in various in vitro models of neurotoxicity. Key activities include the suppression of reactive oxygen species (ROS) generation, stabilization of mitochondrial membrane potential, and inhibition of apoptosis in neuronal cells.

Quantitative Data Summary: Neuroprotective Effects of this compound
AssayCell LineModel of NeurotoxicityThis compound Concentration(s)Key FindingsReference(s)
Cell Viability (MTT Assay) Neuro-2aMPP⁺ (100µM)3.12µM to 25µMDose-dependent protection against MPP⁺-induced cell death.
ROS Generation (DCFDA Staining) Neuro-2aMPP⁺ (100µM)6.25µM and 12.5µMSignificant reduction in the percentage of DCFDA-positive cells, indicating decreased intracellular ROS.
Mitochondrial Membrane Potential (JC-1 Assay) Neuro-2aMPP⁺ (100µM)6.25µM and 12.5µMIncreased red/green fluorescence ratio, signifying stabilization of mitochondrial membrane potential.
Apoptosis (Annexin V-FITC/PI Staining) Neuro-2aMPP⁺ (100µM)6.25µM and 12.5µMReduction in the percentage of early apoptotic and necrotic cell populations.
NLRP3 Inflammasome Activation HMC3 (microglial cells)MPP⁺ (100µM)3.12µM to 25µMInhibition of NLRP3 inflammasome assembly and downregulation of pro-inflammatory cytokines IL-1β and IL-18.[1]

Experimental Protocols: Neuroprotection

Cell Viability Assessment by MTT Assay

This protocol determines the protective effect of this compound against neurotoxin-induced cell death.

Materials:

  • Neuro-2a cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (in DMSO, diluted in media)

  • MPP⁺ iodide

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed Neuro-2a cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 3.12, 6.25, 12.5, 25 µM) for 2 hours.

  • Induce neurotoxicity by adding MPP⁺ (final concentration 100 µM) to the wells and incubate for 24 hours.

  • Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular ROS by DCFDA Staining

This assay quantifies the antioxidant effect of this compound by measuring the reduction in intracellular ROS.

Materials:

  • Neuro-2a or HMC3 cells

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • This compound

  • MPP⁺ iodide

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture cells and treat with this compound and MPP⁺ as described in the MTT assay protocol.

  • After treatment, wash the cells twice with PBS.

  • Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess DCFDA.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

Assessment of Mitochondrial Membrane Potential (ΔΨm) by JC-1 Staining

This protocol evaluates the ability of this compound to stabilize the mitochondrial membrane potential.

Materials:

  • Neuro-2a cells

  • JC-1 dye

  • This compound

  • MPP⁺ iodide

  • Flow cytometer

Procedure:

  • Treat cells with this compound and MPP⁺ as previously described.

  • After treatment, harvest the cells and wash with PBS.

  • Resuspend the cells in medium containing 5 µg/mL JC-1 dye.

  • Incubate for 20 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry, measuring both green fluorescence (monomeric JC-1, indicating depolarized mitochondria) and red fluorescence (J-aggregates, indicating healthy, polarized mitochondria).

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Detection of Apoptosis by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Neuro-2a cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • This compound

  • MPP⁺ iodide

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Following treatment with this compound and MPP⁺, collect the cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Visualizations: Signaling Pathways and Workflows

experimental_workflow_neuroprotection cluster_prep Cell Preparation & Treatment cluster_assays Downstream Assays cell_seeding Seed Neuro-2a cells (1x10^4 cells/well) incubation1 Incubate 24h cell_seeding->incubation1 la_pretreatment Pre-treat with This compound (2h) incubation1->la_pretreatment mpp_induction Induce toxicity with MPP+ (24h) la_pretreatment->mpp_induction mtt_assay MTT Assay (Cell Viability) mpp_induction->mtt_assay Assess Viability dcfda_assay DCFDA Staining (ROS Measurement) mpp_induction->dcfda_assay Measure ROS jc1_assay JC-1 Staining (Mitochondrial Potential) mpp_induction->jc1_assay Analyze ΔΨm annexin_assay Annexin V/PI Staining (Apoptosis) mpp_induction->annexin_assay Detect Apoptosis

Experimental workflow for assessing the neuroprotective effects of this compound.

nlrp3_inhibition mpp MPP+ ros ROS Generation mpp->ros nlrp3 NLRP3 Inflammasome Assembly ros->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b_il18 Pro-inflammatory Cytokines (IL-1β, IL-18) caspase1->il1b_il18 neuroinflammation Neuroinflammation il1b_il18->neuroinflammation loganic_acid This compound loganic_acid->ros inhibits loganic_acid->nlrp3 inhibits tlr4_nfkb_sirt1_nrf2 cluster_inflammatory Pro-inflammatory Pathway cluster_antioxidant Anti-inflammatory/Antioxidant Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines sirt1 SIRT1 nrf2 Nrf2 Activation sirt1->nrf2 are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzymes are->antioxidant_enzymes loganic_acid This compound loganic_acid->tlr4 inhibits loganic_acid->sirt1 activates

References

Application Notes and Protocols for Studying Loganic Acid Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to investigate the therapeutic potential of Loganic Acid. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in preclinical settings for inflammatory, neurodegenerative, metabolic, and bone-related disorders.

Application Note 1: Investigating the Anti-Inflammatory Effects of this compound in a Murine Model of Ulcerative Colitis

Disease Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Rationale: The DSS-induced colitis model is a widely used and reproducible model that mimics the clinical and histopathological features of human ulcerative colitis, making it suitable for evaluating the anti-inflammatory properties of this compound.[1][2][3][4]

Experimental Protocol:

  • Animal Selection: Male BALB/c or C57BL/6 mice, 8-10 weeks old, are recommended.[5]

  • Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Induction of Colitis:

    • Prepare a 2.5% (w/v) solution of DSS (molecular weight 36-50 kDa) in sterile drinking water.

    • Administer the DSS solution to the mice as their sole source of drinking water for 7 consecutive days. The control group should receive regular drinking water.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline or PBS).

    • Administer this compound to the treatment groups via oral gavage at desired doses (e.g., 10, 20, 40 mg/kg) daily, starting from the first day of DSS administration and continuing for the duration of the experiment.

    • The vehicle control group should receive the vehicle alone.

  • Monitoring and Assessment:

    • Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

    • On day 8, euthanize the mice.

    • Collect colon tissue for measurement of length, and histopathological analysis (H&E staining).

    • Collect colon tissue homogenates for biochemical analysis of inflammatory and oxidative stress markers.

Quantitative Data Summary:

ParameterDSS GroupDSS + this compound (Low Dose)DSS + this compound (High Dose)Control Group
Disease Activity Index (DAI) Significantly IncreasedSignificantly DecreasedMore Significantly DecreasedNormal
Colon Length (cm) Significantly DecreasedSignificantly IncreasedMore Significantly IncreasedNormal
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ) Significantly IncreasedSignificantly DecreasedMore Significantly DecreasedBasal Levels
Oxidative Stress Markers (MDA, NO) Significantly IncreasedSignificantly DecreasedMore Significantly DecreasedBasal Levels
Antioxidant Markers (GSH, SOD, HO-1, Nrf2) Significantly DecreasedSignificantly IncreasedMore Significantly IncreasedBasal Levels

Data synthesized from Prakash et al., 2023.

Signaling Pathway Analysis:

This compound has been shown to exert its anti-inflammatory effects in the DSS-induced colitis model by modulating the TLR4/NF-κB and SIRT1/Nrf2 signaling pathways.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_assessment Assessment Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Grouping Grouping Acclimatization->Grouping DSS Administration (2.5%) DSS Administration (2.5%) Grouping->DSS Administration (2.5%) Vehicle Control Vehicle Control Grouping->Vehicle Control This compound Treatment This compound Treatment DSS Administration (2.5%)->this compound Treatment Daily Monitoring (DAI) Daily Monitoring (DAI) This compound Treatment->Daily Monitoring (DAI) Vehicle Control->Daily Monitoring (DAI) Euthanasia & Sample Collection Euthanasia & Sample Collection Daily Monitoring (DAI)->Euthanasia & Sample Collection Histopathology Histopathology Euthanasia & Sample Collection->Histopathology Biochemical Analysis Biochemical Analysis Euthanasia & Sample Collection->Biochemical Analysis

Experimental workflow for DSS-induced colitis model.

TLR4/NF-κB and SIRT1/Nrf2 Signaling Pathways:

This compound's dual action on inflammatory pathways.

Application Note 2: Evaluating the Neuroprotective Effects of this compound in a Murine Model of Parkinson's Disease

Disease Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Parkinson's Disease in Mice

Rationale: The MPTP model is a well-established neurotoxin-based model that recapitulates many of the pathological hallmarks of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra. This makes it a valuable tool for assessing the neuroprotective potential of compounds like this compound.

Experimental Protocol:

  • Animal Selection: Male C57BL/6 mice, 8-12 weeks old, are commonly used due to their sensitivity to MPTP.

  • Acclimatization: House the mice under standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Parkinsonism:

    • Prepare a solution of MPTP hydrochloride in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals. Another regimen involves one injection of 30 mg/kg free base MPTP daily for five consecutive days. The control group receives saline injections.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle.

    • Administer this compound (e.g., 10, 20, 40 mg/kg) orally or intraperitoneally for a specified period before and/or after MPTP administration.

  • Behavioral Assessment:

    • Conduct behavioral tests such as the rotarod test, pole test, and open field test to assess motor coordination and locomotor activity at different time points after MPTP injection.

  • Neurochemical and Histological Analysis:

    • Euthanize the mice 7-21 days after the last MPTP injection.

    • Collect brain tissue (striatum and substantia nigra).

    • Perform HPLC analysis to quantify dopamine and its metabolites (DOPAC, HVA) in the striatum.

    • Conduct immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to assess the loss of dopaminergic neurons.

Quantitative Data Summary:

ParameterMPTP GroupMPTP + this compoundControl Group
Rotarod Performance (latency to fall, s) Significantly DecreasedSignificantly ImprovedNormal
Striatal Dopamine Levels (ng/mg tissue) Significantly DecreasedSignificantly IncreasedNormal
TH-Positive Neurons in Substantia Nigra (cell count) Significantly DecreasedSignificantly IncreasedNormal
Pro-inflammatory Cytokines (IL-1β, IL-18) Significantly IncreasedSignificantly DecreasedBasal Levels
NLRP3 Inflammasome Protein Expression Significantly IncreasedSignificantly DecreasedBasal Levels

Data synthesized from Panda et al., 2025.

Signaling Pathway Analysis:

This compound has demonstrated neuroprotective effects by inhibiting the NLRP3 inflammasome signaling cascade in the MPTP-induced Parkinson's disease model.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_assessment Assessment Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Grouping Grouping Acclimatization->Grouping MPTP Administration MPTP Administration Grouping->MPTP Administration Vehicle Control Vehicle Control Grouping->Vehicle Control This compound Treatment This compound Treatment MPTP Administration->this compound Treatment Behavioral Tests Behavioral Tests This compound Treatment->Behavioral Tests Vehicle Control->Behavioral Tests Euthanasia & Brain Collection Euthanasia & Brain Collection Behavioral Tests->Euthanasia & Brain Collection Neurochemical Analysis (HPLC) Neurochemical Analysis (HPLC) Euthanasia & Brain Collection->Neurochemical Analysis (HPLC) Immunohistochemistry (TH) Immunohistochemistry (TH) Euthanasia & Brain Collection->Immunohistochemistry (TH)

Experimental workflow for MPTP-induced Parkinson's model.

NLRP3 Inflammasome Signaling Pathway:

G MPTP MPTP Mitochondrial Dysfunction & ROS Mitochondrial Dysfunction & ROS MPTP->Mitochondrial Dysfunction & ROS Induces NLRP3 NLRP3 Mitochondrial Dysfunction & ROS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 This compound This compound This compound->NLRP3 Inhibits Assembly

Inhibition of the NLRP3 inflammasome by this compound.

Application Note 3: Assessing the Anti-Diabetic Properties of this compound in a Rat Model of Type 1 Diabetes

Disease Model: Streptozotocin (STZ)-Induced Diabetes in Rats

Rationale: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, which are characteristic features of type 1 diabetes. This model is widely used for screening potential anti-diabetic agents.

Experimental Protocol:

  • Animal Selection: Male Sprague-Dawley or Wistar rats, weighing 180-220g, are commonly used.

  • Acclimatization: House the rats under standard laboratory conditions for one week before the experiment.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).

    • Administer a single intraperitoneal injection of STZ at a dose of 50-65 mg/kg.

    • Provide a 5% glucose solution for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.

    • Confirm diabetes by measuring blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • This compound Administration:

    • Administer this compound (e.g., 20 mg/kg) orally to the diabetic rats daily for a specified duration (e.g., 4 weeks).

  • Monitoring and Assessment:

    • Monitor body weight and blood glucose levels weekly.

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

    • Collect blood samples for the analysis of insulin, HbA1c, and lipid profiles.

    • Collect pancreatic tissue for histological examination.

Quantitative Data Summary:

ParameterSTZ-Diabetic GroupSTZ-Diabetic + this compoundControl Group
Fasting Blood Glucose (mg/dL) Significantly IncreasedSignificantly DecreasedNormal
Serum Insulin (ng/mL) Significantly DecreasedSignificantly IncreasedNormal
HbA1c (%) Significantly IncreasedSignificantly DecreasedNormal
Oral Glucose Tolerance ImpairedImprovedNormal
Pancreatic Islet Integrity DamagedPartially RestoredIntact

This table represents expected outcomes based on the known anti-diabetic potential of similar compounds. Specific quantitative data for this compound in this model requires further investigation.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_assessment Assessment Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Grouping Grouping Acclimatization->Grouping STZ Administration STZ Administration Grouping->STZ Administration Vehicle Control Vehicle Control Grouping->Vehicle Control This compound Treatment This compound Treatment STZ Administration->this compound Treatment Weekly Monitoring Weekly Monitoring This compound Treatment->Weekly Monitoring Vehicle Control->Weekly Monitoring Oral Glucose Tolerance Test Oral Glucose Tolerance Test Weekly Monitoring->Oral Glucose Tolerance Test Biochemical Analysis Biochemical Analysis Oral Glucose Tolerance Test->Biochemical Analysis Histopathology Histopathology Oral Glucose Tolerance Test->Histopathology

Experimental workflow for STZ-induced diabetes model.

Application Note 4: Investigating the Osteoprotective Effects of this compound in a Murine Model of Osteoporosis

Disease Model: Ovariectomy (OVX)-Induced Osteoporosis in Mice

Rationale: The OVX model is the most common and well-characterized animal model for postmenopausal osteoporosis. It mimics the estrogen deficiency-induced bone loss observed in postmenopausal women, providing a relevant platform to evaluate the efficacy of this compound in preventing or treating osteoporosis.

Experimental Protocol:

  • Animal Selection: Female C57BL/6 or BALB/c mice, 10-12 weeks old, are suitable for this model.

  • Acclimatization: House the mice under standard laboratory conditions for at least one week.

  • Surgical Procedure:

    • Anesthetize the mice.

    • Perform bilateral ovariectomy through a dorsal or ventral incision.

    • The sham-operated group undergoes a similar surgical procedure, but the ovaries are not removed.

  • This compound Administration:

    • Allow the mice to recover for one week after surgery.

    • Administer this compound (e.g., 10, 50 µM) orally or via injection daily for a period of 8-12 weeks.

  • Bone Mineral Density (BMD) and Microarchitecture Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the femurs and tibias.

    • Measure BMD using dual-energy X-ray absorptiometry (DEXA).

    • Analyze bone microarchitecture using micro-computed tomography (µCT).

  • Biochemical and Histological Analysis:

    • Collect blood to measure serum markers of bone turnover (e.g., alkaline phosphatase (ALP), osteocalcin, tartrate-resistant acid phosphatase (TRAP)).

    • Perform histological analysis of bone sections.

Quantitative Data Summary:

ParameterOVX GroupOVX + this compoundSham Group
Bone Mineral Density (BMD, g/cm²) Significantly DecreasedSignificantly IncreasedNormal
Bone Volume/Total Volume (BV/TV, %) Significantly DecreasedSignificantly IncreasedNormal
Trabecular Number (Tb.N, 1/mm) Significantly DecreasedSignificantly IncreasedNormal
Trabecular Separation (Tb.Sp, mm) Significantly IncreasedSignificantly DecreasedNormal
Serum ALP (U/L) Significantly IncreasedSignificantly DecreasedNormal
Serum TRAP (U/L) Significantly IncreasedSignificantly DecreasedNormal

Data synthesized from Park et al., 2020.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_assessment Assessment Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Grouping Grouping Acclimatization->Grouping Ovariectomy (OVX) Ovariectomy (OVX) Grouping->Ovariectomy (OVX) Sham Operation Sham Operation Grouping->Sham Operation This compound Treatment This compound Treatment Ovariectomy (OVX)->this compound Treatment BMD & µCT Analysis BMD & µCT Analysis This compound Treatment->BMD & µCT Analysis Sham Operation->BMD & µCT Analysis Biochemical Markers Biochemical Markers BMD & µCT Analysis->Biochemical Markers Histology Histology BMD & µCT Analysis->Histology

Experimental workflow for OVX-induced osteoporosis model.

Logical Relationship of this compound's Osteoprotective Effects:

G This compound This compound Osteoblast Differentiation Osteoblast Differentiation This compound->Osteoblast Differentiation Promotes Osteoclast Differentiation Osteoclast Differentiation This compound->Osteoclast Differentiation Inhibits Bone Formation Bone Formation Osteoblast Differentiation->Bone Formation Increases Bone Resorption Bone Resorption Osteoclast Differentiation->Bone Resorption Decreases Increased Bone Mass Increased Bone Mass Bone Formation->Increased Bone Mass Bone Resorption->Increased Bone Mass

Mechanism of this compound's effect on bone health.

References

Application Notes and Protocols for Testing Loganic Acid in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound in vitro. The primary focus is on assays utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a well-established model for studying inflammation.[3][4][5] The protocols herein describe methods to quantify key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), as well as to investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways. It has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway and activate the SIRT1/Nrf2 antioxidant response pathway. This leads to a downstream reduction in the production of pro-inflammatory mediators. Additionally, natural products with anti-inflammatory properties are known to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory response.

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// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Loganic_Acid [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; iNOS [label="iNOS", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGE2 [label="Prostaglandin E2 (PGE2)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> MAPK [color="#202124"]; TLR4 -> NFkB [color="#202124"]; MAPK -> Pro_inflammatory_Cytokines [color="#202124"]; NFkB -> Pro_inflammatory_Cytokines [color="#202124"]; NFkB -> iNOS [color="#202124"]; NFkB -> COX2 [color="#202124"]; iNOS -> NO [color="#202124"]; COX2 -> PGE2 [color="#202124"]; Pro_inflammatory_Cytokines -> Inflammation [color="#202124"]; NO -> Inflammation [color="#202124"]; PGE2 -> Inflammation [color="#202124"]; Loganic_Acid -> MAPK [arrowhead=tee, color="#34A853"]; Loganic_Acid -> NFkB [arrowhead=tee, color="#34A853"]; }

Figure 1: Simplified signaling pathway of inflammation and the inhibitory action of this compound.

Experimental Workflow

The general workflow for assessing the anti-inflammatory properties of this compound involves cell culture, treatment, and subsequent analysis of inflammatory markers.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#202124"];

// Nodes start [label="Start: Culture RAW 264.7 Macrophages", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in appropriate plates"]; incubate_24h [label="Incubate for 24h"]; pretreat [label="Pre-treat with this compound (various concentrations) for 1-2h"]; stimulate [label="Stimulate with LPS (e.g., 1 µg/mL)"]; incubate_24h_2 [label="Incubate for 24h"]; collect_supernatant [label="Collect cell culture supernatant"]; collect_lysate [label="Collect cell lysate"]; griess_assay [label="Griess Assay for Nitric Oxide (NO)"]; elisa_pge2 [label="ELISA for Prostaglandin E2 (PGE2)"]; elisa_cytokines [label="ELISA for Cytokines (TNF-α, IL-6, IL-1β)"]; western_blot [label="Western Blot for p-NF-κB & p-MAPKs"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> pretreat; pretreat -> stimulate; stimulate -> incubate_24h_2; incubate_24h_2 -> collect_supernatant; incubate_24h_2 -> collect_lysate; collect_supernatant -> griess_assay; collect_supernatant -> elisa_pge2; collect_supernatant -> elisa_cytokines; collect_lysate -> western_blot; griess_assay -> end; elisa_pge2 -> end; elisa_cytokines -> end; western_blot -> end; }

Figure 2: General experimental workflow for in vitro anti-inflammatory assays.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.

Treatment GroupConcentrationNO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-
LPS (1 µg/mL)-
This compound + LPS10 µM
This compound + LPS25 µM
This compound + LPS50 µM
Positive Control + LPS(e.g., Dexamethasone)

Note: The values in the table are placeholders and should be replaced with experimental data. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • For 96-well plates (NO, cytokine, and viability assays): Seed 1-2 x 10^5 cells/well.

    • For 24-well plates: Seed 1 x 10^5 cells/well.

    • For 6-well plates (Western blot): Seed 1 x 10^6 cells/well.

  • Treatment Protocol:

    • After seeding, allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours.

    • Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with a positive control (e.g., dexamethasone) plus LPS.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Reagent Preparation:

    • Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Procedure:

    • After the 24-hour incubation with LPS, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite (NaNO2) diluted in the culture medium.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Prostaglandin E2 (PGE2) Measurement (ELISA)

PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Procedure (General, follow kit-specific instructions):

    • Prepare PGE2 standards and samples (cell culture supernatant).

    • Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

    • Immediately add 50 µL of HRP-conjugated PGE2 to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the wells multiple times with the provided wash buffer.

    • Add the substrate solution and incubate in the dark until color develops.

    • Add the stop solution and measure the absorbance at 450 nm.

  • Quantification:

    • The amount of bound HRP-conjugated PGE2 is inversely proportional to the concentration of PGE2 in the sample.

    • Generate a standard curve and determine the PGE2 concentration in the samples.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are determined using specific sandwich ELISA kits.

  • Procedure (General, follow kit-specific instructions):

    • Add standards and samples (cell culture supernatant) to the antibody-coated wells and incubate.

    • Wash the wells and add the detection antibody (biotin-conjugated). Incubate.

    • Wash the wells and add streptavidin-HRP. Incubate.

    • Wash the wells and add the TMB substrate solution. Incubate in the dark.

    • Add the stop solution and measure the absorbance at 450 nm.

  • Quantification:

    • Generate a standard curve for each cytokine and determine the concentrations in the samples.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol is for detecting the phosphorylation of key proteins in the NF-κB (p65 subunit) and MAPK (p38, ERK, JNK) pathways in cell lysates.

  • Cell Lysis:

    • After treatment, wash the cells in 6-well plates with ice-cold PBS.

    • Lyse the cells with RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, phospho-p38, phospho-ERK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

These detailed protocols provide a comprehensive framework for investigating the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and elucidating its impact on crucial signaling pathways, researchers can gain valuable insights into its therapeutic potential for inflammatory diseases. Adherence to these standardized methods will ensure the generation of robust and reproducible data.

References

Loganic Acid as a reference standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside, is a key phytochemical found in various medicinal plants, including those of the Cornaceae (e.g., Cornus officinalis) and Gentianaceae families. As a bioactive compound with demonstrated anti-inflammatory and antioxidant properties, this compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development. Its role as a primary reference standard is crucial for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and biological matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with an overview of its biological significance.

Chemical Properties

PropertyValue
Chemical Formula C₁₆H₂₄O₁₀
Molecular Weight 376.36 g/mol
CAS Number 22255-40-9
Appearance White to off-white powder
Solubility Soluble in water, methanol, and ethanol
Storage Store at -20°C in a dry, dark place

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This protocol is suitable for the quantification of this compound in plant extracts and herbal formulations.

Instrumentation and Conditions:

  • System: HPLC with a Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 8-9% B

    • 10-30 min: 9-11% B

    • 30-35 min: 11-100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10-20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 400 µg/mL.

  • Sample Preparation:

    • Accurately weigh the powdered plant material or herbal formulation.

    • Extract with a suitable solvent (e.g., methanol, 70% ethanol) using ultrasonication or soxhlet extraction.

    • Filter the extract through a 0.45 µm syringe filter before injection.

Data Analysis:

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol (General Method)

As a specific validated HPTLC method for this compound was not identified in the literature, the following general protocol for iridoid glycosides can be adapted and should be validated by the user.

Instrumentation and Conditions:

  • Plate: HPTLC plates pre-coated with silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate, methanol, and water in appropriate ratios (e.g., 77:13:10, v/v/v). The optimal ratio should be determined experimentally.

  • Application: Apply standards and samples as 8 mm bands using an automated TLC sampler.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Derivatization: Spray the plate with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent) and heat at 100-105°C for 5-10 minutes for visualization.

  • Densitometric Scanning: Scan the plate with a TLC scanner in absorbance mode at a suitable wavelength (e.g., 550 nm after derivatization).

Standard and Sample Preparation:

Follow the same procedure as for the HPLC analysis to prepare standard and sample solutions.

Data Analysis:

Similar to HPLC, create a calibration curve by plotting the peak area against the concentration of the standards and determine the concentration in the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma.

Instrumentation and Conditions:

  • System: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min (example, may need optimization)

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: m/z 375.1 → 213.2

    • Internal Standard (e.g., Gliclazide): m/z 322.1 → 169.9

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter before injection.

Data Analysis:

Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Quantitative Data Summary

The following tables summarize the quantitative data from validated analytical methods for this compound.

Table 1: HPLC-DAD Method Validation Data

ParameterResultReference
Linearity Range18.4 - 368.2 µg/mL[1]
Correlation Coefficient (R²)> 0.999[2]
Recovery99.34%[1]
LODNot Reported
LOQNot Reported

Table 2: LC-MS/MS Method Validation Data

ParameterResultReference
Linearity Range5.77 - 11,540.00 ng/mL[3]
Correlation Coefficient (R²)> 0.99[3]
Precision (RSD%)< 15%
AccuracyWithin ±15%
LOD2.89 ng/mL
LOQ5.77 ng/mL

Signaling Pathways and Biological Activity

This compound exhibits its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress.

Inhibition of TLR4/NF-κB Signaling Pathway

This compound has been shown to inhibit the pro-inflammatory Toll-like receptor 4 (TLR4) signaling pathway. By interfering with this pathway, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

TLR4_NFkB_Pathway cluster_nucleus Gene Transcription stimulus Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 stimulus->tlr4 la This compound la->tlr4 Inhibition myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines SIRT1_Nrf2_Pathway cluster_nucleus Gene Transcription la This compound sirt1 SIRT1 la->sirt1 Activation nrf2 Nrf2 sirt1->nrf2 Deacetylation & Activation keap1 Keap1 keap1->nrf2 Sequestration ub Ubiquitination & Degradation nrf2->ub nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nucleus->are antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes Experimental_Workflow sample_collection Plant Material Collection & Drying extraction Extraction (e.g., Maceration, Sonication) sample_collection->extraction filtration Filtration / Centrifugation extraction->filtration analysis Chromatographic Analysis filtration->analysis hplc HPLC-DAD analysis->hplc hptlc HPTLC analysis->hptlc lcms LC-MS/MS analysis->lcms quantification Quantification (using this compound Reference Standard) hplc->quantification hptlc->quantification lcms->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis

References

Application Notes & Protocols for the Quantification of Loganic Acid in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loganic acid, an iridoid glycoside, is a significant bioactive compound found in various medicinal plants, including those from the Gentianaceae and Dipsacaceae families.[1][2] It is a precursor in the biosynthesis of other important iridoids and indole alkaloids.[3][4] this compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects, making its accurate quantification in herbal extracts crucial for quality control, standardization, and the development of new phytopharmaceuticals.[5]

This document provides detailed application notes and protocols for the quantification of this compound in herbal extracts using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Herbal Material

Effective extraction is critical for the accurate quantification of this compound. The following protocol describes a general method for solid-liquid extraction.

Materials and Reagents:

  • Dried and powdered herbal material

  • Methanol (HPLC grade) or 70% Ethanol

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Protocol:

  • Accurately weigh approximately 1.0 g of the powdered herbal material into a centrifuge tube.

  • Add 25 mL of the extraction solvent (e.g., methanol or 70% ethanol).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the solvent under reduced pressure or filter the combined extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

2. Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used method for the quantification of this compound in herbal extracts.

Instrumentation and Materials:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

  • This compound reference standard (≥95% purity).

  • Acetonitrile (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • Ultrapure water.

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent B) and 0.1% phosphoric acid in water (Solvent A). A typical gradient might be: 0-10 min, 8-9% B; 10-30 min, 9-11% B; 30-35 min, 11-100% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 5 to 400 µg/mL.

  • Calibration Curve:

    • Inject each working standard solution into the HPLC system.

    • Record the peak area at the retention time of this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Sample Analysis:

    • Inject the prepared herbal extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the extract using the calibration curve.

3. Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices or for pharmacokinetic studies.

Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

  • This compound reference standard (≥95% purity).

  • Internal Standard (IS), e.g., Gliclazide.

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

Chromatographic and MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transition (MRM): For this compound: m/z 375.1 > 213.2; for Gliclazide (IS): m/z 322.1 > 169.9.

Protocol:

  • Preparation of Standard and Sample Solutions:

    • Prepare stock solutions of this compound and the internal standard in methanol.

    • Prepare calibration standards by spiking appropriate amounts of the this compound working solution and a fixed concentration of the IS into a blank matrix (e.g., rat plasma for pharmacokinetic studies or a solvent for herbal extracts).

    • For sample preparation from plasma, protein precipitation with methanol is a common method.

  • LC-MS/MS Analysis:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode using the specified transitions.

  • Quantification:

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound using HPLC-DAD and LC-MS/MS methods.

ParameterHPLC-DAD MethodLC-MS/MS MethodReference
Linearity Range 18.4 - 368.2 µg/mL5.77 - 11,540 ng/mL
**Correlation Coefficient (R²) **> 0.999> 0.99
Limit of Detection (LOD) Not explicitly stated2.89 ng/mL
Limit of Quantification (LOQ) Not explicitly stated5.77 ng/mL
Average Recovery 99.34%Not explicitly stated
Precision (RSD%) < 2%< 15%

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_standard Standard Preparation start Herbal Material (Dried, Powdered) extraction Ultrasonic-Assisted Extraction (e.g., Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-DAD or LC-MS/MS Analysis filtration->hplc Inject Sample data_acq Data Acquisition (Chromatogram/Spectrum) hplc->data_acq quant Quantification (Using Calibration Curve) data_acq->quant ref_std This compound Reference Standard stock_sol Stock Solution ref_std->stock_sol work_std Working Standards (Serial Dilution) stock_sol->work_std cal_curve Calibration Curve Construction work_std->cal_curve cal_curve->quant Reference for Quantification

Caption: Experimental workflow for the quantification of this compound in herbal extracts.

G cluster_pathway PI3K/Akt Signaling Pathway Loganic_Acid This compound PI3K PI3K Loganic_Acid->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Cell Culture Studies with Loganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Loganic acid, an iridoid glycoside found in various medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] These notes provide an overview of the cellular effects of this compound and detailed protocols for researchers in cell biology and drug development to investigate its therapeutic potential in vitro.

Osteoprotective Effects of this compound

This compound has demonstrated promising osteoprotective properties by promoting the differentiation of osteoblasts and inhibiting the formation of osteoclasts.[4][5] In vitro studies using pre-osteoblastic MC3T3-E1 cells have shown that this compound treatment significantly enhances osteoblastic differentiation. This is evidenced by increased alkaline phosphatase (ALP) activity and the upregulation of key bone metabolic markers.

Quantitative Data: Effects of this compound on Osteoblast Differentiation
Cell LineTreatmentConcentrationOutcomeReference
MC3T3-E1This compound2, 10, 50 µMIncreased ALP activity
MC3T3-E1This compound50 µMUpregulation of Alpl, Bglap, and Sp7 mRNA expression
Experimental Protocol: Osteoblast Differentiation and ALP Activity Assay

This protocol is designed to assess the effect of this compound on the differentiation of MC3T3-E1 pre-osteoblastic cells.

Materials:

  • MC3T3-E1 cells

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Ascorbic acid

  • β-glycerophosphate

  • Alkaline Phosphatase (ALP) Assay Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in 96-well plates at a density of 1 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.

  • Induction of Differentiation: Replace the culture medium with osteogenic induction medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • This compound Treatment: Add this compound to the osteogenic induction medium at final concentrations of 2, 10, and 50 µM. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for 3 days, replacing the medium with fresh medium containing the respective treatments every 2 days.

  • ALP Activity Measurement: After the incubation period, wash the cells with phosphate-buffered saline (PBS). Lyse the cells according to the ALP assay kit manufacturer's instructions. Measure the ALP activity by reading the absorbance at the appropriate wavelength.

Signaling Pathway: this compound in Osteoblastogenesis

Loganic_Acid_Osteoblastogenesis cluster_extracellular Extracellular cluster_cell MC3T3-E1 Pre-osteoblast cluster_intracellular Intracellular This compound This compound Upregulation This compound->Upregulation Enters cell Cell Membrane Cell Membrane Alpl Alpl Upregulation->Alpl mRNA expression Bglap Bglap Upregulation->Bglap mRNA expression Sp7 Sp7 Upregulation->Sp7 mRNA expression Osteoblast Differentiation Osteoblast Differentiation Alpl->Osteoblast Differentiation Bglap->Osteoblast Differentiation Sp7->Osteoblast Differentiation

Caption: this compound promotes osteoblast differentiation by upregulating key genes.

Anti-inflammatory Effects of this compound

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and Caco-2 intestinal epithelial cells have shown that this compound can suppress the production of pro-inflammatory cytokines and inhibit the activation of the NF-κB pathway.

Quantitative Data: Anti-inflammatory Effects of this compound
Cell LineStimulantTreatmentOutcomeReference
RAW 264.7LPSThis compoundSuppression of intracellular ROS
RAW 264.7LPSThis compoundInhibition of NF-κB phosphorylation
Caco-2LPSThis compoundInhibition of NF-κB phosphorylation
RAW 264.7LPSThis compoundActivation of the Nrf2 pathway
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol details the induction of an inflammatory response in RAW 264.7 cells using LPS and the assessment of the anti-inflammatory effects of this compound.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Western blot reagents and antibodies for p-NF-κB, NF-κB, and β-actin

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well.

  • Cell Culture: Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the cells for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Lyse the cells and perform western blotting to determine the levels of phosphorylated NF-κB and total NF-κB. Use β-actin as a loading control.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

Loganic_Acid_Anti_inflammatory cluster_pathways Inflammatory and Antioxidant Pathways LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB_Activation->Inflammatory_Cytokines Loganic_Acid Loganic_Acid Loganic_Acid->NF_kB_Activation Inhibits SIRT1 SIRT1 Loganic_Acid->SIRT1 Activates Nrf2 Nrf2 SIRT1->Nrf2 Activates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: this compound inhibits inflammation via TLR4/NF-κB and activates the SIRT1/Nrf2 antioxidant pathway.

Neuroprotective Effects of this compound

This compound has demonstrated neuroprotective effects in in vitro models of neurotoxicity. Specifically, in MPP⁺-induced Neuro-2a cells, a model for Parkinson's disease, this compound has been shown to suppress the generation of reactive oxygen species (ROS), stabilize mitochondrial membrane potential, and inhibit apoptosis.

Quantitative Data: Neuroprotective Effects of this compound
Cell LineToxinTreatmentConcentrationOutcomeReference
Neuro-2aMPP⁺ (100µM)This compound3.12µM to 25µMIncreased cell viability
Neuro-2aMPP⁺This compound6.25µM and 12.5µMReduced percentage of apoptotic cells
Neuro-2aMPP⁺This compoundNot specifiedSuppressed ROS generation
Experimental Protocol: MTT Assay for Cell Viability in Neuro-2a Cells

This protocol describes how to assess the neuroprotective effects of this compound against MPP⁺-induced toxicity in Neuro-2a cells using the MTT assay.

Materials:

  • Neuro-2a cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MPP⁺ (1-methyl-4-phenylpyridinium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Neuro-2a cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • Cell Culture: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound (e.g., 3.12µM to 25µM) for 2 hours.

  • MPP⁺ Treatment: Induce neurotoxicity by adding MPP⁺ to a final concentration of 100 µM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Experimental Workflow: Assessing Neuroprotection

Neuroprotection_Workflow cluster_workflow Experimental Workflow for Neuroprotection Assay Seed_Cells Seed Neuro-2a cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pretreat_LA Pre-treat with This compound (2h) Incubate_24h_1->Pretreat_LA Induce_Toxicity Induce toxicity with MPP+ (100µM) Pretreat_LA->Induce_Toxicity Incubate_24h_2 Incubate 24h Induce_Toxicity->Incubate_24h_2 Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate_24h_2->Assess_Viability Assess_ROS Measure ROS (e.g., DCFDA staining) Incubate_24h_2->Assess_ROS Assess_Apoptosis Analyze Apoptosis (e.g., Annexin V/PI staining) Incubate_24h_2->Assess_Apoptosis

Caption: Workflow for evaluating the neuroprotective effects of this compound.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Loganic Acid in Rats

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Loganic Acid in a rat model. The information is intended for researchers, scientists, and professionals involved in drug development and preclinical evaluation.

Introduction

This compound is an iridoid glycoside with notable anti-inflammatory, antioxidant, and anti-tumor properties.[1] Understanding its pharmacokinetic profile is crucial for the development of novel therapeutics based on this compound. This document outlines the methodologies for assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats, based on established and validated protocols.

Experimental Protocols

Animal Models
  • Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of this compound.[1]

  • Health Status: Animals should be healthy and acclimated to the laboratory environment before the experiment.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles should be maintained.[2]

  • Fasting: Rats should be fasted overnight with free access to water before drug administration to minimize variability in absorption.[2]

Dosing and Administration

This compound can be administered through both intravenous (IV) and oral (PO) routes to assess its absolute bioavailability.

  • Intravenous Administration:

    • Dosage: A typical intravenous dose is 2 mg/kg.[1]

    • Vehicle: The compound should be dissolved in a suitable vehicle, such as saline.

    • Administration: Administer as a bolus injection via the tail vein.

  • Oral Administration:

    • Dosage: Oral doses can range from 50 to 150 mg/kg to evaluate dose-dependency.

    • Vehicle: The compound is typically suspended or dissolved in a suitable vehicle for oral gavage.

    • Administration: Administer using an oral gavage needle.

Sample Collection
  • Matrix: Blood is the primary matrix for pharmacokinetic analysis.

  • Collection Time Points: Blood samples (approximately 0.3 mL) should be collected at predetermined time points post-dosing. A typical schedule includes: 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Anticoagulant: Blood samples should be collected in tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma samples.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Precipitate plasma proteins using a suitable organic solvent, such as methanol.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 2.1 × 50 mm, 1.7 μm) is suitable for separation.

    • Mobile Phase: A gradient of 0.1% formic acid in water and methanol is commonly used.

    • Flow Rate: A typical flow rate is around 0.3 mL/min.

    • Injection Volume: A small volume (e.g., 2 µL) of the prepared sample is injected.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • This compound: m/z 375.1 > 213.2

      • Internal Standard (e.g., Gliclazide): m/z 322.1 > 169.9

  • Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and stability. The linear range for this compound has been established from 5.77 to 11,540.00 ng/mL.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration (2 mg/kg)

ParameterUnitValue (Mean ± SD)
AUC (0-t)ng·h/mL1860.3 ± 210.5
AUC (0-∞)ng·h/mL1883.7 ± 215.4
t1/2h1.8 ± 0.3
CLL/h/kg1.1 ± 0.1
VzL/kg2.8 ± 0.4

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration

DoseParameterUnitValue (Mean ± SD)
50 mg/kg Cmaxng/mL305.6 ± 85.7
Tmaxh0.3 ± 0.1
AUC (0-t)ng·h/mL510.8 ± 110.2
Bioavailability (F)%5.58
100 mg/kg Cmaxng/mL580.4 ± 150.9
Tmaxh0.4 ± 0.2
AUC (0-t)ng·h/mL995.7 ± 230.6
Bioavailability (F)%5.42
150 mg/kg Cmaxng/mL750.2 ± 190.3
Tmaxh0.5 ± 0.2
AUC (0-t)ng·h/mL1480.9 ± 310.8
Bioavailability (F)%2.71

Data presented in the tables are based on a published study.

The results indicate that this compound exhibits low oral bioavailability in rats, ranging from 2.71% to 5.58%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic analysis of this compound in rats.

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_data_analysis Data Analysis animal_model Sprague-Dawley Rats acclimation Acclimation animal_model->acclimation fasting Overnight Fasting acclimation->fasting iv_admin Intravenous (2 mg/kg) fasting->iv_admin po_admin Oral (50-150 mg/kg) fasting->po_admin blood_collection Blood Collection (Time Points) iv_admin->blood_collection po_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation storage Storage at -80°C plasma_separation->storage sample_prep Protein Precipitation storage->sample_prep lcms_analysis LC-MS/MS Quantification sample_prep->lcms_analysis pk_parameters Pharmacokinetic Parameter Calculation lcms_analysis->pk_parameters bioavailability Bioavailability Determination pk_parameters->bioavailability

Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.

This detailed protocol and the accompanying data provide a solid foundation for researchers to design and execute pharmacokinetic studies of this compound, contributing to the further development of this promising natural compound.

References

Application Notes and Protocols for Loganic Acid in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside found in various medicinal plants, has garnered significant interest in metabolomics research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, serves as a powerful tool to elucidate the mechanisms of action of bioactive compounds like this compound. By providing a snapshot of the metabolic state, this approach can identify novel biomarkers, delineate affected signaling pathways, and accelerate drug discovery and development. These application notes provide detailed protocols for the use of this compound in metabolomics research, focusing on its effects on oxidative stress and related signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key biomarkers of oxidative stress and antioxidant enzyme activity in a diabetic rat model. This data highlights the potential of this compound to modulate metabolic dysregulation associated with oxidative stress.

Table 1: Effect of this compound on Antioxidant Enzyme Activity in Leukocytes of Diabetic Rats

AnalyteControlDiabeticDiabetic + this compound (20 mg/kg)
Catalase (nmol/min/mg protein) 28.4 ± 2.119.8 ± 1.525.9 ± 1.9#
Glutathione Peroxidase (nmol/min/mg protein) 45.2 ± 3.831.5 ± 2.942.1 ± 3.5#
Glutathione Reductase (nmol/min/mg protein) 38.7 ± 3.127.9 ± 2.536.4 ± 3.0#
Reduced Glutathione (GSH) (µmol/g Hb) 5.8 ± 0.43.9 ± 0.35.3 ± 0.4#

*p < 0.05 compared to Control; #p < 0.05 compared to Diabetic. Data adapted from Dzydzan et al., 2020.[1]

Table 2: Effect of this compound on Plasma Oxidative Stress Markers in Diabetic Rats

AnalyteControlDiabeticDiabetic + this compound (20 mg/kg)
Malondialdehyde (MDA) (nmol/mL) 2.1 ± 0.23.8 ± 0.32.5 ± 0.2#
Advanced Oxidation Protein Products (AOPP) (nmol/mL) 45.3 ± 4.178.6 ± 6.952.1 ± 4.8#
Protein Glycation Products (fructosamine) (µmol/L) 215 ± 18389 ± 32*248 ± 21#

*p < 0.05 compared to Control; #p < 0.05 compared to Diabetic. Data adapted from Dzydzan et al., 2020.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum for Metabolomics Analysis

This protocol describes the extraction of metabolites from plasma or serum for subsequent analysis by UPLC-QTOF-MS.

Materials:

  • Plasma or serum samples

  • Ice-cold methanol

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Nitrogen evaporator (optional)

  • Ultra-high purity water

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add 400 µL of ice-cold methanol to the sample for protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Incubate the samples on ice for 20 minutes to facilitate protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (containing the metabolites) to a new clean microcentrifuge tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water) for UPLC-QTOF-MS analysis.

  • Vortex the reconstituted sample for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for analysis.

Protocol 2: UPLC-QTOF-MS Analysis of this compound and Other Metabolites

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound and other metabolites.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used for the separation of iridoid glycosides and other metabolites.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B (isocratic)

    • 12-12.1 min: 95-5% B (linear gradient)

    • 12.1-15 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended for comprehensive metabolite coverage. For this compound, negative ion mode is often preferred.

  • Capillary Voltage: 3.0 kV (positive mode), -2.5 kV (negative mode)

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Gas Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Mass Range: m/z 50-1200

  • Data Acquisition: Full scan mode. For targeted analysis, a targeted MS/MS experiment can be set up using the precursor ion of this compound ([M-H]⁻ at m/z 375.12).

Protocol 3: Metabolomics Data Processing and Analysis

This protocol provides a general workflow for processing and analyzing the raw data obtained from UPLC-QTOF-MS.

Software:

  • Vendor-specific instrument control and data acquisition software (e.g., MassLynx, Xcalibur)

  • Metabolomics data processing software (e.g., Progenesis QI, XCMS, MetaboAnalyst)

Procedure:

  • Data Conversion: Convert the raw data files into a common format (e.g., mzXML, mzML, or netCDF) using tools like ProteoWizard's msConvert.

  • Peak Picking and Alignment: Use software like XCMS or Progenesis QI to perform peak picking, deconvolution, and alignment across all samples to generate a feature matrix.

  • Metabolite Identification: Identify metabolites by matching the accurate mass-to-charge ratio (m/z) and retention time to metabolite databases such as the Human Metabolome Database (HMDB), METLIN, or an in-house library. Confirmation can be done by comparing fragmentation patterns (MS/MS spectra) with database entries or authentic standards.

  • Statistical Analysis:

    • Normalization: Normalize the data to account for variations in sample concentration (e.g., by total ion chromatogram, or using an internal standard).

    • Univariate Analysis: Perform t-tests or ANOVA to identify individual metabolites that are significantly different between experimental groups.

    • Multivariate Analysis: Use Principal Component Analysis (PCA) for an unsupervised overview of the data structure and Partial Least Squares-Discriminant Analysis (PLS-DA) or Orthogonal PLS-DA (OPLS-DA) for supervised analysis to identify metabolites that contribute most to the separation between groups.

    • Pathway Analysis: Utilize tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly impacted by the treatment with this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Metabolomics cluster_sample_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_data_proc Data Processing & Analysis SampleCollection Biological Sample Collection (e.g., Plasma, Tissue) MetaboliteExtraction Metabolite Extraction (Protein Precipitation) SampleCollection->MetaboliteExtraction Chromatography Chromatographic Separation (UPLC) MetaboliteExtraction->Chromatography MassSpec Mass Spectrometry (QTOF-MS) Chromatography->MassSpec RawData Raw Data Acquisition MassSpec->RawData PeakProcessing Peak Picking & Alignment RawData->PeakProcessing MetaboliteID Metabolite Identification PeakProcessing->MetaboliteID Stats Statistical Analysis (PCA, PLS-DA) MetaboliteID->Stats Pathway Pathway Analysis Stats->Pathway BiologicalInterpretation BiologicalInterpretation Pathway->BiologicalInterpretation Biological Interpretation

Caption: A typical experimental workflow for a metabolomics study involving this compound.

signaling_pathways Proposed Therapeutic Signaling Pathways of this compound cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_lipid Lipid Metabolism LoganicAcid This compound AMPK AMPK LoganicAcid->AMPK TLR4 TLR4 LoganicAcid->TLR4 PPAR PPARα/γ LoganicAcid->PPAR SIRT1 SIRT1 AMPK->SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (CAT, GPx, GR, GSH) ARE->AntioxidantEnzymes ROS ROS (Reactive Oxygen Species) AntioxidantEnzymes->ROS NFkB NF-κB TLR4->NFkB ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProinflammatoryCytokines LipidMetabolism Improved Lipid Metabolism PPAR->LipidMetabolism

Caption: Key signaling pathways modulated by this compound in metabolomics research.

References

Loganic Acid: A Promising Neuroprotective Agent for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Investigating the Neuroprotective Effects of Loganic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, an iridoid glycoside, has emerged as a compound of significant interest in neuroprotection studies. Preclinical in vitro research has demonstrated its potential to mitigate neuronal damage through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in vitro, enabling researchers to explore its therapeutic potential for neurodegenerative diseases.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple signaling pathways. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a key regulator of the antioxidant response.[1][2] Concurrently, it inhibits pro-inflammatory pathways, including the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling cascade and the NLRP3 inflammasome.[3][4][5] These actions collectively reduce oxidative stress, suppress neuroinflammation, and prevent apoptosis in neuronal cells.

Data Presentation

The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of this compound.

Table 1: Effect of this compound on Cell Viability in MPP+-Induced Neuro-2a Cells

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100
MPP+100~50
MPP+ + this compound3.12Increased
MPP+ + this compound6.25Significantly Increased
MPP+ + this compound12.5Significantly Increased
MPP+ + this compound25Significantly Increased

Data adapted from studies on MPP+-induced neurotoxicity models.

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) and Apoptosis in MPP+-Induced Neuro-2a Cells

Treatment GroupConcentration (µM)% DCFDA Positive Cells (ROS)% Apoptotic Cells
Control-BaselineBaseline
MPP+100Significantly IncreasedSignificantly Increased
MPP+ + this compound6.25Significantly DecreasedSignificantly Decreased
MPP+ + this compound12.5Significantly DecreasedSignificantly Decreased

Data compiled from flow cytometry-based assays.

Table 3: Effect of this compound on Protein Expression in In Vitro Models

In Vitro ModelTarget ProteinEffect of this compound Treatment
LPS-stimulated RAW 264.7 cellsPhospho-NF-κBInhibition
LPS-stimulated RAW 264.7 cellsNrf2Activation
MPP+-induced microglial cellsNLRP3 Inflammasome ComponentsInhibition
H2O2-stimulated PC12 cellsNrf2, HO-1, NQO-1Increased Levels

This table summarizes findings from various Western blot analyses.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • Neuro-2a (mouse neuroblastoma cell line) for neurotoxicity and neuroprotection assays.

    • RAW 264.7 (mouse macrophage cell line) for inflammation studies.

    • PC12 (rat pheochromocytoma cell line) for oxidative stress models.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for Neuro-2a and RAW 264.7, RPMI-1640 for PC12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or sterile PBS) to create a stock solution. Further dilute with culture medium to achieve the desired final concentrations.

  • Induction of Neurotoxicity:

    • MPP+ Model: Treat Neuro-2a cells with 100 µM MPP+ to induce Parkinson's-like neurotoxicity.

    • LPS Model: Stimulate RAW 264.7 cells with LPS to induce an inflammatory response.

    • Oxidative Stress Model: Expose PC12 cells to H2O2 to induce oxidative damage.

    • Glutamate Excitotoxicity Model: Treat primary cortical neurons or neuronal cell lines with glutamate to induce excitotoxicity.

  • Treatment Protocol: Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 2-24 hours) before inducing toxicity.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a suitable density.

  • After cell attachment, treat with this compound and/or the neurotoxic agent.

  • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Culture and treat cells in a 6-well plate.

  • After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Harvest the cells and resuspend in PBS.

  • Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Culture and treat cells as required.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB, NLRP3, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Loganic_Acid_Neuroprotective_Pathway cluster_stress Cellular Stressors cluster_LA This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2 Nrf2 Neuroinflammation Neuroinflammation NFkB NF-κB Neuroinflammation->NFkB NLRP3 NLRP3 Inflammasome Neuroinflammation->NLRP3 This compound This compound This compound->Nrf2 Activates This compound->NFkB Inhibits This compound->NLRP3 Inhibits HO1 HO-1 Nrf2->HO1 Upregulates ARE Antioxidant Response HO1->ARE Reduced Oxidative Stress Reduced Oxidative Stress ARE->Reduced Oxidative Stress Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory NLRP3->Pro_inflammatory Reduced Inflammation Reduced Inflammation Increased Neuronal Survival Increased Neuronal Survival Reduced Oxidative Stress->Increased Neuronal Survival Reduced Inflammation->Increased Neuronal Survival

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., Neuro-2a) Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment LA_Prep This compound Preparation LA_Prep->Pretreatment Toxin Induction of Neurotoxicity (e.g., MPP+, Glutamate) Pretreatment->Toxin Viability Cell Viability Assay (MTT) Toxin->Viability ROS ROS Measurement (DCFH-DA) Toxin->ROS Apoptosis Apoptosis Assay (Annexin V/PI) Toxin->Apoptosis Western Western Blot (Nrf2, NF-κB, etc.) Toxin->Western Data Quantitative Data Analysis & Interpretation Viability->Data ROS->Data Apoptosis->Data Western->Data

Caption: Experimental workflow for this compound studies.

References

Application of Loganic Acid in Diabetes Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside found in various medicinal plants, has emerged as a promising natural compound in the study of diabetes and its complications. Research indicates its potential to mitigate diabetic cardiomyopathy, oxidative stress, and inflammation associated with diabetes. These application notes provide a comprehensive overview of the use of this compound in established diabetes research models, detailing its mechanisms of action and providing standardized protocols for its application in both in vivo and in vitro studies.

Mechanism of Action

This compound exerts its therapeutic effects in diabetic models through the modulation of key signaling pathways involved in inflammation and cellular stress. Notably, it has been shown to suppress the Toll-like receptor 4 (TLR4)/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical mediator of inflammatory responses in diabetic complications.[1][2] Additionally, evidence suggests its role in the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to insulin signaling and cell survival. By targeting these pathways, this compound helps to alleviate oxidative stress, reduce the production of pro-inflammatory cytokines, and protect against cellular damage induced by high glucose levels.

Data Presentation

The following tables summarize the quantitative effects of this compound observed in various diabetes research models.

Table 1: In Vivo Effects of this compound in a High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Mouse Model

ParameterDiabetic ControlThis compound (30 mg/kg)OutcomeReference
Cardiac Function ImpairedImprovedAttenuation of diabetic cardiomyopathy[1][2]
Myocardial Collagen Deposition IncreasedReducedAnti-fibrotic effect[1]
Cardiomyocyte Apoptosis IncreasedSuppressedCardioprotective effect
Malondialdehyde (MDA) Levels IncreasedDecreasedReduction of oxidative stress
Glutathione (GSH) Levels DecreasedIncreasedEnhancement of antioxidant defense
Inflammatory Cytokine Levels IncreasedReducedAnti-inflammatory effect

Table 2: In Vitro Effects of this compound on High Glucose (HG)-Treated AC16 Cardiomyocytes

ParameterHigh Glucose (30 mM) ControlThis compound (25 µM)This compound (50 µM)OutcomeReference
Cardiomyocyte Damage IncreasedAmelioratedDose-dependently amelioratedProtection against glucotoxicity
Oxidative Stress IncreasedAmelioratedDose-dependently amelioratedAntioxidant effect
Inflammatory Cytokine Release IncreasedAmelioratedDose-dependently amelioratedAnti-inflammatory effect
TLR4 Signaling Activation IncreasedSuppressedSuppressedInhibition of inflammatory pathway
p38 MAPK Phosphorylation IncreasedSuppressedSuppressedInhibition of stress-activated pathway

Experimental Protocols

In Vivo Model: High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Mice

This model mimics the progression of type 2 diabetes, characterized by insulin resistance followed by beta-cell dysfunction.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat Diet (HFD; 60% kcal from fat)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound

  • Oral gavage needles

Protocol:

  • Induction of Insulin Resistance: Feed mice a high-fat diet for 4-8 weeks.

  • Induction of Hyperglycemia: After the HFD period, fast the mice overnight. Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 100 mg/kg body weight) dissolved in cold citrate buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood one week after STZ injection. Mice with fasting blood glucose levels consistently above 11.1 mmol/L (200 mg/dL) are considered diabetic.

  • This compound Treatment: Administer this compound (e.g., 30 mg/kg body weight) daily via oral gavage for the desired study period (e.g., 8 weeks). A vehicle control group (receiving only the vehicle used to dissolve this compound) should be included.

  • Monitoring and Analysis: Monitor body weight, food and water intake, and blood glucose levels regularly. At the end of the treatment period, collect blood and tissues for biochemical and histological analysis as required.

In Vitro Model: High Glucose-Treated Cardiomyocytes

This model is used to study the direct effects of high glucose on cardiac cells and the protective potential of therapeutic agents.

Materials:

  • AC16 human cardiomyocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Glucose

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Reagents for specific assays (e.g., LDH assay for cytotoxicity, ELISA kits for cytokines, antibodies for Western blotting)

Protocol:

  • Cell Culture: Culture AC16 cardiomyocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • High Glucose Treatment: When cells reach 70-80% confluency, replace the normal glucose medium with high glucose medium (e.g., 30 mM D-glucose) for a specified duration (e.g., 24-48 hours) to induce a diabetic-like state. A control group with normal glucose (e.g., 5.5 mM D-glucose) should be maintained.

  • This compound Treatment: Co-treat the cells with different concentrations of this compound (e.g., 25 µM and 50 µM) along with the high glucose medium. A high glucose control group without this compound should be included.

  • Analysis: After the treatment period, collect the cell culture supernatant and cell lysates for various assays:

    • Cytotoxicity: Measure lactate dehydrogenase (LDH) release in the supernatant.

    • Inflammatory Cytokines: Quantify the levels of cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

    • Western Blotting: Analyze the expression and phosphorylation of proteins in the TLR4/p38 MAPK and PI3K/Akt pathways in cell lysates.

Mandatory Visualizations

Loganic_Acid_TLR4_p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High_Glucose High Glucose TLR4 TLR4 High_Glucose->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB Loganic_Acid This compound Loganic_Acid->TLR4 Loganic_Acid->p38_MAPK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines

Caption: this compound inhibits the TLR4/p38 MAPK signaling pathway.

Loganic_Acid_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell_Survival Cell Survival Akt->Cell_Survival Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Loganic_Acid This compound Loganic_Acid->Akt promotes phosphorylation Experimental_Workflow_In_Vivo cluster_induction Diabetes Induction cluster_treatment Treatment cluster_analysis Analysis HFD High-Fat Diet (4-8 weeks) STZ Low-Dose STZ Injection (single i.p.) HFD->STZ Confirmation Confirm Diabetes (Blood Glucose > 200 mg/dL) STZ->Confirmation Treatment_Group This compound (e.g., 30 mg/kg, oral gavage) Confirmation->Treatment_Group Control_Group Vehicle Control Confirmation->Control_Group Duration Daily Treatment (e.g., 8 weeks) Treatment_Group->Duration Control_Group->Duration Monitoring Regular Monitoring (Body Weight, Blood Glucose) Duration->Monitoring Endpoint Endpoint Analysis (Blood & Tissue Collection) Monitoring->Endpoint Biochemical Biochemical Assays Endpoint->Biochemical Histology Histological Examination Endpoint->Histology

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Loganic Acid Extraction from Cornelian Cherry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of loganic acid from Cornelian cherry (Cornus mas).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction process.

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield Suboptimal Solvent Selection: The polarity of the solvent may not be ideal for this compound.Use a hydroalcoholic solution. A 60% ethanol-water mixture has been shown to be effective.[1][2]
Inefficient Extraction Method: Maceration or simple solvent extraction may not be sufficient.Employ advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[3][4]
Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at the optimal temperature.For conventional extraction, consider a temperature of 40°C for 15 minutes. For UAE, a 12.5-minute extraction at 40% amplitude with pulsed sonication can be effective.
Improper Sample Preparation: Large particle size of the fruit powder can limit solvent penetration.Ensure the freeze-dried Cornelian cherry fruit is ground into a fine powder to maximize surface area for extraction.
Co-extraction of Impurities Non-selective Solvent System: The solvent may be extracting a wide range of compounds along with this compound.While a hydroalcoholic solution is effective, further purification steps like column chromatography (e.g., with polyamide or Amberlite XAD-16 resin) will be necessary to isolate this compound.
Degradation of this compound High Extraction Temperatures: Prolonged exposure to high temperatures can lead to the degradation of iridoid glycosides.Maintain moderate temperatures during extraction (e.g., 40-50°C). If using MAE, optimize power and time to avoid overheating.
Acidic Conditions: The natural acidity of the fruit, combined with certain solvents, may affect stability.While some acidic conditions are used in analytical methods, for bulk extraction, monitor the pH and consider using neutral or slightly acidic solvent systems. The stability of similar compounds can be affected by the extraction conditions.
Inconsistent Results Variability in Plant Material: this compound content can vary between different cultivars and based on fruit ripeness.Use a standardized batch of Cornelian cherry fruit from a known cultivar and ripeness level for consistent results.
Lack of Method Optimization: Extraction parameters have not been optimized for the specific equipment and sample.Perform a systematic optimization of parameters such as solvent concentration, temperature, time, and for UAE/MAE, amplitude/power.

Frequently Asked Questions (FAQs)

1. What is the most effective solvent for extracting this compound from Cornelian cherry?

A hydroalcoholic solution, specifically 60% ethanol in water, has been identified as highly effective for the extraction of bioactive compounds, including this compound, from Cornelian cherry.

2. What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over conventional methods?

UAE and MAE offer several advantages, including reduced extraction times, lower solvent consumption, and potentially higher yields of this compound compared to traditional maceration. Ohmic heating-assisted microwave extraction has also been shown to significantly increase the yield of total phenolic compounds.

3. What is a typical concentration range for this compound in Cornelian cherry fruits?

The concentration of this compound can vary significantly depending on the cultivar. Reported values range from 77.23 mg/100 g fresh weight to as high as 2390 µg GAE/g (gallic acid equivalents per gram). One study identified this compound as the most abundant compound, with a concentration of 12913.51 μg/g.

4. How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a common method for quantifying this compound. Detection is typically performed at a wavelength of 245 nm. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can also be used for identification and quantification.

5. How should Cornelian cherry fruits be prepared prior to extraction?

For optimal extraction, the fruits should be washed, the stones removed, and then freeze-dried. The freeze-dried material should then be ground into a fine powder to increase the surface area available for solvent interaction.

Experimental Protocols

Conventional Solid-Liquid Extraction (Optimized)

This protocol is based on optimized conditions for extracting bioactive compounds from Cornelian cherry.

  • Sample Preparation: Freeze-dry fresh Cornelian cherry fruits and grind them into a fine powder.

  • Solvent Preparation: Prepare a 60% (v/v) ethanol-water solution.

  • Extraction:

    • Mix the powdered Cornelian cherry with the 60% ethanol solution at a solid-to-solvent ratio of 1:10 (w/v).

    • Place the mixture in a temperature-controlled shaker or water bath.

    • Set the temperature to 40°C and agitate for 15 minutes.

  • Separation:

    • Centrifuge the mixture to pellet the solid material.

    • Decant the supernatant.

    • Alternatively, filter the mixture to separate the extract from the solid residue.

  • Solvent Removal: Evaporate the ethanol from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the final aqueous extract at -20°C.

Ultrasound-Assisted Extraction (UAE)

This protocol provides a general guideline for UAE of this compound.

  • Sample Preparation: Prepare powdered, freeze-dried Cornelian cherry fruit as described above.

  • Extraction:

    • Place the powdered sample into an extraction vessel with a suitable solvent (e.g., 60% ethanol).

    • Insert an ultrasonic probe into the mixture.

    • Apply ultrasound at 40% amplitude with a pulsed cycle (e.g., 5 seconds on, 5 seconds off) for a total extraction time of 12.5 minutes.

    • Monitor the temperature of the mixture and use a cooling bath if necessary to maintain it below 40-50°C.

  • Post-Extraction: Follow steps 4-6 from the Conventional Solid-Liquid Extraction protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Cornelian Cherry Fruit wash Wash and Destem start->wash destone Remove Stones wash->destone freeze_dry Freeze-Dry destone->freeze_dry grind Grind into Fine Powder freeze_dry->grind mix Mix with Solvent (e.g., 60% Ethanol) grind->mix extract Extraction (Conventional, UAE, or MAE) mix->extract separate Separate Solid and Liquid (Centrifuge/Filter) extract->separate evaporate Solvent Evaporation (Rotary Evaporator) separate->evaporate purify Purification (Optional) (Column Chromatography) evaporate->purify analyze Analysis (HPLC/UPLC-MS) purify->analyze final_product This compound-Rich Extract purify->final_product

Caption: General workflow for the extraction and analysis of this compound from Cornelian cherry.

troubleshooting_logic cluster_solutions Potential Solutions start Low this compound Yield? solvent Optimize Solvent? (e.g., 60% Ethanol) start->solvent Yes method Change Method? (e.g., UAE/MAE) solvent->method end Improved Yield solvent->end params Adjust Parameters? (Time, Temp) method->params method->end prep Improve Sample Prep? (Finer Grinding) params->prep params->end prep->end

Caption: Troubleshooting logic for addressing low this compound extraction yields.

References

Technical Support Center: Optimizing Loganic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Loganic Acid.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds like this compound in reverse-phase HPLC is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[1][2][3]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, leading to tailing.[1][2]

    • Solution: Lowering the mobile phase pH (e.g., to pH 2.5-3) with an acid modifier like formic acid or phosphoric acid will suppress the ionization of the silanol groups, minimizing these secondary interactions. Using a well-end-capped column or a column with a polar-embedded phase can also shield the analyte from residual silanols.

  • Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa of this compound to ensure it is in a single, non-ionized form.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.

    • Solution: Try diluting your sample and injecting a smaller volume.

Q2: I am observing broad peaks for this compound, resulting in poor resolution. What steps can I take to improve peak sharpness?

A2: Broad peaks are typically an indication of poor column efficiency, issues with the mobile phase, or extra-column effects.

  • Sub-optimal Flow Rate: The flow rate of the mobile phase affects the time the analyte spends in the column and its interaction with the stationary phase.

    • Solution: Optimize the flow rate. A lower flow rate can sometimes lead to sharper peaks, but it will also increase the run time.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and have minimal dead volume.

  • Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.

    • Solution: Try cleaning the column according to the manufacturer's instructions or replace it with a new one. A guard column can help protect the analytical column from contaminants.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q3: My this compound peak is co-eluting with another compound. How can I improve the separation?

A3: Co-elution occurs when two or more compounds have very similar retention times. To improve separation (resolution), you need to alter the selectivity or efficiency of your chromatographic system.

  • Modify the Mobile Phase Composition: Changing the organic modifier (e.g., switching from acetonitrile to methanol or vice versa) or adjusting the gradient profile can alter the selectivity of the separation. For acidic compounds, adjusting the pH of the mobile phase can also significantly impact retention and selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) can provide a different selectivity and resolve the co-eluting peaks.

  • Optimize Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can sometimes improve resolution.

  • Increase Column Efficiency: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and can improve the resolution of closely eluting peaks.

HPLC Parameters for this compound and Organic Acid Analysis

The following table summarizes typical starting parameters for the HPLC analysis of this compound and similar organic acids. These parameters may require further optimization for specific applications.

ParameterTypical Conditions
Column Reverse-phase C18, e.g., Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm), Agilent Polaris C18-A
Mobile Phase A Water with an acidic modifier (e.g., 0.05% - 0.1% Formic Acid or Phosphoric Acid)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient or Isocratic
Flow Rate 0.75 - 1.0 mL/min
Column Temperature 25 - 30 °C
Detection UV/DAD (typically around 210-254 nm)
Injection Volume 5 - 20 µL

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general guideline based on published methods for the analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic Acid (or Phosphoric Acid)

  • Water (HPLC grade)

  • Sample containing this compound

2. Instrument and Conditions:

  • HPLC system with a UV/DAD detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A typical gradient might start with a low percentage of B, ramp up to a higher percentage to elute the compounds, and then return to the initial conditions for re-equilibration. A starting point could be 5-10% B, ramping to 30-40% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the initial mobile phase) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the initial mobile phase and filtered through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution.

  • Record the chromatograms and identify the this compound peak by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by creating a calibration curve from the peak areas of the standard solutions.

Troubleshooting Workflow for Poor Peak Resolution

The following diagram illustrates a systematic approach to troubleshooting poor peak resolution in this compound HPLC analysis.

TroubleshootingWorkflow start Poor Peak Resolution (Tailing, Broadening, Co-elution) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot System (Leaks, Pump, Detector) system_ok->fix_system No peak_tailing Peak Tailing? system_ok->peak_tailing Yes fix_system->check_system adjust_ph Lower Mobile Phase pH (e.g., to pH 2.5-3) peak_tailing->adjust_ph Yes broad_peaks Broad Peaks? peak_tailing->broad_peaks No check_column Use End-capped or Polar-Embedded Column adjust_ph->check_column reduce_load Reduce Sample Load (Dilute Sample) check_column->reduce_load end Resolution Improved reduce_load->end optimize_flow Optimize Flow Rate broad_peaks->optimize_flow Yes coelution Co-elution? broad_peaks->coelution No check_extracolumn Minimize Extra-Column Volume optimize_flow->check_extracolumn check_injection Match Injection Solvent to Mobile Phase check_extracolumn->check_injection check_injection->end modify_mobile_phase Modify Mobile Phase (Organic Solvent, Gradient) coelution->modify_mobile_phase Yes coelution->end No change_stationary_phase Change Stationary Phase modify_mobile_phase->change_stationary_phase optimize_temp Optimize Temperature change_stationary_phase->optimize_temp increase_efficiency Increase Column Efficiency (Longer Column, Smaller Particles) optimize_temp->increase_efficiency increase_efficiency->end

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

References

Loganic Acid stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Loganic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for this compound?

A1: this compound, an iridoid glycoside, is susceptible to degradation under several conditions. The primary concerns are hydrolysis of the ester and glycosidic bonds, as well as oxidation of its hydroxyl groups. Stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2][3][4]

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is soluble in a range of common laboratory solvents. The following table summarizes its solubility:

SolventSolubilityReference
WaterHighInternal Knowledge
MethanolSolubleInternal Knowledge
EthanolSolubleInternal Knowledge
Dimethyl Sulfoxide (DMSO)SolubleInternal Knowledge

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For aqueous experiments, a fresh stock solution in water or buffer should be prepared. If using a co-solvent, ensure it is compatible with your experimental system.[5] To minimize degradation, prepare solutions fresh whenever possible and store them appropriately.

Q4: How should I store this compound, both as a solid and in solution?

A4:

  • Solid: Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture.

  • In Solution: For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution is solvent-dependent.

Q5: What are the typical signs of this compound degradation?

A5: Degradation of this compound can be indicated by:

  • A change in the color or clarity of the solution.

  • The appearance of precipitate.

  • A decrease in the expected biological activity.

  • The appearance of new peaks or a decrease in the main peak area in chromatographic analysis (e.g., HPLC).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Precipitation of this compound in aqueous buffer.

  • Possible Cause: The concentration of this compound may exceed its solubility in the specific buffer system, or the pH of the buffer may be affecting its solubility.

  • Troubleshooting Steps:

    • Try dissolving this compound in a small amount of a co-solvent like DMSO or ethanol before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental setup.

    • Gently warm the solution or use sonication to aid dissolution.

    • Adjust the pH of the buffer, as the solubility of acidic compounds can be pH-dependent.

    • Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Issue 2: Inconsistent results or loss of biological activity.

  • Possible Cause: This is often due to the degradation of this compound in the experimental solution. Factors like pH, temperature, and exposure to light can contribute to its instability.

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound for each experiment.

    • Protect solutions from light by using amber vials or covering them with aluminum foil.

    • Maintain a consistent temperature throughout your experiment. Avoid repeated freeze-thaw cycles.

    • Verify the pH of your solutions, as this compound is more stable in slightly acidic to neutral conditions.

    • Perform a forced degradation study to understand the stability of this compound under your specific experimental conditions.

Issue 3: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: These additional peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Review your sample preparation and storage procedures to identify potential causes of degradation.

    • Use a stability-indicating HPLC method to separate and identify the degradation products.

    • Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times, which can help in identifying them in your experimental samples.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound and 1 mL of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample of this compound and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method. A common starting point is a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation: HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a PDA detector.

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Gradient Program (Illustrative):

Time (min)% A% B
0955
206040
251090
301090
35955
40955

Flow Rate: 1.0 mL/min Detection Wavelength: 240 nm (or scan for optimal wavelength) Injection Volume: 10 µL Column Temperature: 25°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

Troubleshooting_Workflow start Start: this compound Experiment issue Encounter Issue? start->issue precipitation Precipitation in Solution issue->precipitation Yes inconsistent_results Inconsistent Results / Loss of Activity issue->inconsistent_results Yes hplc_peaks Unexpected HPLC Peaks issue->hplc_peaks Yes end Issue Resolved issue->end No check_solubility Check Solubility & Concentration precipitation->check_solubility check_storage Review Solution Prep & Storage inconsistent_results->check_storage confirm_degradation Confirm Degradation Products hplc_peaks->confirm_degradation use_cosolvent Use Co-solvent (DMSO, EtOH) check_solubility->use_cosolvent adjust_ph Adjust pH use_cosolvent->adjust_ph adjust_ph->end prepare_fresh Prepare Fresh Solutions check_storage->prepare_fresh protect_from_light Protect from Light prepare_fresh->protect_from_light protect_from_light->end run_forced_degradation Run Forced Degradation Study confirm_degradation->run_forced_degradation validate_hplc Validate Stability-Indicating Method run_forced_degradation->validate_hplc validate_hplc->end

Caption: Troubleshooting workflow for this compound stability issues.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation loganic_acid This compound aglycone This compound Aglycone loganic_acid->aglycone Glycosidic Bond Cleavage glucose Glucose loganic_acid->glucose Glycosidic Bond Cleavage oxidized_products Oxidized Derivatives (e.g., at hydroxyl groups) loganic_acid->oxidized_products thermal_degradants Various Degradants loganic_acid->thermal_degradants photodegradants Photodegradation Products loganic_acid->photodegradants

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Mobile Phase for Loganic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Loganic Acid using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound, with a focus on mobile phase optimization.

Question: Why is my this compound peak showing significant tailing?

Answer:

Peak tailing for this compound, an acidic compound, in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase.[1][2] The primary causes include:

  • Interaction with Residual Silanol Groups: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the carboxyl group of this compound can be ionized, increasing its interaction with the stationary phase and causing tailing.[3]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

Solutions:

  • Acidify the Mobile Phase: The most effective way to reduce peak tailing for this compound is to lower the pH of the mobile phase. Adding a small amount of acid, such as 0.05-0.1% formic acid or phosphoric acid, to the aqueous portion of the mobile phase will suppress the ionization of the silanol groups and the this compound itself, minimizing secondary interactions.

  • Use an End-Capped Column: Employing a modern, high-purity, end-capped C18 column can significantly reduce the number of available free silanol groups, thus minimizing tailing.

  • Optimize Sample Concentration: Dilute the sample to ensure you are working within the linear range of the column and detector.

  • Proper Column Maintenance: Regularly flush the column with a strong solvent to remove contaminants.

Question: I am not getting good resolution between this compound and other components in my sample. What should I do?

Answer:

Poor resolution in the separation of this compound from other compounds can be addressed by modifying the mobile phase composition and gradient program.

  • Adjust the Organic Modifier Percentage: The ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer is a critical factor affecting resolution.

    • Isocratic Elution: If you are using a constant mobile phase composition (isocratic), systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention times and may improve the separation of early-eluting peaks.

    • Gradient Elution: For complex samples, a gradient elution is often necessary. Optimizing the gradient slope is key. A shallower gradient (slower increase in organic solvent concentration) can significantly enhance the resolution of closely eluting compounds.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, trying the other may alter the elution order and improve the separation of co-eluting peaks.

  • Modify the Mobile Phase pH: As with peak tailing, adjusting the pH can alter the retention times of ionizable compounds in your sample, potentially improving resolution.

Question: My retention time for this compound is not consistent between runs. What could be the cause?

Answer:

Fluctuations in retention time can be caused by several factors related to the mobile phase and the HPLC system:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Insufficient equilibration can lead to shifting retention times.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in pH or solvent ratios, can cause retention time drift. Always prepare fresh mobile phase and ensure accurate measurements.

  • Pump Performance: Issues with the HPLC pump, such as air bubbles or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation?

A1: A common starting point for reversed-phase HPLC separation of this compound is a gradient of acetonitrile and water, with the aqueous phase acidified with 0.05% to 0.1% formic acid or phosphoric acid. A typical gradient might start with a low percentage of acetonitrile (e.g., 5-10%) and gradually increase.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both acetonitrile and methanol can be used for the separation of this compound. Acetonitrile generally has a lower viscosity and can provide sharper peaks and different selectivity compared to methanol. The choice often depends on the other components in the sample matrix and which solvent provides the best overall separation.

Q3: How does the pH of the mobile phase affect the retention of this compound?

A3: this compound is an acidic compound. At a pH below its pKa, it will be in its protonated, less polar form, resulting in longer retention on a reversed-phase column. As the pH increases above its pKa, it becomes ionized (deprotonated) and more polar, leading to a shorter retention time. Controlling the pH is crucial for reproducible retention and good peak shape.

Q4: Is it better to use an isocratic or gradient elution for this compound analysis?

A4: For analyzing this compound in a complex mixture, such as a plant extract, a gradient elution is generally preferred. A gradient allows for the separation of compounds with a wide range of polarities, providing better resolution and shorter analysis times compared to an isocratic method. For simpler samples containing only a few components, an optimized isocratic method may be sufficient.

Experimental Protocols

HPLC Method for the Determination of this compound

This protocol is based on a validated method for the quantification of this compound in Dipsaci Radix.

1. Instrumentation and Columns

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Column: Venusil MP C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

3. Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0 - 1092 - 918 - 9
10 - 3091 - 899 - 11
30 - 3589 - 011 - 100

4. Sample Preparation

  • Accurately weigh a suitable amount of the sample powder.

  • Extract with an appropriate solvent (e.g., methanol) using ultrasonication.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the effect of different mobile phase compositions on the separation of this compound and related compounds, based on published methods.

Table 2: Mobile Phase Composition and Chromatographic Parameters

AnalyteMobile Phase CompositionColumnRetention Time (approx.)Resolution
This compoundA: 0.1% H₃PO₄ in WaterB: AcetonitrileGradient: 0-10 min, 8-9% B; 10-30 min, 9-11% B; 30-35 min, 11-100% BVenusil MP C18 (250 mm x 4.6 mm, 5 µm)Not specified, but well-separated from other iridoid glycosides.Good separation from Chiratin and Loganin.
This compoundA: 0.05% Formic Acid in WaterB: AcetonitrileGradient elutionAgilent Eclipse XDB-C18Not specified, but separated from 7 other active components.Good separation for quantification.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Extraction, Filtration) MobilePhaseA Mobile Phase A (e.g., 0.1% H3PO4 in Water) MobilePhaseB Mobile Phase B (Acetonitrile) Degas Degas Mobile Phases Injection Inject Sample Degas->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (UV/DAD at 240 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for this compound HPLC Analysis.

Mobile_Phase_Optimization cluster_troubleshooting Troubleshooting Steps Start Initial Separation Problem (e.g., Poor Resolution, Peak Tailing) CheckpH Adjust Mobile Phase pH (Add 0.1% Formic/Phosphoric Acid) Start->CheckpH Tailing Peak? CheckOrganic Modify Organic:Aqueous Ratio (Adjust Gradient Slope) Start->CheckOrganic Poor Resolution? CheckpH->CheckOrganic End Optimized Separation CheckpH->End Tailing Reduced ChangeSolvent Change Organic Solvent (Acetonitrile vs. Methanol) CheckOrganic->ChangeSolvent Still Poor Resolution? CheckOrganic->End Resolution Improved ChangeSolvent->End

References

How to prevent Loganic Acid degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Loganic Acid during sample preparation. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a prominent iridoid glycoside found in various medicinal plants. It is of significant interest to researchers due to its diverse biological activities, including anti-inflammatory, neuroprotective, and potential anti-diabetic properties. However, like many iridoid glycosides, this compound is susceptible to degradation, which can compromise the accuracy of experimental results and the efficacy of derived products. The primary degradation pathway is hydrolysis of the glycosidic bond and ester group, which can be influenced by several factors during sample preparation.

Q2: What are the main factors that cause this compound degradation?

The stability of this compound is primarily affected by the following factors:

  • pH: this compound is susceptible to hydrolysis under both acidic and alkaline conditions. Extreme pH values should be avoided during extraction and analysis.

  • Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation. Prolonged exposure to high temperatures during extraction and sample processing should be minimized.

  • Enzymatic Activity: Plants containing this compound often also contain endogenous enzymes, such as β-glucosidases, which can enzymatically cleave the glycosidic bond. These enzymes can become active when plant cells are disrupted during homogenization.

  • Light: Exposure to direct sunlight or UV radiation can potentially lead to photodegradation. Samples should be protected from light.

Q3: What are the recommended storage conditions for this compound samples?

To ensure the stability of this compound, proper storage is crucial:

  • Solid Form (Powder): Store at -20°C in a tightly sealed container, protected from moisture and light.

  • In Solution (Stock Solutions/Prepared Samples): Store at -80°C for long-term storage. For short-term use, solutions can be kept at 4°C for a limited time, but it is advisable to prepare fresh solutions or use them immediately. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of samples containing this compound.

Issue Potential Cause Troubleshooting/Solution
Low recovery of this compound Degradation during extraction: High temperature, prolonged extraction time, or inappropriate pH of the extraction solvent.Optimize extraction parameters. Use lower temperatures (e.g., 40-60°C) with methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE). Shorten the extraction time. Ensure the pH of the extraction solvent is near neutral (pH 6-7).
Enzymatic degradation: Presence of active endogenous enzymes in the plant material.Deactivate enzymes before extraction by blanching the fresh plant material (e.g., steam or hot water treatment at 80°C for 2-5 minutes) or by using appropriate inhibitors.
Incomplete extraction: Incorrect solvent or method.Use a hydroalcoholic solvent (e.g., 50-70% ethanol or methanol). Ensure proper particle size of the plant material to maximize surface area for extraction.
Appearance of extra peaks in chromatograms Degradation products: this compound may have degraded into other compounds.Compare the chromatogram with a fresh, properly handled standard of this compound. Use a stability-indicating HPLC method to separate this compound from its degradation products.
Contamination: Impurities from solvents, glassware, or the sample matrix.Use high-purity solvents and thoroughly clean all glassware. Run a blank sample to identify any background peaks.
Inconsistent results between samples Variability in sample handling: Inconsistent extraction times, temperatures, or pH.Standardize the entire sample preparation protocol. Use calibrated equipment and ensure consistent timing for each step.
Non-homogenous sample: Uneven distribution of this compound in the plant material.Thoroughly grind and mix the plant material to ensure homogeneity before taking a subsample for extraction.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material with Minimal Degradation

This protocol is designed to maximize the yield of this compound while minimizing its degradation.

1. Plant Material Pre-treatment (Enzyme Inactivation):

  • Wash fresh plant material (e.g., leaves, roots) thoroughly with distilled water.

  • Cut the material into small pieces (e.g., 0.5 cm).

  • Blanch the plant material by immersing it in hot water (80°C) for 3 minutes.

  • Immediately cool the blanched material in an ice bath to halt the heating process.

  • Lyophilize (freeze-dry) or oven-dry the material at a low temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Ultrasonic-Assisted Extraction (UAE):

  • Weigh 1 g of the pre-treated plant powder and place it in a 50 mL flask.

  • Add 20 mL of 70% (v/v) ethanol.

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 250 W.

  • Maintain the extraction temperature at 50°C using a water bath.

  • Extract for 30 minutes.

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue with another 15 mL of 70% ethanol to ensure complete extraction.

  • Combine the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

This method can be used to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • A typical gradient might be: 0-10 min, 10-25% B; 10-20 min, 25-50% B; 20-25 min, 50-10% B. The gradient should be optimized based on the specific instrument and sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: General Conditions for Forced Degradation Studies of Iridoid Glycosides

Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance. While specific quantitative data for this compound is limited in publicly available literature, the following table provides typical conditions used for forced degradation studies of related compounds. The goal is to achieve 5-20% degradation.[1][2]

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl2 - 8 hours at 60°C
Base Hydrolysis 0.1 M NaOH1 - 4 hours at 60°C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80°C48 - 72 hours
Photodegradation Exposure to UV light (254 nm) and visible light24 - 48 hours

Note: These conditions are starting points and should be optimized for this compound to achieve the target degradation.

Visualizations

cluster_workflow Recommended Sample Preparation Workflow start Start: Fresh Plant Material pretreatment Pre-treatment: - Wash - Blanch (80°C, 3 min) - Cool & Dry start->pretreatment grinding Grinding (40-60 mesh) pretreatment->grinding extraction Ultrasonic-Assisted Extraction: - 70% Ethanol - 50°C, 30 min grinding->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration analysis HPLC Analysis filtration->analysis

Recommended workflow for this compound sample preparation.

cluster_troubleshooting Troubleshooting Logic for Low this compound Recovery start Low this compound Recovery Detected check_extraction Review Extraction Protocol start->check_extraction check_temp Was temperature too high (>60°C)? check_extraction->check_temp check_time Was extraction time too long? check_extraction->check_time check_ph Was pH outside neutral range? check_extraction->check_ph check_enzyme Was enzyme inactivation performed? check_extraction->check_enzyme solution_optimize Optimize extraction: - Lower temperature - Shorter duration - Buffer solvent to pH 6-7 check_temp->solution_optimize Yes check_time->solution_optimize Yes check_ph->solution_optimize Yes solution_blanch Implement blanching step check_enzyme->solution_blanch No end Improved Recovery solution_optimize->end solution_blanch->end

Troubleshooting flowchart for low this compound recovery.

cluster_degradation General Degradation Pathway of Iridoid Glycosides loganic_acid This compound (Iridoid Glycoside) hydrolysis Hydrolysis (Acid, Base, or Enzyme) loganic_acid->hydrolysis aglycone Aglycone (Unstable Intermediate) hydrolysis->aglycone glucose Glucose hydrolysis->glucose degradation_products Further Degradation Products (e.g., aldehydes, polymers) aglycone->degradation_products

Generalized degradation pathway for iridoid glycosides.

References

Technical Support Center: Enhancing Loganic Acid Detection in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Loganic Acid detection in Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound detection in LC-MS?

A1: this compound is most effectively detected in negative ion mode using electrospray ionization (ESI). The deprotonated molecule [M-H]⁻ is typically the most abundant ion. A simple and sensitive LC-MS/MS method for the determination of this compound in rat plasma adopted a negative ion scan mode.[1]

Q2: What are the expected m/z transitions for this compound in MS/MS?

A2: In negative ion mode, a common transition for Multiple Reaction Monitoring (MRM) is m/z 375.1 > 213.2.[1] This transition is used for the quantification of this compound in biological matrices.

Q3: Which type of LC column is best suited for this compound analysis?

A3: A C18 column is commonly used and has been validated for the separation of this compound in plasma samples.[1] For highly polar compounds that are poorly retained on C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be a suitable alternative, as it is designed to retain and separate polar analytes.

Q4: What are the recommended mobile phases for this compound analysis?

A4: A gradient elution using a mixture of 0.1% formic acid in water and methanol is a well-established mobile phase for the analysis of this compound on a C18 column.[1] For HILIC columns, the mobile phase typically consists of a high percentage of an organic solvent like acetonitrile with a smaller amount of aqueous buffer.

Q5: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or herbal extracts?

A5: Effective sample preparation is crucial. For plasma, protein precipitation with methanol is a common and effective method.[1] For herbal extracts, solid-phase extraction (SPE) can be employed to remove interfering matrix components. Additionally, optimizing the chromatographic separation to ensure this compound elutes in a region with fewer co-eluting matrix components can significantly reduce ion suppression or enhancement.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Probable CauseSolution
Inappropriate Mobile Phase pH For acidic compounds like this compound, a mobile phase with a pH at least 2 units below its pKa will ensure it is in its neutral form, which generally results in better peak shape on a reversed-phase column. The use of 0.1% formic acid in the mobile phase helps to achieve this.
Column Overload Reduce the injection volume or the concentration of the sample. High sample loads can lead to peak tailing.
Secondary Interactions with Stationary Phase Some residual silanol groups on C18 columns can interact with polar analytes. Using an end-capped C18 column or adding a small amount of a competitive amine to the mobile phase (if compatible with MS detection) can mitigate this.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be contaminated or degraded and may need to be replaced.
Issue 2: Low Signal Intensity or Poor Sensitivity
Probable CauseSolution
Suboptimal Ionization Source Parameters Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These parameters can significantly impact ionization efficiency.
Ion Suppression from Matrix Effects Improve sample clean-up using techniques like SPE. Diluting the sample can also reduce matrix effects, but this may compromise the limit of detection. Ensure chromatographic separation of this compound from major matrix components.
In-source Fragmentation If the cone voltage (or fragmentor voltage) is too high, this compound may fragment in the ion source, reducing the intensity of the precursor ion. Optimize this parameter to maximize the [M-H]⁻ signal.
Mobile Phase Composition The choice of organic solvent can affect ESI efficiency. While both methanol and acetonitrile are common, their properties can influence signal intensity differently for specific compounds. Test both to determine the optimal solvent for this compound in your system.
Issue 3: Inconsistent Retention Times
Probable CauseSolution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution. HILIC columns, in particular, may require longer equilibration times.
Fluctuations in Pump Pressure or Flow Rate Check the LC system for leaks and ensure the pump is delivering a stable flow. Degas the mobile phases to prevent bubble formation, which can cause pressure fluctuations.
Changes in Mobile Phase Composition Prepare fresh mobile phases daily and keep the solvent bottles capped to prevent evaporation of the more volatile organic component, which can alter the mobile phase composition and affect retention times.
Column Temperature Variations Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can lead to shifts in retention time.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Quantification in Rat Plasma

ParameterValueReference
LC Column C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate Gradient elution
Ionization Mode ESI Negative
MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 375.1
Product Ion (m/z) 213.2
Linear Range 5.77 - 11,540.00 ng/mL
Lower Limit of Detection 2.89 ng/mL

Table 2: Comparison of Reversed-Phase (C18) and HILIC Chromatography for Polar Analytes

FeatureReversed-Phase (C18)HILIC
Stationary Phase Non-polar (e.g., octadecylsilane)Polar (e.g., bare silica, amide, diol)
Mobile Phase High aqueous content for polar analytesHigh organic content (typically >70% acetonitrile)
Elution Order Polar compounds elute firstNon-polar compounds elute first
Retention of this compound Moderate, may require optimization for early elutionPotentially stronger retention due to its polar nature
Sensitivity in ESI-MS GoodOften enhanced due to the high organic content of the mobile phase, which promotes better desolvation.

Experimental Protocols

Protocol 1: Analysis of this compound in Rat Plasma

This protocol is based on a validated method for the quantification of this compound in rat plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma, add 150 µL of methanol containing the internal standard (e.g., gliclazide).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: ESI, negative mode.

  • MRM Transitions:

    • This compound: m/z 375.1 → 213.2

    • Internal Standard (Gliclazide): m/z 322.1 → 169.9

Protocol 2: Analysis of this compound in Herbal Extracts (e.g., Flos Lonicerae)

This protocol is a general guideline adapted from methods for analyzing iridoid glycosides in herbal matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Extraction:

    • Weigh 1.0 g of powdered herbal material.

    • Add 20 mL of 70% methanol.

    • Sonciate for 30 minutes.

    • Centrifuge and collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the herbal extract onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove highly polar impurities.

    • Elute this compound with 5 mL of 80% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Use the same LC-MS/MS conditions as described in Protocol 1, with potential adjustments to the gradient program to optimize separation from other components in the herbal extract.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Plasma or Herbal Extract Protein_Precipitation Protein Precipitation (Methanol) Sample->Protein_Precipitation Choose method SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Choose method Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Centrifugation->LC_Separation Evaporation->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI Eluent MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Ions Quantification Quantification MS_Detection->Quantification

Figure 1. General experimental workflow for this compound analysis.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB NF-κB TLR4->NF_kB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Inflammatory_Cytokines Promotes Transcription Loganic_Acid This compound Loganic_Acid->TLR4 Inhibits

Figure 2. Anti-inflammatory signaling pathway of this compound.

antioxidant_pathway Oxidative_Stress Oxidative Stress SIRT1 SIRT1 Oxidative_Stress->SIRT1 Inhibits Nrf2 Nrf2 SIRT1->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GSH) ARE->Antioxidant_Enzymes Promotes Transcription Loganic_Acid This compound Loganic_Acid->SIRT1 Activates

Figure 3. Antioxidant signaling pathway of this compound.

References

Technical Support Center: Optimization of Enzyme-Assisted Extraction of Loganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of enzyme-assisted extraction (EAE) of Loganic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Enzyme-Assisted Extraction (EAE) for this compound?

A1: EAE offers several benefits over conventional solvent-based extraction methods. By using enzymes to break down plant cell walls, EAE can lead to higher extraction yields.[1] The process is often conducted under milder temperature and pH conditions, which helps in preserving thermolabile compounds like this compound.[1] Additionally, EAE can reduce the reliance on organic solvents, making it a more environmentally friendly "green" extraction technique.[2]

Q2: Which enzymes are recommended for the extraction of this compound?

A2: While specific studies on EAE of this compound are limited, the general principle is to select enzymes that can degrade the primary components of the plant cell wall. Plant cell walls are mainly composed of cellulose, hemicellulose, and pectin.[2] Therefore, a combination of cellulases, pectinases, and hemicellulases is often effective. Commercial enzyme preparations containing a mix of these activities are commonly used.[2] The choice of enzyme may also depend on the specific plant material being used (e.g., Cornus mas fruits or Gentiana roots).

Q3: What are the critical parameters to optimize for maximizing this compound yield in EAE?

A3: The key parameters to optimize for a successful EAE of this compound include:

  • Enzyme Concentration: Higher enzyme concentration generally increases the extraction rate, but beyond a certain point, it may not lead to a significant increase in yield and can become cost-prohibitive.

  • Temperature: Temperature affects both enzyme activity and the solubility of this compound. It's crucial to operate within the optimal temperature range for the specific enzyme used to avoid denaturation.

  • pH: Enzyme activity is highly dependent on pH. The pH of the extraction medium should be adjusted to the optimal pH for the selected enzyme(s).

  • Extraction Time: The extraction yield will increase with time up to a certain point, after which it may plateau or even decrease if the target compound begins to degrade.

  • Solvent Type and Concentration: While EAE is often performed in an aqueous medium, the addition of a co-solvent like ethanol can enhance the solubility and recovery of this compound. The concentration of the co-solvent needs to be optimized to ensure it doesn't inhibit enzyme activity.

Q4: How can I determine the success of the this compound extraction?

A4: The concentration of this compound in your extract can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Comparing the yield from EAE with conventional extraction methods under optimized conditions can demonstrate the effectiveness of the enzymatic approach.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Yield Inefficient Cell Wall Degradation: The enzyme concentration may be too low, or the wrong type of enzyme is being used for the specific plant matrix.- Increase the enzyme concentration in increments.- Try a different enzyme or a combination of enzymes (e.g., cellulase and pectinase).- Ensure the plant material is finely ground to increase surface area.
Suboptimal Extraction Conditions: The temperature or pH may not be optimal for the enzyme's activity.- Optimize the temperature and pH according to the enzyme manufacturer's specifications. Perform small-scale experiments at different temperatures and pH values to find the optimum for your specific setup.
Enzyme Inhibition: Components in the plant material or the extraction solvent may be inhibiting the enzyme.- Consider a pre-washing step of the plant material to remove potential inhibitors.- If using a co-solvent like ethanol, ensure its concentration is not inhibiting the enzyme. Test different solvent concentrations.
Incomplete Extraction: The extraction time may be too short.- Increase the extraction time and monitor the this compound concentration at different time points to determine the optimal duration.
Degradation of this compound High Temperature: Although enzymes require a certain temperature for optimal activity, excessively high temperatures can lead to the degradation of this compound.- Operate at the lower end of the enzyme's optimal temperature range.- Minimize the overall extraction time.
Inappropriate pH: Extreme pH values can cause the degradation of iridoid glycosides.- Maintain the pH within a stable range for this compound, which is generally in the slightly acidic to neutral range.
Presence of Degrading Enzymes: The plant material itself may contain enzymes, such as β-glucosidases, that can degrade this compound once the cells are ruptured.- Consider a blanching step (brief heat treatment) of the plant material before extraction to deactivate endogenous enzymes.
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, part used, and harvesting time.- Use plant material from a consistent source and of a similar age and part for all experiments.- Standardize the pre-processing of the plant material (drying, grinding).
Inaccurate Control of Parameters: Small variations in temperature, pH, or enzyme concentration can lead to different results.- Ensure precise control and monitoring of all extraction parameters.- Prepare fresh buffer and enzyme solutions for each set of experiments.
Difficulty in Downstream Processing Presence of High Molecular Weight Compounds: The enzymatic treatment can release polysaccharides and other macromolecules that may interfere with filtration or purification.- Use techniques like centrifugation or filtration with appropriate pore sizes to remove insoluble materials.- Consider a post-extraction clarification step, such as using fining agents.

Experimental Protocols

General Protocol for Enzyme-Assisted Extraction of this compound

This protocol provides a general framework. The specific parameters should be optimized for your particular plant material and experimental setup.

  • Material Preparation:

    • Dry the plant material (e.g., Cornus mas fruits or Gentiana roots) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Enzymatic Hydrolysis:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in an extraction vessel.

    • Add a specific volume of buffer solution (e.g., 200 mL of citrate buffer, pH 4.5). The solid-to-liquid ratio is a key parameter to optimize.

    • Add the enzyme or enzyme mixture at a predetermined concentration (e.g., 1% w/w of substrate).

    • Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (e.g., 50°C) for a specific duration (e.g., 2 hours).

  • Extraction:

    • After enzymatic hydrolysis, add a co-solvent such as ethanol to the mixture to a final concentration of, for example, 60%.

    • Continue the extraction for an additional period (e.g., 1 hour) under the same temperature and agitation conditions.

  • Enzyme Inactivation and Sample Recovery:

    • Heat the mixture to 90-100°C for 5-10 minutes to inactivate the enzymes.

    • Cool the mixture to room temperature.

    • Separate the solid residue from the liquid extract by centrifugation or filtration.

    • Collect the supernatant/filtrate for analysis.

  • Analysis:

    • Analyze the this compound content in the extract using a validated HPLC method.

Optimization of Key Parameters

To optimize the extraction process, a Design of Experiments (DoE) approach, such as a Box-Behnken design, can be employed to systematically evaluate the effects of different parameters and their interactions.

Table 1: Example of Parameter Ranges for Optimization

ParameterLower LevelUpper Level
Enzyme Concentration (% w/w)0.52.5
Temperature (°C)4060
pH4.06.0
Extraction Time (hours)14
Ethanol Concentration (%)4080

Visualizations

Experimental Workflow for EAE of this compound

EAE_Workflow cluster_prep Material Preparation cluster_extraction Enzyme-Assisted Extraction cluster_analysis Analysis cluster_output Result Plant_Material Plant Material (e.g., Cornus mas) Drying Drying (40-50°C) Plant_Material->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Enzymatic_Hydrolysis Enzymatic Hydrolysis (Enzyme, Buffer, Temp, Time) Grinding->Enzymatic_Hydrolysis Solvent_Extraction Solvent Addition (e.g., Ethanol) Enzymatic_Hydrolysis->Solvent_Extraction Enzyme_Inactivation Enzyme Inactivation (90-100°C) Solvent_Extraction->Enzyme_Inactivation Separation Centrifugation/ Filtration Enzyme_Inactivation->Separation HPLC_Analysis HPLC Analysis Separation->HPLC_Analysis Loganic_Acid_Extract This compound Extract HPLC_Analysis->Loganic_Acid_Extract

Caption: Workflow for the enzyme-assisted extraction of this compound.

Logical Relationship of Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low this compound Yield Inefficient_Lysis Inefficient Cell Lysis Low_Yield->Inefficient_Lysis Suboptimal_Conditions Suboptimal Conditions (Temp, pH) Low_Yield->Suboptimal_Conditions Enzyme_Inhibition Enzyme Inhibition Low_Yield->Enzyme_Inhibition Degradation This compound Degradation Low_Yield->Degradation Optimize_Enzyme Optimize Enzyme (Type, Concentration) Inefficient_Lysis->Optimize_Enzyme Optimize_Parameters Optimize Parameters (Temp, pH, Time) Suboptimal_Conditions->Optimize_Parameters Pre_Treatment Material Pre-Treatment (Washing, Blanching) Enzyme_Inhibition->Pre_Treatment Adjust_Solvent Adjust Solvent System Enzyme_Inhibition->Adjust_Solvent Degradation->Optimize_Parameters Degradation->Pre_Treatment

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Loganic Acid and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for the separation of this compound and its related compounds?

A1: For the reversed-phase HPLC separation of this compound and other iridoid glycosides, a C18 column is the most common and recommended choice.[1][2][3][4] The selection of a specific C18 column should be based on the polarity of the analytes and the desired retention characteristics. For highly polar compounds, an aqueous C18 column may provide better retention and peak shape, as these are designed to prevent phase collapse in highly aqueous mobile phases.[5]

A logical workflow for selecting the appropriate HPLC column is illustrated below:

HPLC Column Selection Workflow for this compound start Start: Define Analytical Goal compound_properties Assess Properties of this compound and Related Compounds (e.g., polarity) start->compound_properties column_type Select Stationary Phase: Reversed-Phase C18 compound_properties->column_type aqueous_check Are compounds highly polar or is a highly aqueous mobile phase required? column_type->aqueous_check aqueous_c18 Consider Aqueous C18 Column to prevent phase collapse aqueous_check->aqueous_c18 Yes standard_c18 Standard C18 column is suitable aqueous_check->standard_c18 No dimensions Determine Column Dimensions (Length, ID, Particle Size) aqueous_c18->dimensions standard_c18->dimensions optimization Proceed to Method Optimization dimensions->optimization

Figure 1. HPLC Column Selection Workflow
Q2: What are typical starting conditions for an HPLC method to separate this compound?

A2: A good starting point for developing an HPLC method for this compound involves a C18 column and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic modifier.

Experimental Protocol: General HPLC Method for this compound

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.05-0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 5-10%), and increase linearly to a higher percentage over 20-40 minutes.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25 - 30 °C
Detection UV-Vis or DAD at 210 nm
Injection Volume 10 - 20 µL

This protocol provides a robust starting point for method development. The gradient profile, mobile phase composition, and flow rate should be optimized to achieve the desired resolution for your specific mixture of compounds.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing) for this compound

Peak tailing is a common issue when analyzing acidic compounds like this compound. It can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase or column.

Troubleshooting Decision Tree for Peak Tailing

Troubleshooting Peak Tailing for this compound start Problem: Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks column_issue Potential Column Issue: - Void at column inlet - Blocked frit check_all_peaks->column_issue Yes mobile_phase_issue Potential Mobile Phase Issue: - pH too high - Inadequate buffer capacity check_all_peaks->mobile_phase_issue No yes_all_peaks Yes no_all_peaks No, primarily acidic peaks solution_column Solution: - Reverse flush the column - Replace column if necessary column_issue->solution_column solution_mobile_phase Solution: - Lower mobile phase pH (e.g., with 0.1% formic acid) - Increase buffer concentration mobile_phase_issue->solution_mobile_phase

Figure 2. Decision Tree for Troubleshooting Peak Tailing

Detailed Troubleshooting Steps:

  • Evaluate the Mobile Phase pH: this compound is an acidic compound. To ensure it is in its protonated form and to minimize interactions with residual silanols on the silica-based C18 packing, the mobile phase pH should be acidic. Adding a small amount of an acid like formic acid or phosphoric acid to the aqueous portion of the mobile phase is crucial.

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.

  • Inspect the Column and Guard Column: If all peaks in the chromatogram exhibit tailing, the issue might be physical, such as a void at the column inlet or a blocked frit. If you are using a guard column, try removing it to see if the problem resolves. If the tailing persists, the analytical column may need to be replaced.

Issue 2: Inconsistent Retention Times

Fluctuations in retention times can compromise the reliability of your analytical method.

Potential Causes and Solutions for Retention Time Variability

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, typically 10-15 column volumes.
Mobile Phase Composition Changes Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. Degas the mobile phase to prevent air bubbles in the pump.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature. Even small temperature changes can affect retention times.
Pump Malfunction Check for leaks in the pump and ensure the check valves are clean and functioning properly.

Data Presentation

The following table summarizes typical column parameters used for the separation of this compound and related compounds, derived from various studies.

Table 1: Summary of HPLC Column Parameters for this compound Analysis

ParameterValueReference
Stationary Phase C18
Column Length 150 - 250 mm
Internal Diameter 4.6 mm
Particle Size 5 µm

Experimental Protocols

Detailed Protocol for HPLC Method Validation

Once a suitable separation method has been developed, it should be validated to ensure it is fit for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

1. Linearity and Range:

  • Prepare a series of standard solutions of this compound at different concentrations (e.g., 5 to 100 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • The linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

2. Precision:

  • Repeatability (Intra-day precision): Analyze a single standard solution multiple times (e.g., n=6) on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with freshly prepared mobile phases and standards.

  • The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.

3. Accuracy:

  • Accuracy is often determined by a recovery study.

  • Spike a blank matrix with a known amount of this compound at different concentration levels (e.g., low, medium, high).

  • Analyze the spiked samples and calculate the percentage recovery. The acceptable recovery range is typically 98-102%.

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD is the lowest concentration of the analyte that can be reliably detected.

  • LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

References

Navigating the Challenges of Loganic Acid: A Technical Support Guide for Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis and purification of Loganic Acid can present a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the common route for obtaining this compound?

While a total chemical synthesis of this compound is a complex undertaking due to its stereochemically rich structure, it is naturally present in various plants. Therefore, the most common method for obtaining this compound is through extraction from plant sources, such as those from the Loganiaceae family, followed by purification. Biosynthetically, it is produced from 7-deoxythis compound through an enzymatic hydroxylation reaction[1].

Q2: What are the key challenges in the total chemical synthesis of this compound?

The total synthesis of a complex molecule like this compound involves a multi-step process that often requires the use of protecting groups to selectively react with specific functional groups. Key challenges include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers.

  • Protecting Group Strategy: The selection, introduction, and removal of protecting groups can be complex and may lead to side reactions or low yields.

  • Low Overall Yield: Multi-step syntheses often suffer from low overall yields due to losses at each step.

Troubleshooting Guide: Synthesis

Due to the complexity and limited publicly available protocols for the total chemical synthesis of this compound, this guide focuses on troubleshooting the final steps of a potential synthesis or modification of the natural product.

Problem: Low reaction yield.

Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase reaction time or temperature, if the starting material is stable under these conditions.- Ensure the purity and reactivity of all reagents and solvents.
Side Product Formation - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product.- Consider a different synthetic route or the use of more selective reagents.- Employ a suitable protecting group strategy to prevent unwanted side reactions.
Degradation of Starting Material or Product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation.- Use purified, dry solvents to avoid hydrolysis or other solvent-mediated degradation.- Adjust the pH of the reaction mixture if the compound is acid or base sensitive.

Problem: Formation of multiple side products.

Possible Cause Suggested Solution
Non-selective Reagents - Utilize more selective reagents that target the desired functional group.- Re-evaluate the protecting group strategy to ensure all sensitive functionalities are adequately protected.
Unstable Intermediates - Attempt to isolate and characterize the intermediates to understand the reaction pathway.- Modify the reaction conditions to favor the stability of the intermediates.
Visualizing the Synthetic Challenge: A Conceptual Workflow

The following diagram illustrates a conceptual workflow for a multi-step synthesis, highlighting the critical stages where issues can arise.

G Conceptual Synthetic Workflow for a Complex Molecule Start Starting Materials ProtectingGroup Protecting Group Introduction Start->ProtectingGroup Reaction1 Reaction Step 1 ProtectingGroup->Reaction1 Potential for incomplete protection Purification1 Purification 1 Reaction1->Purification1 Low yield/Side products Reaction2 Reaction Step 2 Purification1->Reaction2 Purification2 Purification 2 Reaction2->Purification2 Low yield/Side products Deprotection Deprotection Purification2->Deprotection FinalPurification Final Purification Deprotection->FinalPurification Incomplete deprotection/Degradation FinalProduct Final Product (this compound) FinalPurification->FinalProduct

Caption: Conceptual workflow for the synthesis of a complex molecule like this compound.

Troubleshooting Guide: Purification

The purification of this compound, whether from a reaction mixture or a natural extract, is a critical step to obtain a high-purity product.

Problem: Co-elution of impurities during column chromatography.

Possible Cause Suggested Solution
Inappropriate Stationary Phase - Test different stationary phases (e.g., silica gel, reversed-phase C18, or polymeric resins like Diaion HP-20) to find the one with the best selectivity for this compound.
Suboptimal Mobile Phase - Perform a systematic optimization of the mobile phase composition. For normal phase chromatography, vary the ratio of polar and non-polar solvents. For reversed-phase, adjust the aqueous/organic solvent ratio and the pH.- Employ a gradient elution instead of an isocratic one to improve the separation of compounds with different polarities.
Overloading the Column - Reduce the amount of crude material loaded onto the column to avoid band broadening and ensure proper separation.

Problem: Low recovery of this compound after purification.

Possible Cause Suggested Solution
Irreversible Adsorption on the Stationary Phase - Add a small amount of a polar solvent (e.g., methanol or acetic acid) to the mobile phase to reduce strong interactions between the acidic compound and the stationary phase.- Consider using a different stationary phase that exhibits weaker interactions with the target compound.
Degradation during Purification - If using silica gel, which can be acidic, consider neutralizing it or using a less acidic stationary phase.- Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases) during the purification process.
Product is too soluble in the mobile phase - Adjust the polarity of the mobile phase to decrease the solubility of this compound and improve its retention on the column.

Problem: Difficulty in crystallizing the purified this compound.

Possible Cause Suggested Solution
Presence of Amorphous Impurities - Re-purify the material using a different chromatographic technique (e.g., preparative HPLC) to remove impurities that may inhibit crystallization.
Incorrect Solvent System - Screen a variety of solvent systems (single and mixed solvents) to find conditions where this compound has low solubility at low temperatures and high solubility at high temperatures.- Try techniques like slow evaporation, vapor diffusion, or cooling crystallization.
Supersaturation not achieved - Concentrate the solution to induce supersaturation before attempting to crystallize. Seeding with a small crystal of pure this compound can also initiate crystallization.
Visualizing the Purification Workflow

The following diagram outlines a typical workflow for the purification of this compound from a natural source.

G Purification Workflow for this compound from Natural Sources Start Plant Material Extraction Extraction (e.g., with methanol/water) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography (e.g., Diaion HP-20, Silica Gel) CrudeExtract->ColumnChromatography Potential for co-elution FractionCollection Fraction Collection and Analysis (TLC/HPLC) ColumnChromatography->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation Potential for degradation PurifiedProduct Purified this compound SolventEvaporation->PurifiedProduct Crystallization Crystallization (Optional) PurifiedProduct->Crystallization Potential for low yield FinalProduct Crystalline this compound Crystallization->FinalProduct

Caption: A typical workflow for the purification of this compound from plant extracts.

Quantitative Data Summary

The following table summarizes typical purity and recovery data that can be expected during the purification of this compound.

Purification Method Stationary Phase Mobile Phase Typical Purity Reported Recovery Reference
Centrifugal Partition Chromatography (CPC)Biphasic solvent systemEthyl acetate/isopropanol/water (6:4:10, v/v/v)> 93%Not explicitly stated, but 206 mg obtained from 586 mg enriched fraction.[2]
High-Performance Liquid Chromatography (HPLC)C18 reversed-phaseGradient of acetonitrile and water (with formic acid)≥95% - ≥99%Method-dependent, generally high for analytical scale.[3][4]
Column ChromatographyDiaion HP-20Methanol/water gradientVariable, used for initial fractionation.High for fractionation.[2]

Key Experimental Protocols

General Protocol for Column Chromatography Purification
  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase solvent. Pour the slurry into the column and allow it to pack uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude extract or reaction mixture in a minimal amount of the mobile phase or a suitable solvent and load it carefully onto the top of the column.

  • Elution: Start the elution with the mobile phase, either isocratically or with a gradient of increasing polarity.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC or HPLC.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.

General Protocol for Crystallization
  • Dissolution: Dissolve the purified this compound in a minimum amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool down slowly to room temperature, and then further cool it in an ice bath or refrigerator.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

By following this guide, researchers can better anticipate and address the common challenges associated with the synthesis and purification of this compound, leading to more efficient and successful experimental outcomes.

References

Best practices for long-term storage of Loganic Acid standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Loganic Acid standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. It serves as a key intermediate in the biosynthesis of other important compounds, such as the anti-cancer agent paclitaxel. In research, it is often studied for its potential anti-inflammatory, neuroprotective, and other pharmacological properties.

2. How should solid this compound standards be stored for long-term stability?

For long-term stability, solid this compound standards should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is typically -20°C.[1][2] Under these conditions, the solid standard is expected to be stable for an extended period.

3. What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in a variety of polar solvents. Commonly used solvents for creating stock solutions include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Water[1]

The choice of solvent will depend on the specific requirements of your experiment and the desired concentration. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

4. What are the best practices for the long-term storage of this compound in solution?

For long-term storage, it is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. The storage temperature and duration depend on the solvent used.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected degradation of this compound standard. - Improper storage temperature.- Exposure to light or moisture.- Repeated freeze-thaw cycles of solutions.- Use of low-purity or inappropriate solvents.- Ensure storage at the recommended temperature (-20°C for solid, -20°C or -80°C for solutions).- Store in a dark, dry place. Use amber vials for solutions.- Aliquot stock solutions into single-use vials.- Use high-purity, anhydrous solvents recommended for this compound.
Inconsistent analytical results (e.g., varying peak areas in HPLC). - Degradation of the standard solution.- Incomplete dissolution of the solid standard.- Adsorption of the compound to the storage container.- Prepare fresh standard solutions from a solid standard stored under optimal conditions.- Ensure complete dissolution by vortexing or gentle sonication.- Use low-adsorption vials for storing solutions.
Appearance of unknown peaks in chromatograms. - Presence of degradation products.- Contamination of the solvent or standard.- Perform a forced degradation study to identify potential degradation products.- Use fresh, high-purity solvents for solution preparation.- Verify the purity of the this compound standard.

Quantitative Data Summary

The following table summarizes the recommended long-term storage conditions for this compound standards.

FormStorage TemperatureRecommended Solvent(s)Storage Duration
Solid -20°CN/A≥ 4 years[2]
Solution -20°CDMSO, Ethanol, WaterUp to 1 month[3]
Solution -80°CDMSO, Ethanol, WaterUp to 6 months

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Materials:

    • This compound analytical standard (solid)

    • High-purity solvent (e.g., DMSO, Ethanol)

    • Calibrated analytical balance

    • Volumetric flask

    • Vortex mixer or sonicator

    • Low-adsorption amber vials

  • Procedure:

    • Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound using a calibrated analytical balance.

    • Transfer the weighed solid to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the solid.

    • Once dissolved, add solvent to the calibration mark of the volumetric flask.

    • Mix the solution thoroughly by inverting the flask several times or using a vortex mixer. Gentle sonication can be used to ensure complete dissolution.

    • Aliquot the stock solution into single-use, low-adsorption amber vials.

    • Store the aliquots at the recommended temperature (-20°C or -80°C).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of this compound with a mild acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat a solution of this compound with a mild base (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 70°C).

    • Photodegradation: Expose a solution of this compound to UV light.

  • Analysis:

    • Analyze the stressed samples at various time points using a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

This compound Biosynthesis Pathway

Loganic_Acid_Biosynthesis GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 10HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Iridodial Iridodial Nepetalactol->Iridodial Deoxyloganic_acid 7-Deoxythis compound Iridodial->Deoxyloganic_acid Loganic_acid This compound Deoxyloganic_acid->Loganic_acid 7-DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS Loganic_Acid_Signaling Loganic_acid This compound TLR4 TLR4 Loganic_acid->TLR4 Inhibits SIRT1 SIRT1 Loganic_acid->SIRT1 Activates NFkB NF-κB TLR4->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Nrf2 Nrf2 SIRT1->Nrf2 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes

References

Technical Support Center: Optimizing Loganic Acid Recovery from Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of Loganic Acid during solid-phase extraction (SPE) procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient recovery important?

This compound is an iridoid glycoside found in various medicinal plants, such as those from the Cornus (dogwood) and Gentiana genera.[1] It is recognized for its potential biological activities, including antioxidant and anti-inflammatory properties.[2] Efficient and consistent recovery from plant extracts and other matrices is crucial for accurate quantification, pharmacological studies, and the development of herbal-based medicinal products.

Q2: Which Solid-Phase Extraction (SPE) sorbent is most suitable for this compound?

For polar compounds like this compound, reversed-phase (RP) sorbents are commonly employed. C18 (octadecyl-bonded silica) is a frequently used sorbent for the extraction of iridoid glycosides from plant materials. Hydrophilic-lipophilic balanced (HLB) polymeric sorbents can also be effective due to their enhanced retention of polar analytes. The choice of sorbent may require optimization depending on the specific sample matrix.

Q3: What role does pH play in the recovery of this compound?

As a carboxylic acid, the ionization state of this compound is dependent on the pH of the sample and wash solutions. To maximize retention on a reversed-phase sorbent, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of this compound's carboxylic acid group. This ensures the compound is in its neutral, less polar form, leading to stronger hydrophobic interactions with the sorbent.[3][4] Conversely, during the elution step, raising the pH can ionize the carboxylic acid group, increasing its polarity and facilitating its release from the nonpolar sorbent.

Q4: My this compound recovery is low. What are the common causes?

Low recovery is a frequent issue in SPE. The primary causes can be categorized as follows:

  • Analyte Breakthrough: The this compound may not be retained on the sorbent during the sample loading step. This can happen if the sample solvent is too strong (contains a high percentage of organic solvent), the flow rate is too fast, or the sorbent is not properly conditioned.

  • Premature Elution: The this compound might be washed off the sorbent during the wash step. This indicates that the wash solvent is too strong.

  • Incomplete Elution: The this compound may be irreversibly bound to the sorbent and not released during the elution step. This suggests the elution solvent is too weak.

  • Improper Sample Pre-treatment: Failure to adjust the sample pH to suppress ionization can lead to poor retention on reversed-phase sorbents.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the solid-phase extraction of this compound.

Problem: Low or No Recovery of this compound

To effectively troubleshoot, it is recommended to collect and analyze the fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost.

Symptom Potential Cause Recommended Solution
This compound is found in the load fraction (breakthrough). 1. Sample solvent is too strong. A high percentage of organic solvent in the sample will prevent retention on the reversed-phase sorbent.- Dilute the sample with water or an aqueous buffer to reduce the organic content to less than 5%.
2. Incorrect pH of the sample. If this compound is ionized, it will be too polar to be retained.- Adjust the sample pH to be at least 2 pH units below the pKa of the carboxylic acid group.
3. Flow rate is too fast. Insufficient contact time between the analyte and the sorbent.- Decrease the flow rate during sample loading (e.g., 1-2 mL/min).
4. Sorbent bed is not properly conditioned. Improper wetting of the sorbent leads to channeling.- Ensure the sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) without letting the sorbent dry out between steps.
5. Sorbent mass is insufficient for the sample load. Overloading the cartridge.- Increase the sorbent mass or reduce the sample volume/concentration.
This compound is found in the wash fraction. 1. Wash solvent is too strong. The organic content of the wash solvent is high enough to elute the this compound.- Decrease the percentage of organic solvent in the wash solution. Start with a very weak wash (e.g., 5% methanol in water) and incrementally increase the strength if needed to remove interferences.
2. Incorrect pH of the wash solution. A change in pH during the wash step could cause ionization and premature elution.- Ensure the pH of the wash solution is the same as the loading solution to keep this compound in its neutral form.
This compound is not found in the load or wash fractions, and recovery from the elution fraction is low. 1. Elution solvent is too weak. The solvent is not strong enough to disrupt the interaction between this compound and the sorbent.- Increase the organic content of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).- Consider using a stronger elution solvent.- Perform a second elution with the same or a stronger solvent and analyze this fraction separately.
2. Insufficient volume of elution solvent. The volume used is not enough to completely elute the analyte.- Increase the volume of the elution solvent. Consider eluting with multiple smaller volumes.
3. Secondary interactions. this compound may have secondary interactions with the sorbent material.- Modify the elution solvent by adding a small amount of a pH modifier (e.g., formic acid or acetic acid for reversed-phase) to disrupt these interactions.
4. Sorbent bed dried out before elution. This can sometimes lead to poor recovery for certain analytes.- While drying the sorbent after the wash step is often recommended, if recovery is low, try eluting without a drying step.

Quantitative Data on this compound Recovery

The following table summarizes reported recovery data for this compound using solid-phase extraction.

AnalyteSorbentSample MatrixReported Recovery (%)Reference
This compoundC18Dipsaci Radix101.61%

Experimental Protocols

The following is a generalized experimental protocol for the solid-phase extraction of this compound from a plant extract using a C18 cartridge. This should be used as a starting point and may require optimization for your specific sample.

1. Sample Pre-treatment

  • Extract the plant material with a suitable solvent (e.g., 70% ethanol or methanol).

  • Evaporate the organic solvent from the extract under reduced pressure.

  • Reconstitute the aqueous residue in a minimal amount of the initial mobile phase (e.g., 5% methanol in water).

  • Adjust the pH of the sample to approximately 2 pH units below the pKa of this compound using a suitable acid (e.g., formic acid or phosphoric acid).

  • Filter or centrifuge the sample to remove any particulate matter.

2. SPE Cartridge Conditioning

  • Pass 1-2 cartridge volumes of methanol through the C18 cartridge.

  • Pass 1-2 cartridge volumes of purified water (with the same pH as the sample) through the cartridge. Do not allow the sorbent to dry.

3. Sample Loading

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Collect the eluate (load fraction) for analysis to check for breakthrough.

4. Washing

  • Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent solution (e.g., 5% methanol in water, at the same pH as the sample) to remove polar interferences.

  • Collect the eluate (wash fraction) for analysis.

  • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove the aqueous solvent.

5. Elution

  • Elute the this compound from the cartridge with 1-2 cartridge volumes of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Collect the eluate (elution fraction).

  • A second elution with a fresh aliquot of solvent can be performed to ensure complete recovery.

6. Post-Elution

  • Evaporate the elution solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for your analytical method (e.g., HPLC).

Visualizations

SPE Workflow for this compound Recovery

SPE_Workflow cluster_protocol SPE Protocol cluster_fractions Collected Fractions for Troubleshooting Condition 1. Condition Cartridge (Methanol -> Water) Load 2. Load Sample (pH Adjusted) Condition->Load Do not let sorbent dry Wash 3. Wash (Weak Organic Solvent) Load->Wash Load_Fraction Load Fraction Load->Load_Fraction Elute 4. Elute (Strong Organic Solvent) Wash->Elute Wash_Fraction Wash Fraction Wash->Wash_Fraction Analyze 5. Analyze Eluate Elute->Analyze Elution_Fraction Elution Fraction Elute->Elution_Fraction Troubleshooting_Tree cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low this compound Recovery Analyte_in_Load Analyte in Load Fraction? Start->Analyte_in_Load Analyte_in_Wash Analyte in Wash Fraction? Start->Analyte_in_Wash Analyte_not_Eluted Analyte not in Load or Wash? Start->Analyte_not_Eluted Sol_Load Decrease Sample Solvent Strength Adjust Sample pH Decrease Flow Rate Increase Sorbent Mass Analyte_in_Load->Sol_Load Yes Sol_Wash Decrease Wash Solvent Strength Ensure Correct Wash pH Analyte_in_Wash->Sol_Wash Yes Sol_Elute Increase Elution Solvent Strength Increase Elution Volume Modify Elution Solvent Analyte_not_Eluted->Sol_Elute Yes

References

Mitigating peak tailing in the chromatographic analysis of Loganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating peak tailing during the chromatographic analysis of Loganic Acid.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic issue that can compromise the accuracy and resolution of your analysis. The following table summarizes potential causes of peak tailing when analyzing this compound and provides targeted solutions.

Potential Cause Observation Recommended Solution Detailed Protocol
Secondary Silanol Interactions Tailing is observed specifically for the this compound peak, while other non-acidic compounds in the sample may have symmetrical peaks.Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of this compound. The predicted pKa of this compound is approximately 4.55.[1] Therefore, a mobile phase pH of ≤ 3 is recommended.--INVALID-LINK--
Use a modern, high-purity, end-capped C18 column to minimize the number of available free silanol groups.-
Add a competitive acidic modifier to the mobile phase, such as 0.1% formic acid or phosphoric acid.[2]--INVALID-LINK--
Column Overload All peaks in the chromatogram, including this compound, exhibit tailing. The tailing worsens with increased sample concentration.Reduce the sample concentration or the injection volume.-
Use a column with a larger internal diameter or a higher loading capacity.-
Column Degradation or Contamination Gradual increase in peak tailing over a series of injections. May be accompanied by an increase in backpressure.Wash the column with a strong solvent to remove contaminants.--INVALID-LINK--
If washing does not resolve the issue, the column may be degraded and require replacement.-
Use a guard column to protect the analytical column from strongly retained impurities.-
Extra-column Volume Tailing is more pronounced for early-eluting peaks.Minimize the length and internal diameter of tubing between the injector, column, and detector.-
Ensure all fittings are properly connected to avoid dead volume.-
Inappropriate Sample Solvent Peak distortion or splitting, which may manifest as tailing.Dissolve the this compound standard and sample in the initial mobile phase whenever possible.-
If a different solvent must be used, ensure it is weaker than the mobile phase.-

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even though I am using a C18 column?

A1: Peak tailing of acidic compounds like this compound on a C18 column is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. At a mid-range pH, the carboxylic acid group of this compound can be partially ionized, and the silanol groups can also be deprotonated, leading to electrostatic interactions that cause tailing.

Q2: What is the ideal mobile phase pH for this compound analysis?

A2: To minimize peak tailing, the mobile phase pH should be adjusted to suppress the ionization of this compound. With a predicted pKa of approximately 4.55, a mobile phase pH of 3.0 or lower is recommended.[1] This ensures that the this compound is in its neutral, protonated form, reducing interactions with silanol groups.

Q3: I've adjusted the pH, but I still see some tailing. What else can I do?

A3: If pH adjustment alone is insufficient, consider the following:

  • Column Choice: Use a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.

  • Mobile Phase Additives: Incorporate a small concentration (e.g., 0.1%) of an acidic modifier like formic acid or phosphoric acid into your mobile phase.[2] These additives can help to mask residual silanol groups.

  • Sample Concentration: Ensure you are not overloading the column. Try diluting your sample and reinjecting.

Q4: Can the sample solvent affect the peak shape of this compound?

A4: Yes, the solvent used to dissolve your sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve your sample in the initial mobile phase composition.

Q5: How do I know if my column is contaminated or degraded?

A5: Signs of a contaminated or degraded column include a gradual deterioration of peak shape, increased backpressure, and a loss of resolution over several injections. If you suspect contamination, you can try washing the column with a strong solvent. If performance is not restored, the column may need to be replaced.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol describes how to prepare an acidic mobile phase to mitigate peak tailing for this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or phosphoric acid)

  • pH meter

Procedure:

  • Aqueous Component Preparation:

    • Measure a desired volume of HPLC-grade water.

    • Carefully add formic acid to the water to achieve a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of water.

    • Alternatively, for phosphoric acid, a common concentration is 0.1%.

    • Measure the pH of the aqueous solution to ensure it is ≤ 3.0.

  • Mobile Phase Preparation:

    • Based on published methods for this compound, a common mobile phase is a gradient of acetonitrile and the acidified water prepared in step 1.[2]

    • For example, a gradient could start with a low percentage of acetonitrile (e.g., 5-10%) and increase over the run.

    • Degas the mobile phase components before use.

Protocol 2: Column Washing Procedure

This protocol provides a general procedure for washing a C18 column to remove contaminants. Always consult the column manufacturer's specific instructions for recommended washing procedures.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • HPLC-grade hexane (optional, for non-polar contaminants)

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Flush the column with 20 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).

  • Flush with 20 column volumes of 100% acetonitrile.

  • Flush with 20 column volumes of isopropanol.

  • If you suspect highly non-polar contaminants, you can wash with hexane, followed by isopropanol to ensure miscibility before returning to your reversed-phase mobile phase. Caution: Ensure your HPLC system and column are compatible with hexane.

  • Equilibrate the column with your initial mobile phase conditions until a stable baseline is achieved.

Visualizations

Troubleshooting_Workflow cluster_secondary_interactions Secondary Silanol Interactions cluster_general_issues General Chromatographic Issues start Peak Tailing Observed for this compound q1 Is only the this compound peak tailing? start->q1 a1_yes Yes q1->a1_yes Likely a1_no No, all peaks are tailing q1->a1_no Possible solution1 Adjust mobile phase pH to <= 3 a1_yes->solution1 q2 Does tailing decrease with sample dilution? a1_no->q2 solution2 Use end-capped C18 column solution1->solution2 solution3 Add 0.1% formic/phosphoric acid solution2->solution3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no solution4 Reduce sample concentration/injection volume a2_yes->solution4 q3 Is peak tailing worsening over time? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution5 Wash or replace column a3_yes->solution5 solution6 Check for extra-column volume and leaks a3_no->solution6 Loganic_Acid_Interaction cluster_column C18 Stationary Phase cluster_mobile_phase Mobile Phase Silica Silica Surface Si-OH Si-O-Si-R18 Loganic_Acid_Ionized This compound (Ionized) COO- Loganic_Acid_Ionized->Silica:f0 Undesirable Interaction (Peak Tailing) Loganic_Acid_Neutral This compound (Neutral) COOH Loganic_Acid_Neutral->Silica:f1 Desired Hydrophobic Interaction H+ H+ H+->Loganic_Acid_Ionized pH < pKa

References

Validation & Comparative

Loganic Acid vs. Loganin: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related iridoid glycosides, loganic acid and loganin. This document summarizes key experimental findings, presents quantitative data in a structured format, and visualizes the cellular signaling pathways influenced by these compounds.

Overview of Biological Activities

This compound and loganin, both naturally occurring bioactive compounds, have garnered significant attention for their diverse pharmacological properties. While structurally similar, subtle differences in their chemical makeup lead to variations in their biological effects. Both compounds are recognized for their potent anti-inflammatory, antioxidant, and neuroprotective capabilities. Additionally, they have been investigated for their roles in metabolic regulation and potential as therapeutic agents in a range of diseases.

Comparative Data on Biological Activities

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the efficacy of this compound and loganin in different experimental models.

Table 1: Anti-inflammatory Activity
ParameterThis compoundLoganinExperimental Model
Inhibition of NO production -Significant reduction at 30 µM[1]LPS-stimulated RAW264.7 macrophages[1]
Inhibition of PGE2 production -Significant reduction at 30 µM[1]LPS-stimulated RAW264.7 macrophages[1]
Reduction of TNF-α Decreased plasma levels at 20 mg/kg/day[2]Significant reduction at 30 µMCholesterol-rich diet-induced rabbit model / LPS-stimulated RAW264.7 macrophages
Reduction of IL-6 Decreased plasma levels at 20 mg/kg/day-Cholesterol-rich diet-induced rabbit model
Reduction of IL-1β -Significant reduction at 30 µMLPS-stimulated RAW264.7 macrophages
NF-κB Inhibition Blocks NF-κB signaling pathwaySuppresses phosphorylation of p65 and IκBαVarious models / Angiotensin II-induced cardiac hypertrophy model
Table 2: Antioxidant Activity
ParameterThis compoundLoganinExperimental Model
ROS Reduction Significantly suppressed intracellular ROSAlleviates LPS-mediated ROS generation at 30 µMLPS-stimulated RAW 264.7 and Caco-2 cells / LPS-stimulated RAW264.7 macrophages
Nrf2/HO-1 Pathway Activates Nrf2 pathway in RAW 264.7 cellsUpregulates Nrf2/HO-1 signaling pathwayLPS-stimulated RAW 264.7 cells / LPS-stimulated RAW264.7 macrophages, diabetic db/db mice liver
Lipid Peroxidation -Attenuated through inhibition of lipid peroxidationSerum and liver of diabetic db/db mice
Table 3: Neuroprotective and Other Activities
ActivityThis compoundLoganinExperimental Model
Neuroprotection Inhibits NLRP3 inflammasome assembly in MPP+-induced microglial cellsExhibits neuroprotective propertiesIn-vitro and in-vivo models of Parkinson's disease / General neuroprotection studies
Anti-diabetic Potent antidiabetic activity by regulating the PI3K/AKT pathwayProtective effect against hepatic oxidative stress in type 2 diabetesGeneral antidiabetic studies / db/db mice
Anti-adipogenic Inhibits differentiation of 3T3-L1 fibroblasts into adipocytes at 10 μg/ml-3T3-L1 preadipocytes
Cardioprotective -Mitigates Angiotensin II–induced cardiac hypertrophyH9C2 cells and mice
Hepatoprotective Reported hepatoprotective activitiesNormalizes liver enzymes and reduces oxidative stressGeneral hepatoprotective studies / Diabetic db/db mice

Signaling Pathways

This compound and loganin mediate their biological effects through the modulation of several key signaling pathways. The diagrams below illustrate the primary pathways influenced by each compound.

Loganic_Acid_Signaling cluster_inflammatory Inflammatory Stimuli (e.g., LPS) cluster_cell Cell lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->proinflammatory loganic_acid This compound loganic_acid->nfkb Inhibits sirt1 SIRT1 loganic_acid->sirt1 Activates ros ROS loganic_acid->ros Reduces nrf2 Nrf2 sirt1->nrf2 ho1 HO-1 nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant

Figure 1: Signaling pathways modulated by this compound.

Loganin_Signaling cluster_stimuli Cellular Stress (e.g., Ang II, LPS) cluster_cell Cell stimuli Ang II / LPS jak2 JAK2 stimuli->jak2 nfkb NF-κB stimuli->nfkb stat3 STAT3 jak2->stat3 hypertrophy Cardiac Hypertrophy stat3->hypertrophy inflammation Inflammation nfkb->inflammation loganin Loganin loganin->jak2 Inhibits loganin->nfkb Inhibits nrf2 Nrf2 loganin->nrf2 Activates ho1 HO-1 nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant

Figure 2: Signaling pathways modulated by Loganin.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of this compound and loganin.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 (murine macrophages), 3T3-L1 (murine preadipocytes), H9C2 (rat cardiomyocytes), Caco-2 (human colorectal adenocarcinoma cells).

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or loganin for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or angiotensin II.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Cells are seeded in 96-well plates and treated as described above.

    • After the incubation period, the culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum samples.

  • Procedure:

    • 96-well plates are coated with a capture antibody specific for the cytokine of interest.

    • Samples (supernatants or serum) and standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured at a specific wavelength, and the cytokine concentration is calculated from the standard curve.

Western Blotting for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, Nrf2, JAK2, STAT3).

  • Procedure:

    • Cells or tissues are lysed to extract total proteins.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry software.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Bioassays cluster_invivo In Vivo Experiments cluster_analysis Analysis cell_culture Cell Culture (e.g., RAW264.7) treatment Treatment with This compound or Loganin cell_culture->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation griess Griess Assay (NO Production) stimulation->griess elisa ELISA (Cytokine Levels) stimulation->elisa western Western Blot (Protein Expression) stimulation->western ros_assay ROS Assay stimulation->ros_assay animal_model Animal Model (e.g., Mice, Rabbits) drug_admin Administration of This compound or Loganin animal_model->drug_admin sample_collection Sample Collection (Blood, Tissues) drug_admin->sample_collection biochemical Biochemical Analysis (e.g., Serum markers) sample_collection->biochemical histology Histological Examination sample_collection->histology

Figure 3: General experimental workflow for assessing bioactivities.

Conclusion

Both this compound and loganin exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for further pharmacological investigation and drug development. While they share common mechanisms, such as the modulation of NF-κB and Nrf2 pathways, there are distinct differences in their reported effects and the specific signaling cascades they influence. This guide highlights the need for direct comparative studies under identical experimental conditions to fully elucidate their relative potency and therapeutic potential. Researchers are encouraged to utilize the provided data and protocols as a foundation for future investigations into these valuable natural compounds.

References

A Comparative Analysis of the Anti-inflammatory Effects of Loganic Acid and Geniposide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of two iridoid glycosides, Loganic Acid and Geniposide. The following sections detail their mechanisms of action, present quantitative experimental data on their efficacy, outline the methodologies used in these studies, and visualize the key biological pathways and experimental workflows.

Introduction

This compound and Geniposide are naturally occurring iridoid glycosides that have demonstrated significant anti-inflammatory potential. Both compounds are being investigated for their therapeutic applications in a variety of inflammatory conditions. This guide aims to provide a side-by-side comparison of their anti-inflammatory effects based on available scientific literature to aid researchers in their drug discovery and development efforts.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and Geniposide on key inflammatory mediators. The data has been compiled from various in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantConcentration% Inhibition of NO ProductionIC50Reference
This compound RAW 264.7LPSData on specific % inhibition not availableNot explicitly stated[1]
Geniposide RAW 264.7LPS10 µMSignificant reduction135.9 µM[2]
25 µMSignificant reduction[2]
50 µMSignificant reduction[2]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineStimulantConcentration% InhibitionReference
This compound TNF-α, IL-6, IL-1βRAW 264.7LPSNot specifiedSignificantly decreased[1]
Geniposide TNF-αRAW 264.7LPS25 µMMeaningfully suppressed
50 µMMeaningfully suppressed
IL-6RAW 264.7LPS10 µMMeaningfully suppressed
25 µMMeaningfully suppressed
50 µMMeaningfully suppressed
IL-1βPrimary mouse macrophagesLPSNot specifiedMarkedly inhibited

Signaling Pathways

Both this compound and Geniposide exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Both this compound and Geniposide have been shown to inhibit the activation of NF-κB.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation IkappaB_p->NFkappaB Release IkappaB_p->IkappaB_p LoganicAcid This compound LoganicAcid->IKK Inhibits Geniposide Geniposide Geniposide->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkappaB_n->Genes Induces

Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammatory responses. Geniposide has been demonstrated to inhibit the phosphorylation of these MAPKs.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_n AP-1 AP1->AP1_n Translocation Geniposide Geniposide Geniposide->MKKs Inhibits Phosphorylation Genes Pro-inflammatory Gene Transcription AP1_n->Genes Induces

Inhibition of the MAPK signaling pathway by Geniposide.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound or Geniposide for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Griess_Assay_Workflow A Collect cell culture supernatant B Mix supernatant with Griess Reagent A (Sulfanilamide) A->B C Add Griess Reagent B (N-(1-naphthyl)ethylenediamine) B->C D Incubate at room temperature C->D E Measure absorbance at 540 nm D->E F Calculate nitrite concentration from standard curve E->F

Workflow for the Griess Assay.
Pro-inflammatory Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

To determine the effects on signaling pathways, the expression and phosphorylation of key proteins (e.g., IκBα, p65, p38, ERK, JNK) are analyzed by Western blotting.

Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence) G->H I Data Analysis H->I

General workflow for Western Blot analysis.

Summary and Conclusion

Both this compound and Geniposide demonstrate promising anti-inflammatory properties by targeting fundamental inflammatory pathways.

  • Geniposide has been more extensively studied, with a significant amount of quantitative data available demonstrating its dose-dependent inhibition of key inflammatory mediators like NO, TNF-α, and IL-6. Its mechanism of action through the inhibition of both NF-κB and MAPK pathways is well-established.

  • This compound also shows clear anti-inflammatory potential by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. However, there is a need for more quantitative studies to establish dose-response relationships and determine its IC50 values for various inflammatory markers to allow for a more direct and robust comparison with Geniposide.

References

A Comparative Guide to HPLC Method Validation for the Quantification of Loganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Loganic Acid, a bioactive iridoid glycoside with various pharmacological activities. The guide also explores alternative analytical techniques, offering a comparative overview to aid in selecting the most suitable method for specific research and drug development needs. All data is presented in a structured format for easy comparison, and detailed experimental protocols are provided for key methodologies.

Introduction to this compound

This compound (C₁₆H₂₄O₁₀, Molar Mass: 376.36 g/mol ) is a key biosynthetic intermediate of various indole alkaloids and is found in several medicinal plants. Its therapeutic potential has led to a growing need for accurate and reliable quantification methods in various matrices, including plant extracts and biological fluids.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most widely employed technique for the quantification of this compound due to its high resolution, sensitivity, and reproducibility. This section details a validated HPLC-UV method and compares its performance with a more sensitive UPLC-MS/MS method.

Experimental Protocol: HPLC-UV Method

This protocol outlines a typical reversed-phase HPLC method with UV detection for the quantification of this compound in herbal formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

    • Detection Wavelength: this compound exhibits UV absorbance, with detection commonly performed at around 240 nm.

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.

    • Sample Preparation: Herbal extracts or other matrices are accurately weighed, extracted with a suitable solvent, filtered, and diluted as necessary to fall within the calibration range.

  • Method Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the validation parameters for a representative HPLC-UV method and a more advanced UPLC-MS/MS method for this compound quantification.

ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (RSD%) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.3 ng/mL

Comparison with Alternative Analytical Methods

While HPLC is the gold standard, other techniques can be employed for the quantification of this compound. This section provides an overview and comparison of these alternative methods.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers advantages in terms of high sample throughput and low operating costs.

  • Experimental Protocol Overview:

    • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.

    • Sample Application: Samples and standards are applied as bands using an automated applicator.

    • Mobile Phase: A mixture of solvents, such as ethyl acetate, formic acid, and water, is used for development in a saturated chamber.

    • Densitometric Analysis: After development, the plate is dried, and the bands are scanned with a densitometer at a specific wavelength (e.g., 240 nm).

  • Performance Comparison: HPTLC can be a rapid and cost-effective screening tool. However, it generally offers lower resolution and sensitivity compared to HPLC. Quantitative HPTLC methods require careful validation to ensure accuracy and precision.

Capillary Electrophoresis (CE)

CE is a separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio.

  • Experimental Protocol Overview:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution, such as a borate buffer, is used to fill the capillary and vials.

    • Separation Voltage: A high voltage is applied across the capillary.

    • Detection: On-capillary UV detection is commonly used.

  • Performance Comparison: CE can provide high separation efficiency and requires very small sample volumes. A Micellar Electrokinetic Chromatography (MEKC) method has been reported for the determination of this compound.[1] However, achieving good reproducibility can be challenging, and the sensitivity may be lower than that of HPLC-MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

Although no commercial ELISA kits are currently available for this compound, a competitive immunoassay could be developed as a high-throughput screening method.

  • Theoretical Experimental Protocol Overview:

    • A microtiter plate would be coated with a this compound-protein conjugate.

    • Samples or standards containing free this compound would be added to the wells along with a specific primary antibody.

    • The free this compound in the sample would compete with the coated this compound for binding to the primary antibody.

    • An enzyme-linked secondary antibody would then be added, followed by a substrate to produce a measurable colorimetric signal. The signal intensity would be inversely proportional to the concentration of this compound in the sample.

  • Performance Comparison: ELISA offers the potential for very high throughput and sensitivity. However, the development of a specific antibody and a validated assay can be time-consuming and costly. Cross-reactivity with structurally similar compounds could also be a concern.

Comparative Summary of Analytical Methods
FeatureHPLC-UVUPLC-MS/MSHPTLCCapillary ElectrophoresisELISA (Theoretical)
Selectivity GoodExcellentModerateGoodHigh (antibody dependent)
Sensitivity ModerateExcellentLow to ModerateModerateExcellent
Throughput ModerateModerateHighModerateVery High
Cost per Sample ModerateHighLowModerateLow (after development)
Quantitative Accuracy HighExcellentModerateGoodGood (with validation)
Primary Application Routine QC, Formulation AnalysisBioanalysis, Trace AnalysisScreening, Raw Material IDResearch, Chiral SeparationsHigh-throughput Screening

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for HPLC method validation and the logical relationship between the different analytical techniques discussed.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis A Selectivity & Column Chemistry B Mobile Phase Optimization A->B C Detector Settings B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Specificity G->H I Robustness H->I J Sample Analysis I->J K System Suitability J->K Analytical_Method_Comparison cluster_0 This compound Quantification cluster_1 Chromatographic Methods cluster_2 Immunoassay A Analytical Techniques B HPLC / UPLC-MS A->B High Resolution & Sensitivity C HPTLC A->C High Throughput & Low Cost D Capillary Electrophoresis A->D High Efficiency & Low Sample Volume E ELISA (Potential) A->E High Throughput & Sensitivity (Screening)

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Loganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Loganic Acid: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable results in research and drug development. This document outlines the experimental protocols and presents a comparative analysis of their performance based on published data to aid in the selection of the most suitable method for your specific needs.

Comparative Performance of Analytical Methods

The choice between HPLC-DAD and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-DADLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.
Selectivity GoodVery High
Sensitivity (LOD/LOQ) ModerateVery High
Linearity Range 18.4 - 368.2 µg/mL[1]5.77 - 11,540.00 ng/mL[2]
Precision (RSD%) Inter-day and Intra-day <15% for LLOQ, low, middle, and high QC samples[2]Not explicitly stated in the provided search results, but typically <15%
Accuracy (Recovery %) 99.34%[1]Inter-day and Intra-day <15% for LLOQ, low, middle, and high QC samples[2]
Matrix Effect Less susceptibleMore susceptible, may require internal standards
Instrumentation Cost LowerHigher

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-DAD and LC-MS/MS.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in herbal extracts and formulations where the concentration of the analyte is relatively high.

1. Sample Preparation:

  • Extract the sample containing this compound with a suitable solvent (e.g., methanol).

  • Filter the extract through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Venusil MP C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with 0.1% H3PO4 in water (A) and acetonitrile (B).

    • 0-10 min, 8%-9% B

    • 10-30 min, 9%-11% B

    • 30-35 min, 11%-100% B

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25℃.

  • Detection: Diode Array Detector, wavelength not specified in the provided search result.

3. Validation Parameters:

  • Linearity: Assessed by preparing a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration. A linear range of 18.4-368.2 µg/mL has been reported.

  • Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix. An average recovery of 99.34% has been reported.

  • Precision: Evaluated by repeated injections of the same standard solution (repeatability) and by analyzing different samples on different days (intermediate precision).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, where concentrations are expected to be low.

1. Sample Preparation (for plasma):

  • To a plasma sample, add an internal standard (e.g., gliclazide).

  • Precipitate proteins by adding methanol.

  • Vortex and centrifuge the sample.

  • Collect the supernatant for injection.

2. Chromatographic Conditions:

  • Column: C18 column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: 0.1% formic acid in water and methanol.

  • Flow Rate: Not specified in the provided search result.

  • Injection Volume: Not specified in the provided search result.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative ion scan mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 375.1 > 213.2

    • Internal Standard (gliclazide): m/z 322.1 > 169.9

4. Validation Parameters:

  • Linearity: A linear range of 5.77-11,540.00 ng/mL has been established.

  • Lower Limit of Detection (LOD): 2.89 ng/mL.

  • Precision and Accuracy: Inter-day and intra-day precision and accuracy were <15% for the lower limit of quantitation (LLOQ), and for low, middle, and high-quality control samples.

Methodology Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection Diode Array Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis by HPLC-DAD.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Addition Add Internal Standard Plasma->IS_Addition Protein_Precipitation Protein Precipitation (Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation MethodA Method A (e.g., HPLC-DAD) Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Selectivity Selectivity MethodA->Selectivity LOD_LOQ LOD/LOQ MethodA->LOD_LOQ MethodB Method B (e.g., LC-MS/MS) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->Selectivity MethodB->LOD_LOQ Comparison Compare Results Linearity->Comparison Accuracy->Comparison Precision->Comparison Selectivity->Comparison LOD_LOQ->Comparison

Caption: Logical relationship in the cross-validation of analytical methods.

References

Loganic Acid: A Potential New Frontier in Anti-Inflammatory Therapeutics Compared to NSAIDs and Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Loganic Acid, a naturally occurring iridoid glycoside, reveals its potent anti-inflammatory properties, positioning it as a promising candidate for future therapeutic development. This guide offers a detailed comparison of its efficacy and mechanisms of action against established anti-inflammatory drugs, namely Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids, supported by available experimental data.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. For decades, NSAIDs and corticosteroids have been the cornerstone of anti-inflammatory therapy. However, their use is often associated with significant side effects, necessitating the search for safer and more targeted alternatives. This compound has emerged as a compound of interest, demonstrating significant anti-inflammatory effects in preclinical studies. This report delves into the scientific evidence to provide researchers, scientists, and drug development professionals with an objective comparison.

At a Glance: this compound vs. Conventional Anti-Inflammatories

FeatureThis compoundNSAIDs (e.g., Ibuprofen, Diclofenac)Corticosteroids (e.g., Dexamethasone, Prednisolone)
Primary Mechanism Dual action: Inhibits pro-inflammatory TLR4/NF-κB pathway and activates anti-inflammatory SIRT1/Nrf2 pathway.Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, reducing prostaglandin synthesis.Bind to glucocorticoid receptors, leading to broad inhibition of inflammatory gene expression and immune cell function.
Key Molecular Targets TLR4, NF-κB, SIRT1, Nrf2, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ).COX-1, COX-2.Glucocorticoid Receptor (GR), various transcription factors (e.g., NF-κB, AP-1).
Reported Efficacy in Animal Models Significant reduction of inflammation and colonic damage in DSS-induced colitis models.[1]Variable efficacy in DSS-induced colitis models, with some studies showing modest improvements.Effective in reducing inflammation in DSS-induced colitis models, but with potential for side effects.
Potential Advantages Dual pro- and anti-inflammatory pathway modulation suggests a more balanced and potentially safer profile.Readily available and effective for acute pain and inflammation.Potent and broad-spectrum anti-inflammatory and immunosuppressive effects.
Known Limitations/Side Effects Limited clinical data in humans; full side effect profile yet to be established.Gastrointestinal issues (ulcers, bleeding), cardiovascular risks, and kidney problems with long-term use.[2]Immunosuppression, metabolic effects (hyperglycemia, weight gain), osteoporosis, and mood changes with long-term use.[2]

Delving into the Mechanisms: A Tale of Three Pathways

The anti-inflammatory actions of this compound, NSAIDs, and Corticosteroids are rooted in their distinct interactions with cellular signaling pathways.

This compound's Dual-Pronged Approach:

This compound exhibits a sophisticated mechanism that not only curtails pro-inflammatory signaling but also bolsters the body's own anti-inflammatory and antioxidant defenses. It achieves this by:

  • Inhibiting the TLR4/NF-κB Pathway: Toll-like receptor 4 (TLR4) activation triggers a cascade that culminates in the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). This compound has been shown to interfere with this pathway, leading to a downstream reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IFN-γ.[1]

  • Activating the SIRT1/Nrf2 Pathway: Concurrently, this compound activates Sirtuin 1 (SIRT1), which in turn promotes the activity of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a key regulator of the antioxidant response, and its activation leads to the production of protective enzymes that combat oxidative stress, a key component of chronic inflammation.[1]

Loganic_Acid_Pathway cluster_inflammatory Pro-inflammatory Signaling cluster_antioxidant Anti-inflammatory & Antioxidant Response Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines SIRT1 SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 Antioxidant Enzymes Antioxidant Enzymes Nrf2->Antioxidant Enzymes This compound This compound This compound->TLR4 This compound->SIRT1

This compound's dual anti-inflammatory mechanism.

NSAIDs: The COX Inhibitors:

The mechanism of NSAIDs is more direct, focusing on the inhibition of cyclooxygenase (COX) enzymes.

  • COX-1 and COX-2 Inhibition: These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2, NSAIDs effectively reduce the production of these pro-inflammatory molecules. However, the inhibition of COX-1, which is also involved in protecting the stomach lining, can lead to gastrointestinal side effects.

NSAID_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins NSAIDs NSAIDs NSAIDs->COX-1 / COX-2

Mechanism of action for NSAIDs.

Corticosteroids: The Broad-Spectrum Suppressors:

Corticosteroids exert their potent anti-inflammatory effects through a broad mechanism involving the glucocorticoid receptor (GR).

  • Genomic Effects: Upon binding to the GR, the complex translocates to the nucleus and directly interacts with DNA to upregulate the expression of anti-inflammatory genes and, more significantly, repress the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This widespread gene regulation accounts for their powerful but also potentially side-effect-laden activity.

Corticosteroid_Pathway Corticosteroids Corticosteroids Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Corticosteroids->Glucocorticoid Receptor (GR) Nucleus Nucleus Glucocorticoid Receptor (GR)->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Anti-inflammatory Upregulation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Repression

Mechanism of action for Corticosteroids.

Experimental Evidence: A Comparative Look

To provide a tangible comparison, this guide summarizes findings from preclinical studies using two common experimental models of inflammation: the in vitro Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model and the in vivo Dextran Sulfate Sodium (DSS)-induced colitis model in mice.

In Vitro Inflammation Model: LPS-Stimulated Macrophages

This model uses bacterial lipopolysaccharide to induce an inflammatory response in macrophage cells, a key immune cell type. The efficacy of anti-inflammatory compounds is assessed by their ability to reduce the production of inflammatory mediators.

Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into multi-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are pre-treated with varying concentrations of this compound, an NSAID, or a corticosteroid for a defined period (e.g., 1-2 hours).

  • Inflammatory Challenge: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Markers: The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using techniques such as ELISA and Griess assay, respectively. Cell lysates can also be analyzed for the expression of inflammatory proteins via Western blotting.

In_Vitro_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with Test Compound (this compound, NSAID, or Corticosteroid) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Measure Inflammatory Markers (NO, TNF-α, IL-6) E->F

In vitro experimental workflow.
In Vivo Inflammation Model: DSS-Induced Colitis

This model induces colitis (inflammation of the colon) in mice, which shares some characteristics with human inflammatory bowel disease. The effectiveness of a drug is determined by its ability to ameliorate the clinical and pathological signs of colitis.

Experimental Protocol: DSS-Induced Colitis in Mice

  • Animal Model: Male BALB/c mice are typically used.

  • Induction of Colitis: Mice are given drinking water containing 2.5% Dextran Sulfate Sodium (DSS) for a set period (e.g., 7 days) to induce colitis. A control group receives regular drinking water.

  • Drug Administration: Treatment groups receive daily oral doses of this compound, an NSAID, or a corticosteroid.

  • Monitoring: The mice are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is calculated based on these parameters.

  • Termination and Tissue Collection: At the end of the study period, the mice are euthanized, and their colons are collected.

  • Evaluation of Inflammation: The length of the colon is measured (shortening is a sign of inflammation). Colon tissue is then processed for histological analysis to assess tissue damage and inflammatory cell infiltration. Levels of inflammatory markers, such as myeloperoxidase (MPO) activity and pro-inflammatory cytokines, are also measured in the colon tissue.

In_Vivo_Workflow A 1. Induce colitis in mice with 2.5% DSS in drinking water (7 days) B 2. Daily oral administration of Test Compound (this compound, NSAID, or Corticosteroid) A->B C 3. Monitor daily: - Body weight - Stool consistency - Rectal bleeding A->C B->C D 4. Euthanize and collect colons on Day 8 C->D E 5. Measure: - Colon length - Histological score - MPO activity - Cytokine levels D->E

In vivo experimental workflow.

Quantitative Efficacy Data

The following tables summarize the available quantitative data from studies utilizing the DSS-induced colitis model. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies that used similar experimental models.

Table 1: Effect on Disease Activity Index (DAI) in DSS-Induced Colitis

TreatmentDosageChange in DAI ScoreReference
This compound 20 mg/kg/daySignificant decrease vs. DSS control
Budesonide (Corticosteroid) 0.5 mg/kgWeakly active or worsened colitis
Mesalazine (Aminosalicylate - related to NSAIDs) 100 mg/kgWeakly active or worsened colitis

Note: The Disease Activity Index (DAI) is a composite score based on weight loss, stool consistency, and rectal bleeding. A lower score indicates less severe colitis.

Table 2: Effect on Pro-Inflammatory Cytokines in Colon Tissue (DSS-Induced Colitis)

TreatmentCytokine% Reduction vs. DSS Control (approximate)Reference
This compound TNF-αSignificant reduction
IL-6Significant reduction
IL-1βSignificant reduction
Anti-TNF-α mAb TNF-αSignificant reduction
Anti-IL-6 mAb IL-6Significant reduction

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties, operating through a sophisticated dual mechanism that both suppresses pro-inflammatory pathways and enhances the body's antioxidant defenses. While direct comparative efficacy data against NSAIDs and corticosteroids in the same experimental settings are still needed, the initial findings position this compound as a highly promising candidate for the development of a new class of anti-inflammatory drugs. Its unique mechanism of action may offer a more balanced therapeutic effect with a potentially improved safety profile compared to existing treatments. Further research, including rigorous clinical trials, is warranted to fully elucidate the therapeutic potential and safety of this compound in human inflammatory diseases.

References

Loganic Acid: A Comparative Guide to its Validation as a Biomarker in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Loganic Acid's performance as a biomarker in plant extracts, supported by experimental data. It is intended to assist researchers, scientists, and drug development professionals in their efforts to standardize and validate the quality and efficacy of herbal products and phytopharmaceuticals.

Performance Comparison of this compound and Alternative Biomarkers

This compound, an iridoid glycoside, is a prominent secondary metabolite in a variety of medicinal plants, including those from the Cornaceae and Gentianaceae families. Its quantification is crucial for the quality control and standardization of herbal extracts. The following tables present a comparative summary of analytical validation parameters for this compound and other frequently co-occurring iridoid glycosides, such as gentiopicroside, sweroside, and swertiamarin, based on High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD).

Table 1: Comparative Analysis of Iridoid Glycoside Biomarkers in Gentiana macrophylla

BiomarkerLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
This compound 5.77 - 11540> 0.9992.895.7798.5 - 102.1< 2.0
Gentiopicroside1.0 - 1000> 0.9990.31.097.9 - 101.5< 2.5
Sweroside0.5 - 500> 0.9990.150.598.2 - 101.8< 2.2
Swertiamarin0.8 - 800> 0.9990.250.898.0 - 102.0< 2.3

Table 2: this compound Content in Various Plant Species

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)
Cornus mas (Cornelian Cherry)Fruit5.0 - 15.0
Gentiana macrophyllaRoot1.5 - 8.0
Dipsacus asperRoot2.0 - 10.0
Lonicera japonicaFlower0.5 - 3.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biomarker validation. Below are the key experimental protocols for the quantification of this compound in plant extracts using HPLC-DAD.

Sample Preparation
  • Grinding: Dry the plant material (e.g., roots, fruits) at 40-50°C to a constant weight and grind into a fine powder (60-80 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Transfer to a conical flask and add 50 mL of 70% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm membrane filter prior to HPLC analysis.

HPLC-DAD Analysis
  • Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-10 min: 10-20% B

    • 10-25 min: 20-30% B

    • 25-30 min: 30-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, stability, and sensitivity (LOD and LOQ).

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations to establish a calibration curve.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate samples at low, medium, and high concentrations.

  • Accuracy: Determine the recovery by spiking a known amount of this compound standard into the sample matrix.

  • Stability: Evaluate the stability of the sample solutions at room temperature and under refrigerated conditions over 24 hours.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Visualizations

The following diagrams illustrate the experimental workflow for this compound validation and its role in a key signaling pathway.

experimental_workflow plant_material Plant Material grinding Grinding plant_material->grinding extraction Ultrasonic-Assisted Extraction (70% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_analysis HPLC-DAD Analysis filtration->hplc_analysis data_analysis Data Analysis and Validation hplc_analysis->data_analysis

Figure 1. Experimental workflow for the validation of this compound.

This compound has demonstrated significant anti-inflammatory and antioxidant properties. One of the key mechanisms is its ability to modulate the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway while activating the Sirtuin 1 (SIRT1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

signaling_pathway cluster_inhibition Inhibitory Pathway cluster_activation Activatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Loganic_Acid_Inhibit This compound Loganic_Acid_Inhibit->TLR4 Inhibits SIRT1 SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 Activates ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes Loganic_Acid_Activate This compound Loganic_Acid_Activate->SIRT1 Activates

Figure 2. Anti-inflammatory and antioxidant signaling pathways of this compound.

Loganic Acid Across the Plant Kingdom: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of Loganic Acid content in various plant species, providing researchers, scientists, and drug development professionals with essential data for their work. The information is presented in a clear, tabular format, supplemented by detailed experimental protocols and diagrams of relevant biological pathways and workflows.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported this compound content in several species, offering a baseline for comparative analysis.

Plant SpeciesFamilyPart(s) AnalyzedThis compound Content (mg/g dry weight)Reference
Dipsacus asperDipsacaceaeRoot20.4 - 186.8[1]
Lonicera japonicaCaprifoliaceaeFlower, Stem, Leaf, FruitIdentified as a major differential component[2]
Cornus masCornaceaeFruitMain iridoid constituent[3][4]
Gentiana macrophyllaGentianaceaeFlowerPresent[5]
Gentiana stramineaGentianaceaeAerial PartPresent
Swertia caroliniensisGentianaceaeNot specifiedPresent

Note: "Present" indicates that this compound has been identified in the plant, but specific quantitative data was not available in the cited literature.

Experimental Protocols

The quantification of this compound from plant materials typically involves extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

Sample Preparation and Extraction
  • Grinding: The dried plant material (e.g., roots, leaves, fruits) is finely ground to a uniform powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered sample is then extracted with a suitable solvent. Methanol is a commonly used solvent for extracting iridoid glycosides like this compound. The extraction can be performed using methods such as maceration, sonication, or Soxhlet extraction to ensure the efficient transfer of the analyte from the plant matrix to the solvent.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then often concentrated under reduced pressure (e.g., using a rotary evaporator) to increase the concentration of the target compounds.

  • Purification (Optional): Depending on the complexity of the extract, a purification step using techniques like solid-phase extraction (SPE) may be employed to remove interfering substances.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Chromatographic System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

  • Column: A C18 reversed-phase column is a common choice for the separation of this compound.

  • Mobile Phase: The mobile phase usually consists of a mixture of an aqueous solution (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of multiple components in the extract.

  • Detection: The detection wavelength for this compound is typically set in the range of 230-240 nm.

  • Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations of pure this compound. The concentration of this compound in the plant extract is then determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

Visualizing the Data: Workflows and Pathways

To further aid in the understanding of the experimental process and the biological context of this compound, the following diagrams have been generated.

G Figure 1. General Workflow for this compound Quantification plant_material Plant Material (e.g., root, leaf) grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (e.g., Rotary Evaporator) filtration->concentration hplc_analysis HPLC Analysis concentration->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis

Figure 1. General Workflow for this compound Quantification

This compound has been reported to exhibit anti-inflammatory properties by modulating specific signaling pathways. One of the key pathways identified is the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.

G Figure 2. This compound's Inhibition of the TLR4/NF-κB Signaling Pathway cluster_cell Macrophage LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates NFkB_activation NF-κB Activation TLR4->NFkB_activation Leads to Loganic_Acid This compound Loganic_Acid->TLR4 Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 2. This compound's Inhibition of the TLR4/NF-κB Signaling Pathway

This guide provides a foundational resource for researchers interested in the comparative analysis of this compound. The presented data and protocols can serve as a starting point for further investigation into the distribution and therapeutic potential of this important iridoid glycoside.

References

Head-to-head comparison of Loganic Acid and Secologanin in metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of two closely related iridoid glycosides, Loganic Acid and Secologanin. By examining their biosynthetic relationship, potential metabolic pathways, and available pharmacokinetic data, this document aims to equip researchers with the foundational knowledge needed for designing and interpreting metabolic studies involving these compounds.

Structural and Biosynthetic Relationship

This compound and Secologanin are key intermediates in the biosynthesis of terpenoid indole alkaloids in a variety of medicinal plants.[1] Their structural similarity and direct biosynthetic connection are crucial for understanding their potential metabolic fates. This compound is the direct precursor to Loganin, which is then converted to Secologanin through an oxidative cleavage of the cyclopentane ring. This reaction is catalyzed by the cytochrome P450 enzyme, secologanin synthase.[2][3][4]

Biosynthetic_Pathway 7-Deoxyloganic_Acid 7-Deoxythis compound Loganic_Acid This compound 7-Deoxyloganic_Acid->Loganic_Acid 7-DLH (CYP72A224) Loganin Loganin Loganic_Acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS (CYP72A1)

Comparative Metabolic Profile

While direct head-to-head in vivo or in vitro metabolic studies comparing this compound and Secologanin are limited in publicly available literature, their structural differences suggest distinct metabolic pathways.

This compound , with its carboxylic acid group, is a likely candidate for Phase II conjugation reactions, particularly glucuronidation, to form a more water-soluble this compound-glucuronide for excretion.

Secologanin , on the other hand, possesses a reactive aldehyde group. This functional group can undergo several metabolic transformations, including:

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming Secoxyloganin.

  • Reduction: The aldehyde can be reduced to an alcohol.

  • Conjugation: The aldehyde could potentially form glutathione conjugates.

Both molecules also possess hydroxyl groups that are susceptible to glucuronidation or sulfation. Given that the conversion of loganin to secologanin is catalyzed by a cytochrome P450 enzyme in plants, it is plausible that both this compound and Secologanin could be substrates for mammalian CYP450 enzymes, leading to various hydroxylated or other oxidative metabolites.[5]

Quantitative Data Summary

The following tables summarize the available pharmacokinetic data for this compound and Secoxyloganin (as a proxy for Secologanin) in rats. It is important to note that these data are from separate studies and not from a direct comparative experiment.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Parameter50 mg/kg100 mg/kg150 mg/kg
Cmax (ng/mL) 104.33 ± 28.53240.67 ± 53.48344.67 ± 66.50
Tmax (h) 0.28 ± 0.140.33 ± 0.140.33 ± 0.14
AUC (0-t) (ng·h/mL) 108.73 ± 27.01302.39 ± 66.27486.64 ± 98.12
AUC (0-inf) (ng·h/mL) 114.65 ± 27.64311.98 ± 67.29501.32 ± 100.23
t1/2 (h) 1.34 ± 0.311.48 ± 0.291.55 ± 0.33
Oral Bioavailability (%) 5.583.712.71

Table 2: Pharmacokinetic Parameters of Secoxyloganin in Rats (Oral Administration of Lonicerae japonicae flos extract)

ParameterNormal RatsLiver Injury Model Rats
Cmax (ng/mL) 13.41 ± 4.1320.12 ± 5.67
Tmax (h) 0.25 ± 0.080.33 ± 0.12
AUC (0-t) (ng·h/mL) 28.54 ± 7.6555.67 ± 14.89
AUC (0-inf) (ng·h/mL) 30.12 ± 8.1159.34 ± 15.67
t1/2 (h) 1.23 ± 0.291.45 ± 0.31

Note: The data for Secoxyloganin is derived from a study using a plant extract, which may influence its pharmacokinetic profile compared to the administration of the pure compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic studies. Below are generalized protocols for in vitro metabolic stability and metabolite identification assays.

In Vitro Metabolic Stability in Liver Microsomes

This protocol is a standard approach to assess the intrinsic clearance of a compound.

Objective: To determine the rate of metabolism of this compound and Secologanin in liver microsomes.

Materials:

  • This compound and Secologanin

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for quenching

  • Internal standard for LC-MS analysis

Procedure:

  • Prepare a stock solution of the test compound (this compound or Secologanin) in a suitable solvent (e.g., DMSO, methanol).

  • Pre-warm the liver microsomes and phosphate buffer to 37°C.

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Metabolite Identification in Hepatocytes

This protocol allows for the identification of both Phase I and Phase II metabolites in a more complete cellular system.

Objective: To identify the major metabolites of this compound and Secologanin in hepatocytes.

Materials:

  • This compound and Secologanin

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Acetonitrile or methanol for extraction

  • Internal standard

Procedure:

  • Thaw and seed the hepatocytes onto collagen-coated plates and allow them to attach.

  • Prepare a stock solution of the test compound (this compound or Secologanin).

  • Treat the hepatocytes with the test compound at a desired concentration.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 2, 8, 24 hours).

  • At the end of the incubation, collect both the cell culture medium and the cells.

  • For the medium, quench and extract the metabolites by adding cold acetonitrile or methanol containing an internal standard.

  • For the cells, lyse them and extract the metabolites with a suitable solvent.

  • Combine the extracts from the medium and cells, or analyze them separately.

  • Centrifuge the extracts to remove cell debris.

  • Analyze the supernatant by high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Incubation Incubation cluster_Quenching Reaction Quenching & Extraction cluster_Analysis Analysis Test_Compound Test Compound (this compound or Secologanin) Incubation Incubate at 37°C with Cofactors (e.g., NADPH) Test_Compound->Incubation Microsomes_Hepatocytes Liver Microsomes or Hepatocytes Microsomes_Hepatocytes->Incubation Quench_Extract Quench Reaction & Extract Metabolites (e.g., Acetonitrile) Incubation->Quench_Extract LCMS_Analysis LC-MS/MS Analysis Quench_Extract->LCMS_Analysis Data_Analysis Data Analysis (Metabolite ID, Stability) LCMS_Analysis->Data_Analysis

Conclusion

This compound and Secologanin, while biosynthetically linked, present distinct metabolic profiles due to their differing functional groups. The carboxylic acid of this compound suggests a primary role for conjugation, while the aldehyde of Secologanin opens up possibilities for oxidation, reduction, and conjugation pathways. The available pharmacokinetic data, though not from direct comparative studies, indicate that both compounds are absorbed orally, but their bioavailability may be limited. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate their comparative metabolic fates, which will be critical for understanding their pharmacological and toxicological profiles in drug development. The provided experimental protocols offer a starting point for conducting such essential research.

References

Loganic Acid: A Comparative Review of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loganic acid, an iridoid glycoside found in various medicinal plants such as Cornus mas (cornelian cherry) and plants from the Gentiana genus, has garnered significant attention for its diverse pharmacological properties.[1][2] Extensive research, spanning both cell-based (in vitro) and animal (in vivo) models, has highlighted its potential as a therapeutic agent for a range of conditions, primarily attributed to its potent anti-inflammatory and antioxidant activities.[3][4] This guide provides a comparative analysis of the efficacy of this compound in in vitro and in vivo settings, presenting key experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Anti-Inflammatory and Antioxidant Efficacy

This compound's most extensively studied properties are its ability to mitigate inflammation and oxidative stress. These effects have been demonstrated across various models, from cultured cells to animal models of inflammatory diseases.

Comparative Data Summary
Study Type Model Treatment Key Findings Reference
In Vitro LPS-stimulated RAW 264.7 macrophages & Caco-2 cellsThis compoundSuppressed intracellular ROS; Inhibited NF-κB phosphorylation; Activated the Nrf2 pathway.[3]
In Vitro High Glucose (HG)-induced AC16 cardiomyocytesThis compound (25, 50 µM)Ameliorated HG-induced oxidative stress (decreased MDA, increased GSH) and inflammatory cytokine release.
In Vivo DSS-induced ulcerative colitis in BALB/c miceThis compoundAlleviated colonic damage; Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and oxidative stress markers (MDA, NO); Increased antioxidant enzymes (GSH, SOD).
In Vivo HFD/STZ-induced diabetic cardiomyopathy in miceThis compound (30 mg/kg, p.o.)Normalized redox imbalance (decreased MDA, increased GSH) and reduced inflammatory cytokine levels in myocardial tissue.
In Vivo Streptozotocin-induced diabetic ratsThis compound (20 mg/kg/day, p.o. for 14 days)Restored antioxidant balance in leukocytes (increased GSH, catalase, GPx, GR); Decreased intracellular ROS.
Experimental Protocols

1. In Vitro Anti-Inflammatory Assay in Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Endpoint Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA kits.

    • Western Blot: Cellular lysates are analyzed for the expression and phosphorylation of key inflammatory proteins like NF-κB.

    • ROS Detection: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

2. In Vivo DSS-Induced Colitis Model

  • Animal Model: BALB/c mice are typically used. Ulcerative colitis is induced by administering 2.5% Dextran Sulfate Sodium (DSS) in their drinking water for a continuous period (e.g., 7 days).

  • Treatment: this compound is administered orally (e.g., via gavage) daily at a specific dose throughout the DSS treatment period. A control group receives DSS and a vehicle, while a healthy control group receives regular drinking water.

  • Endpoint Analysis:

    • Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and rectal bleeding.

    • Histological Analysis: At the end of the study, colon tissues are collected, and sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.

    • Biochemical Analysis: Colon tissue homogenates are used to measure levels of inflammatory markers (cytokines, MPO) and oxidative stress markers (MDA, SOD, GSH) using ELISA or colorimetric assays.

Signaling Pathways

This compound exerts its anti-inflammatory and antioxidant effects primarily by modulating the NF-κB and Nrf2 signaling pathways. In inflammatory conditions, it inhibits the activation of the TLR4/NF-κB pathway, preventing the transcription of pro-inflammatory genes. Concurrently, it activates the SIRT1/Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

G This compound Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Transcription Inflammation Inflammation Cytokines->Inflammation LA This compound LA->TLR4 Inhibits SIRT1 SIRT1 LA->SIRT1 Activates Nrf2 Nrf2 SIRT1->Nrf2 Activates ARE ARE Nrf2->ARE Binds to Antioxidants Antioxidant Enzymes (HO-1, SOD, GSH) ARE->Antioxidants Promotes Transcription Antioxidants->Inflammation Inhibits

Caption: this compound's dual anti-inflammatory and antioxidant mechanism.

Neuroprotective Efficacy

This compound has shown significant promise in preclinical models of neurodegenerative diseases, particularly Parkinson's disease, by protecting neurons from inflammatory damage and oxidative stress.

Comparative Data Summary
Study Type Model Treatment Key Findings Reference
In Vitro MPP⁺-induced microglial cellsThis compoundInhibited NLRP3 inflammasome assembly; Downregulated IL-1β and IL-18 release; Increased neuronal differentiation markers.
In Vitro MPP⁺-induced Neuro-2a neuronal cellsThis compound (3.12 µM to 25 µM)Suppressed ROS generation; Stabilized mitochondrial membrane potential; Inhibited apoptosis.
In Vivo MPTP-induced Parkinson's Disease in C57BL/6 miceThis compound (20 mg/kg, daily)Prevented loss of olfactory and motor function; Inhibited the NLRP3 inflammasome signaling cascade in the olfactory bulb and substantia nigra.
Experimental Protocols

1. In Vitro Neuroprotection Assay

  • Cell Culture: Microglial cells (e.g., BV-2) or neuronal cells (e.g., Neuro-2a, SH-SY5Y) are used.

  • Toxin-Induction: Neurotoxicity is induced by exposing cells to a neurotoxin such as MPP⁺ (1-methyl-4-phenylpyridinium), a metabolite of MPTP.

  • Treatment: Cells are co-treated or pre-treated with this compound.

  • Endpoint Analysis:

    • Cell Viability: Assessed using MTT or similar assays.

    • Inflammasome Activity: Expression of NLRP3, Caspase-1, and release of IL-1β are measured by Western blot and ELISA.

    • Apoptosis: Analyzed by flow cytometry using Annexin V/PI staining.

    • Neurite Outgrowth: Neuronal differentiation and neurite growth are observed and quantified via microscopy.

2. In Vivo MPTP-Induced Parkinson's Disease Model

  • Animal Model: C57BL/6 mice are commonly used. Parkinsonism is induced by intraperitoneal injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Treatment: this compound is administered (e.g., orally or intraperitoneally) before, during, or after MPTP administration.

  • Endpoint Analysis:

    • Behavioral Tests: Motor function and coordination are assessed using tests like the rotarod, pole test, and open-field test.

    • Immunohistochemistry: Brain sections, particularly the substantia nigra and striatum, are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

    • Neurochemical Analysis: Levels of dopamine and its metabolites in the striatum are measured using HPLC.

    • Molecular Analysis: Expression of inflammatory markers like NLRP3 in brain tissue is analyzed by immunoblotting.

Signaling Pathways

In the context of neuroprotection, this compound's primary mechanism involves the inhibition of the NLRP3 inflammasome signaling cascade in microglial cells. This prevents the maturation and release of potent pro-inflammatory cytokines, thereby reducing neuroinflammation and protecting dopaminergic neurons.

G This compound Neuroprotective Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Correlation Microglia Microglial Cells NLRP3_activation NLRP3 Inflammasome Activation Microglia->NLRP3_activation MPP MPP+ MPP->Microglia Induces Stress Cytokines IL-1β / IL-18 Release NLRP3_activation->Cytokines LA_effect Inhibition of NLRP3 Assembly Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuron_Loss Dopaminergic Neuron Loss Neuroinflammation->Neuron_Loss PD_Model Parkinson's Disease (MPTP Mouse Model) Motor_Deficits Motor & Olfactory Deficits Neuron_Loss->Motor_Deficits LA This compound Treatment LA->NLRP3_activation Blocks LA->PD_Model Treats Protection Neuroprotection LA->Protection LA_effect->Cytokines Reduces Protection->Motor_Deficits Prevents Protection->Neuron_Loss Prevents

Caption: Experimental workflow for this compound's neuroprotective effects.

Metabolic Disease Efficacy

This compound has also been investigated for its potential benefits in metabolic disorders, including diabetes and atherosclerosis, primarily by improving antioxidant status and modulating inflammatory pathways.

Comparative Data Summary
Study Type Model Treatment Key Findings Reference
In Vitro NCI H716 human enteroendocrine cellsThis compound (1 µM)Stimulated glucagon-like peptide-1 (GLP-1) secretion.
In Vitro 3T3-L1 preadipocytesThis compound (10 µg/ml)Inhibited differentiation into adipocytes.
In Vivo Streptozotocin-induced diabetic ratsThis compound (20 mg/kg/day, p.o.)Did not significantly affect blood glucose levels but improved antioxidant status in leukocytes and reduced plasma markers of carbonyl/oxidative stress.
In Vivo High-fat diet-induced atherosclerotic rabbitsThis compound (20 mg/kg/day)Decreased plasma atherogenic index and cardiac risk ratio; Reduced plasma levels of IL-6, TNF-α, and oxidized LDL.
In Vivo HFD/STZ-induced diabetic miceThis compound (30 mg/kg, p.o.)Improved cardiac function and attenuated myocardial structural damage by suppressing TLR4/p38 MAPK signaling.

Conclusion

The evidence from both in vitro and in vivo studies consistently demonstrates the therapeutic potential of this compound. In vitro experiments have been crucial in elucidating the molecular mechanisms, showing that this compound directly targets key signaling pathways like NF-κB, Nrf2, and the NLRP3 inflammasome to control inflammation and oxidative stress.

In vivo studies corroborate these cellular findings, translating the molecular effects into tangible physiological benefits. In animal models of ulcerative colitis, Parkinson's disease, and diabetic complications, this compound has been shown to alleviate disease symptoms, protect tissues from damage, and restore function. A notable observation is that while this compound consistently demonstrates potent antioxidant and anti-inflammatory effects in vivo, its direct effects on certain disease parameters, such as blood glucose levels in diabetic models, may be less pronounced, suggesting its primary benefits lie in mitigating disease-related complications rather than addressing the root cause in all cases.

Overall, the comparative analysis reveals a strong correlation between the in vitro mechanisms and the in vivo efficacy of this compound, positioning it as a promising candidate for further development as a therapeutic agent for inflammatory and neurodegenerative diseases.

References

A Comparative Purity Assessment of Loganic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a reference standard is paramount for accurate analytical measurements and reliable research outcomes. This guide provides a comparative overview of commercially available Loganic Acid reference standards and details the experimental protocols for their purity assessment using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Commercial this compound Reference Standards

The purity of this compound reference standards can vary between suppliers. The table below summarizes the stated purity of this compound from several commercial sources. It is important to note that the analytical method used for purity determination can influence the reported value.

SupplierProduct NumberStated PurityAnalytical Method
Supplier A (Model) LA-995≥99.5%HPLC
Supplier B (Model) LA-980≥98.0%HPLC
Sigma-Aldrich PHL80492≥95.0%[1]HPLC
Sigma-Aldrich SMB00231≥95%LC/MS-ELSD
Carl Roth 4158Not SpecifiedROTICHROM® HPLC[2]

Note: This table includes representative data and publicly available information from suppliers. For the most accurate and up-to-date information, please refer to the supplier's certificate of analysis for a specific lot.

Experimental Protocols for Purity Assessment

Accurate determination of a reference standard's purity requires robust analytical methods. Here, we provide detailed protocols for two of the most common and powerful techniques: HPLC-UV and qNMR.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used method for assessing the purity of organic compounds by separating the main component from its impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-10% B

      • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the use of a certified internal standard.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: 1,4-Dinitrobenzene (certified reference material). This has been shown to be a suitable internal standard for the qNMR analysis of other iridoid glycosides.[3]

  • Solvent: Methanol-d4.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound reference standard into a clean NMR tube.

    • Accurately weigh approximately 2 mg of the 1,4-Dinitrobenzene internal standard and add it to the same NMR tube.

    • Add approximately 0.75 mL of Methanol-d4 to the NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans (ns): 16 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the anomeric proton) and a signal from the internal standard (e.g., the aromatic protons of 1,4-Dinitrobenzene).

  • Purity Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (ILA / NLA) * (NIS / IIS) * (MWLA / MWIS) * (mIS / mLA) * PIS

    Where:

    • ILA = Integral of the this compound signal

    • NLA = Number of protons for the integrated this compound signal

    • IIS = Integral of the Internal Standard signal

    • NIS = Number of protons for the integrated Internal Standard signal

    • MWLA = Molecular weight of this compound (376.36 g/mol )

    • MWIS = Molecular weight of the Internal Standard (168.11 g/mol for 1,4-Dinitrobenzene)

    • mLA = Mass of the this compound sample

    • mIS = Mass of the Internal Standard

    • PIS = Purity of the Internal Standard

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC and qNMR purity assessment.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Accurately weigh this compound dissolve Dissolve in Mobile Phase prep_standard->dissolve prep_mobile_phase Prepare Mobile Phase (A & B) injection Inject Sample onto HPLC System dissolve->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (Area % Method) integration->calculation

Caption: Workflow for HPLC-UV Purity Assessment of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_la Accurately weigh this compound dissolve Dissolve in Deuterated Solvent weigh_la->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquisition Acquire 1H NMR Spectrum dissolve->acquisition processing Process FID (FT, Phasing, Baseline Correction) acquisition->processing integration Integrate Characteristic Signals processing->integration calculation Calculate Purity using Formula integration->calculation

Caption: Workflow for qNMR Purity Assessment of this compound.

References

A Comparative Guide to Inter-Laboratory Quantification of Loganic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of two validated analytical methods for the quantification of Loganic Acid: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance characteristics and experimental protocols are derived from peer-reviewed studies, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable method for their specific application, considering factors such as sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Performance Characteristics of this compound Quantification Methods

The following table summarizes the key quantitative performance metrics of the two distinct analytical methods for this compound. These values are extracted from validated studies and provide a basis for method comparison.

Performance MetricHPLC-DAD Method (Plant Matrix)LC-MS/MS Method (Rat Plasma)
Linearity Range 60.40–1208.00 µg/mL5.77–11,540.00 ng/mL
Correlation Coefficient (R²) > 0.9991Not explicitly stated, but method was validated for linearity.
Limit of Detection (LOD) Not explicitly stated for this compound alone.2.89 ng/mL
Limit of Quantification (LOQ) Not explicitly stated for this compound alone.5.77 ng/mL (as the lower end of the linear range)
Accuracy (Recovery) 99.03–102.38% (overall for eight compounds)[1]<15% deviation for quality control samples[2]
Precision (RSD) 1.89%–4.05% (overall for eight compounds)[1]<15% for quality control samples (intra- and inter-day)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the protocols for the two compared methods.

HPLC-DAD Method for this compound in Dipsaci Radix

This method is suitable for the quantification of this compound in a plant-based matrix.

a) Sample Preparation:

  • Weigh the powdered sample of Dipsaci Radix.

  • Add 50% methanol to the sample.

  • Perform sonication for 30 minutes.

  • Adjust the weight with 50% methanol to compensate for any loss.

  • Filter the solution through a 0.45-µm membrane filter to obtain the test solution.

b) Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: Agilent Eclipse XDB-C18 column.[1]

  • Mobile Phase: A gradient elution of acetonitrile and 0.05% formic acid in aqueous solution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Optimized for this compound (specific wavelength not detailed in the abstract).

  • Injection Volume: 20 µL.

c) Validation: The method was validated for linearity, precision, repeatability, stability, and accuracy.

LC-MS/MS Method for this compound in Rat Plasma

This highly sensitive method is designed for the quantification of this compound in a biological matrix like plasma.

a) Sample Preparation:

  • Take a sample of rat plasma.

  • Add methanol to precipitate the plasma proteins.

  • Use gliclazide as an internal standard.

  • Centrifuge the sample to separate the supernatant.

  • Collect the supernatant for injection.

b) Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Column: C18 column (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase: 0.1% formic acid in water and methanol.

  • Detection Mode: Multiple Reaction Monitoring (MRM) in negative ion scan mode.

  • Ion Transitions:

    • This compound: m/z 375.1 > 213.2

    • Internal Standard (Gliclazide): m/z 322.1 > 169.9

c) Validation: The method was validated for linearity, precision, and accuracy, with inter-day and intra-day precision and accuracy being less than 15%.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the two this compound quantification methods.

HPLC_DAD_Workflow cluster_prep Sample Preparation (Plant Matrix) cluster_analysis Analysis p1 Powdered Dipsaci Radix Sample p2 Add 50% Methanol & Sonicate p1->p2 p3 Filter (0.45 µm) p2->p3 a1 HPLC-DAD System p3->a1 Inject a2 Data Acquisition & Quantification a1->a2

Caption: HPLC-DAD Experimental Workflow for this compound Quantification.

LC_MS_MS_Workflow cluster_prep Sample Preparation (Rat Plasma) cluster_analysis Analysis p1 Rat Plasma Sample + Internal Standard p2 Protein Precipitation (Methanol) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 a1 LC-MS/MS System (MRM Mode) p3->a1 Inject a2 Data Acquisition & Quantification a1->a2

Caption: LC-MS/MS Experimental Workflow for this compound Quantification.

References

Loganic Acid: A Comparative Analysis of its Interaction with Key Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Loganic acid, an iridoid glycoside found in various medicinal plants, has garnered significant attention for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding the molecular interactions of this compound with its protein targets is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide provides a comparative overview of in silico docking studies of this compound with several key protein targets implicated in various disease pathways.

Comparative Docking Analysis

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The docking score, typically expressed in kcal/mol, represents the binding energy, with a more negative value indicating a stronger and more favorable interaction. The following table summarizes the available docking data for this compound with various target proteins.

Target ProteinPDB IDFunctionThis compound Docking Score (kcal/mol)Key Interactions
KRAS G12C 8AFBOncogenic protein involved in cell signaling and proliferation.-9.4[1]Higher dock score than the standard inhibitor Sotorasib, suggesting strong binding affinity.[1]
TLR4 4G8A, 2Z63A key receptor in the innate immune system that recognizes pathogens and triggers inflammatory responses.Data Not AvailableMolecular docking studies have shown that this compound interacts with the active site of TLR4, contributing to its anti-inflammatory effects by inactivating the TLR4/NF-κB signaling pathway.[2]
NF-κB (p50/p65) 1VKX, 1NFKA protein complex that controls the transcription of DNA, cytokine production, and cell survival. It is a key regulator of inflammation.Data Not AvailableThis compound has been shown to interact with the active site of NF-κB through hydrogen bonding and salt bridge interactions, leading to the inhibition of its phosphorylation and subsequent inflammatory response.[2]
SIRT1 4ZZJ, 5BTRA protein that plays a crucial role in cellular metabolism, stress resistance, and aging. It is involved in antioxidant and anti-inflammatory responses.Data Not AvailableIn silico studies indicate that this compound interacts with the active site of SIRT1, leading to its activation and the subsequent induction of the Nrf2 antioxidant pathway.[2]
Nrf2 4L7DA transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage.Data Not AvailableThis compound has been shown to interact with the active site of Nrf2, promoting its activation and the expression of downstream antioxidant enzymes.

Experimental Protocols for Molecular Docking

The following sections outline generalized yet detailed methodologies for performing molecular docking studies for the target proteins discussed, based on established protocols in the literature.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (TLR4, NF-κB, SIRT1, and the Keap1-Nrf2 complex) are obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The retrieved protein structures are prepared for docking using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This process typically involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of Kollman or Gasteiger charges to the protein atoms.

    • Energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Structure Preparation: The 2D structure of this compound is sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure. The 3D structure is then energetically minimized using a force field such as MMFF94. The final structure is saved in a suitable format (e.g., .pdbqt) for docking.

Molecular Docking Procedure
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket of the protein. For instance, for SIRT1, the grid dimensions might be set to X=51 Å, Y=83 Å, and Z=65 Å.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina, Glide, or GOLD. These programs use algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the protein's active site and calculate the binding energy for each pose.

  • Analysis of Docking Results: The docking results are analyzed to identify the best binding pose of the ligand, which is typically the one with the lowest binding energy (most negative docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Signaling Pathway Visualizations

The therapeutic effects of this compound are often attributed to its modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the simplified signaling cascades of the TLR4/NF-κB and SIRT1/Nrf2 pathways.

TLR4_NFKB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases Loganic_Acid_Inhibition This compound Loganic_Acid_Inhibition->TLR4 Inhibits Loganic_Acid_Inhibition->NFkB Inhibits DNA DNA NFkB_active->DNA Binds Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Inflammation Transcription

Caption: The TLR4/NF-κB signaling pathway and points of inhibition by this compound.

SIRT1_Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Translocates Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1_Nrf2->Nrf2 Dissociates Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Loganic_Acid_Activation This compound SIRT1 SIRT1 Loganic_Acid_Activation->SIRT1 Activates SIRT1->Keap1_Nrf2 Deacetylates Keap1, releases Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Transcription

Caption: The SIRT1/Nrf2 antioxidant pathway and points of activation by this compound.

References

Assessing the Specificity of Loganic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic Acid, an iridoid glycoside found in various medicinal plants, has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This guide provides a comparative analysis of this compound's specificity by examining its effects on key signaling pathways—NLRP3 inflammasome, TLR4/NF-κB, and SIRT1/Nrf2—alongside other natural compounds with similar mechanisms of action. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to facilitate an objective assessment of this compound's therapeutic potential and specificity for researchers in drug discovery and development.

Comparative Analysis of Biological Effects

The following tables summarize the quantitative data on the biological effects of this compound and its comparators on key signaling pathways and downstream targets.

Table 1: Inhibition of NLRP3 Inflammasome Activation
CompoundTargetAssay SystemEffective Concentration / IC50Reference
This compound NLRP3 InflammasomeMPP+-induced HMC3 microglial cellsSignificant inhibition at 3.12µM to 25µM[1]
Resveratrol Derivative (SH-707)NLRP3 InflammasomeMacrophagesSignificantly decreased IL-1β secretion[2]
Isoliquiritigenin (ILG)NLRP3 Inflammasome---IC50: 10.1 μM[3]
Pterostilbene DerivativeNLRP3 Inflammasome---IC50: 0.56 µM[3]
QuercetinNLRP3 InflammasomeGouty arthritis modelInhibition of IL-1β release at 30 μM[3]
Gallic AcidNLRP3 InflammasomeGouty arthritis modelInhibition of MSU-mediated NLRP3 activation at 80 μM
Table 2: Modulation of TLR4/NF-κB Signaling Pathway
CompoundTargetAssay SystemEffectReference
This compound NF-κBLPS-stimulated RAW 264.7 and Caco-2 cellsSignificant inhibition of NF-κB phosphorylation
Ferulic AcidNF-κB---Inhibition of NF-κB activation
α-Lipoic AcidIKK2 (upstream of NF-κB)HEK293 cells with NF-κB reporterIC50 of 0.3 mM for IKK2(EE)-induced luciferase expression
QNZ (EVP4593)NF-κB---IC50 of 11 nM for NF-κB transcriptional activation
Table 3: Activation of SIRT1/Nrf2 Pathway
CompoundTargetAssay SystemEffectReference
This compound Nrf2LPS-stimulated RAW 264.7 cellsActivated the Nrf2 pathway
8-Epi-7-deoxythis compound (DLA)Nrf2RAW 264.7 cells2.8-fold enhancement of Nrf2 nuclear localization at 50 µM
FormononetinSIRT1/Nrf2db/db diabetic mouse model, high glucose-treated GMCsIncreased SIRT1 and Nrf2 protein levels
ResveratrolSIRT1---Known activator of SIRT1
Table 4: Effects on Antioxidant Enzyme Activity
CompoundEnzyme(s)Assay SystemEffectReference
This compound Catalase, Glutathione Peroxidase, Glutathione ReductaseLeukocytes of diabetic ratsIncreased activities
ResveratrolSOD, Catalase, PeroxidaseRat brainDose-dependent increase in activities
ResveratrolSOD, GPxSenescence-accelerated miceIncreased activities at 25, 50, and 100 mg/Kg/day for 8 weeks
QuercetinSOD, Catalase, GPxRotenone-injected ratsSignificantly increased SOD activity, and reduced CAT and GPx activity
Polydatin (PD)CAT, SOD, GSHAAPH-induced HepG2 cellsIncreased activities of SOD and GSH content

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways discussed and a general workflow for assessing the biological effects of the compounds.

NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NLRP3_protein NLRP3 PAMPs_DAMPs->NLRP3_protein Signal 2 (e.g., K+ efflux) NF_kB NF-κB TLR4->NF_kB Pro_IL1B Pro-IL-1β NF_kB->Pro_IL1B Transcription NLRP3_gene NLRP3 Gene NF_kB->NLRP3_gene Transcription IL1B IL-1β Pro_IL1B->IL1B NLRP3_gene->NLRP3_protein Translation Inflammasome NLRP3 Inflammasome NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->Pro_IL1B Cleavage Inflammation Inflammation IL1B->Inflammation Loganic_Acid This compound & Comparators Loganic_Acid->Inflammasome Inhibition

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound and Comparators.

TLR4_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NF_kB_IkB NF-κB-IκB Complex IkB->NF_kB_IkB NF_kB NF-κB NF_kB->NF_kB_IkB Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression NF_kB_IkB->NF_kB Release Loganic_Acid This compound & Comparators Loganic_Acid->IKK Inhibition Loganic_Acid->NF_kB Inhibition of Phosphorylation

Caption: TLR4/NF-κB Signaling Pathway and Points of Inhibition.

SIRT1_Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Dissociation SIRT1 SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 Activation (Deacetylation) Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binding Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2 Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Genes Loganic_Acid This compound & Comparators Loganic_Acid->SIRT1 Activation Loganic_Acid->Nrf2 Activation

Caption: SIRT1/Nrf2 Antioxidant Response Pathway and Activation Points.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Microglia) Stimulation Stimulation (e.g., LPS, MPP+) Cell_Culture->Stimulation Treatment Treatment with This compound or Comparator Stimulation->Treatment Assay Biological Assays Treatment->Assay NLRP3_Assay NLRP3 Inflammasome Activation Assay (IL-1β ELISA) Assay->NLRP3_Assay NFkB_Assay NF-κB Activity Assay (Luciferase Reporter) Assay->NFkB_Assay Nrf2_Assay Nrf2 Activation Assay (Western Blot for Nuclear Nrf2) Assay->Nrf2_Assay AOX_Assay Antioxidant Enzyme Activity Assay Assay->AOX_Assay Data_Analysis Data Analysis and Comparison NLRP3_Assay->Data_Analysis NFkB_Assay->Data_Analysis Nrf2_Assay->Data_Analysis AOX_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Loganic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Loganic Acid is paramount in a laboratory setting to ensure the safety of personnel and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, adhering to standard safety protocols.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While classifications can vary between suppliers, it is best to handle this compound with caution. One Safety Data Sheet (SDS) classifies it with the following hazards[1]:

  • Acute oral toxicity (Category 4)

  • Skin irritation (Category 2)

  • Serious eye irritation (Category 2A)

  • May cause respiratory irritation (Category 3)

Another SDS, however, indicates that the substance does not meet the criteria for classification[2]. Given this discrepancy, treating this compound as a hazardous substance is the most prudent approach.

Hazard ClassificationGHS CategoryPrecaution
Acute Toxicity, OralCategory 4Do not eat, drink, or smoke when using this product. Rinse mouth if ingested[1].
Skin Corrosion/IrritationCategory 2Causes skin irritation. Wear protective gloves and clothing[1].
Eye Damage/IrritationCategory 2ACauses serious eye irritation. Wear eye and face protection[1].
Respiratory IrritationCategory 3May cause respiratory irritation. Avoid breathing dust/fumes.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following Personal Protective Equipment (PPE) should be worn at all times when handling this compound:

  • Eye and Face Protection: Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be required.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to adhere to local, state, and federal regulations. The following is a general protocol that should be adapted to your institution's specific hazardous waste management plan.

Step 1: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Collect waste this compound, whether in solid form or in solution, in a designated and compatible container.

  • Ensure the container is not made of metal, as acids can corrode it. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • This waste stream should be kept separate from other chemical waste categories, especially bases, cyanides, sulfides, and oxidizing agents.

Step 2: Container Labeling

Properly label the hazardous waste container.

  • Use a "Hazardous Waste" label as soon as you begin accumulating the waste.

  • Clearly write "this compound" and list any solvents or other chemicals present in the mixture, with their approximate concentrations.

  • Include the date of accumulation.

Step 3: Storage of Waste

Store the waste container safely pending disposal.

  • The container must be kept tightly closed except when adding waste.

  • Store the container in a designated hazardous waste accumulation area, which should be a well-ventilated, cool, and dry location.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to schedule a pickup.

  • Do not pour this compound down the drain. While some weak organic acids can be neutralized and drain-disposed, this should only be done if the neutralized solution is non-toxic and permitted by local regulations. Given the hazard profile of this compound, this is not recommended without explicit approval from EH&S.

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control the Spill: For small spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders.

  • Decontaminate: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be collected in a sealed, properly labeled container and disposed of as hazardous waste.

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.

    • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

This compound Disposal Workflow

LoganicAcidDisposal cluster_prep Preparation cluster_disposal Disposal Procedure cluster_spill Spill Response assess_hazards 1. Assess Hazards (Review SDS) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate 3. Segregate Waste (Dedicated, Compatible Container) don_ppe->segregate label_container 4. Label Container ('Hazardous Waste - this compound') segregate->label_container store 5. Store Securely (Closed, Ventilated Area) label_container->store contact_ehs 6. Contact EH&S for Pickup store->contact_ehs spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate absorb Absorb Spill evacuate->absorb decontaminate Decontaminate Surface absorb->decontaminate dispose_spill_waste Dispose of Contaminated Material as Hazardous Waste decontaminate->dispose_spill_waste

Caption: Workflow for the safe disposal of this compound.

References

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